molecular formula C7H8N2O3 B1297791 Methyl 5-methoxypyrazine-2-carboxylate CAS No. 38789-75-2

Methyl 5-methoxypyrazine-2-carboxylate

Cat. No.: B1297791
CAS No.: 38789-75-2
M. Wt: 168.15 g/mol
InChI Key: AZXXFTKAVQJXCU-UHFFFAOYSA-N
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Description

Methyl 5-methoxypyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-4-8-5(3-9-6)7(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXXFTKAVQJXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332768
Record name Methyl 5-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38789-75-2
Record name Methyl 5-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Elusive Presence of Methyl 5-methoxypyrazine-2-carboxylate in Food: A Technical Guide to the Broader Landscape of Methoxypyrazines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

While the specific natural occurrence of Methyl 5-methoxypyrazine-2-carboxylate in food products is not extensively documented in prominent scientific literature, this technical guide delves into the closely related and well-studied class of methoxypyrazines (MPs) . These compounds are pivotal in defining the aromatic profiles of numerous food products and beverages. Understanding the occurrence, formation, and analysis of this broader class of compounds provides a critical framework for food science and flavor chemistry research.

Methoxypyrazines are potent, nitrogen-containing heterocyclic compounds that contribute significantly to the roasted, nutty, and savory aromas of many thermally processed foods.[1] They are particularly known for imparting "green" or "herbaceous" notes, which can be desirable in some products but are considered off-flavors in others.[2] This guide will provide a comprehensive overview of the natural occurrence of key methoxypyrazines in various foodstuffs, detail the analytical methodologies for their quantification, and present relevant biochemical pathways.

Quantitative Occurrence of Methoxypyrazines in Food Products

The concentration of methoxypyrazines in food can vary significantly depending on the food matrix, processing conditions, and environmental factors.[3][4] The following tables summarize the quantitative data for several key methoxypyrazines found in various food products, primarily focusing on wine, where they have been extensively studied.

Table 1: Concentration of Common Methoxypyrazines in Selected Foods

Pyrazine DerivativeFood ProductConcentration RangeReference
3-Isobutyl-2-methoxypyrazine (IBMP)Wine2 - 30 ng/L[5]
3-Isobutyl-2-methoxypyrazine (IBMP)Grapes (Cabernet Sauvignon)Typically 1 - 40 ng/L (combined MPs)[3]
3-sec-Butyl-2-methoxypyrazine (SBMP)Wine< 2 ng/L[3]
3-Isopropyl-2-methoxypyrazine (IPMP)Wine0.3 - 2 ng/L (detection threshold)[4]
2,5-Dimethyl-3-methoxypyrazine (DMMP)WineDetected in approx. 50% of samples[6]
3-Ethyl-2-methoxypyrazine (EMP)WineTentatively reported[4]

Note: Concentrations can be influenced by factors such as grape variety, climate, and winemaking practices.[3][4]

Experimental Protocols for Methoxypyrazine Analysis

The accurate quantification of methoxypyrazines in complex food matrices is challenging due to their low concentrations (ng/L levels) and the presence of interfering compounds.[7][8] Various sensitive analytical techniques have been developed, with gas chromatography-mass spectrometry (GC-MS) being a prominent method.[9]

Key Experimental Methodologies:

A widely used approach for the analysis of methoxypyrazines in wine involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography. The following provides a generalized protocol based on cited literature:

  • Sample Preparation:

    • A known volume of the food sample (e.g., wine, must) is placed in a sealed vial.[10]

    • An internal standard, such as 3-isopropyl-2-ethoxypyrazine, is added for accurate quantification.[10]

    • The ionic strength of the sample may be adjusted (e.g., by adding sodium chloride) to enhance the volatility of the analytes.[8]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • An SPME fiber coated with a suitable stationary phase (e.g., Polydimethylsiloxane-Divinylbenzene) is exposed to the headspace above the sample.[10]

    • The vial is typically heated and agitated for a specific time to facilitate the transfer of volatile MPs from the sample to the fiber.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is thermally desorbed in the injection port of the gas chromatograph.[6]

    • The analytes are separated on a capillary column (e.g., HP-5).[8]

    • The separated compounds are then detected and quantified using a mass spectrometer or a nitrogen-phosphorus detector (NPD).[6]

Biosynthesis of Methoxypyrazines

The formation of pyrazines in food can occur through various mechanisms, most notably the Maillard reaction, which involves the reaction between amino acids and reducing sugars at elevated temperatures.[1] However, in some products like grapes, methoxypyrazines are biosynthesized by the plant itself.[11] A key step in this biosynthesis is the O-methylation of a hydroxypyrazine precursor, a reaction catalyzed by a specific methyltransferase enzyme (VvOMT3 in grapevines).[12]

Below is a simplified representation of the final step in the proposed biosynthetic pathway of 3-isobutyl-2-methoxypyrazine (IBMP).

IBMP_Biosynthesis cluster_pathway Final Step of IBMP Biosynthesis in Grapes precursor 3-Isobutyl-2-hydroxypyrazine enzyme VvOMT3 (O-methyltransferase) precursor->enzyme product 3-Isobutyl-2-methoxypyrazine (IBMP) enzyme->product Methylation

Caption: Final methylation step in the biosynthesis of IBMP.

Analytical Workflow for Methoxypyrazine Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of methoxypyrazines in a liquid food matrix like wine.

Analytical_Workflow cluster_workflow Analytical Workflow for Methoxypyrazine Quantification sample Liquid Food Sample (e.g., Wine) prep Sample Preparation (Internal Standard Addition, Salt) sample->prep hspme Headspace Solid-Phase Microextraction (HS-SPME) prep->hspme gcms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis hspme->gcms data Data Acquisition and Quantification gcms->data

Caption: Generalized workflow for MP analysis in food.

References

The Biosynthesis of Methoxypyrazine Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing heterocyclic aromatic compounds that play a crucial role in the aroma profile of numerous plants and are also produced by various microorganisms.[1][2] Their characteristic "green" or "vegetative" aromas, such as bell pepper and pea, are detectable at exceptionally low concentrations, often in the nanogram per liter range.[3] While they can be desirable attributes in certain contexts, such as the varietal character of Sauvignon Blanc wines, they are considered off-flavors in others, like red wines or in cases of the "potato taste defect" in coffee.[4][5] Understanding the biosynthetic pathways of these molecules in both plants and microbes is critical for quality control in the food and beverage industries and holds potential for applications in metabolic engineering and the development of novel flavor compounds. This technical guide provides an in-depth overview of the current knowledge on methoxypyrazine biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Biosynthesis of Methoxypyrazines in Plants

The biosynthesis of 3-alkyl-2-methoxypyrazines in plants has been a subject of considerable research, particularly in grapevines (Vitis vinifera). While the complete pathway is not yet fully elucidated, a consensus is emerging around the key precursors and the final enzymatic step. Recent stable isotope labeling studies have provided significant insights, particularly regarding the origin of the pyrazine ring itself.

Proposed Biosynthetic Pathway

Two primary pathways have been historically proposed for the formation of the hydroxypyrazine intermediate, the immediate precursor to the final methoxypyrazine.[3][6][7] However, recent evidence strongly supports a pathway involving the condensation of a branched-chain amino acid-derived keto acid with a C2-N donor derived from L-serine.

The key steps are as follows:

  • Amino Acid Precursors : The alkyl side chain of the methoxypyrazine is derived from a branched-chain amino acid. Specifically, L-leucine is the precursor for 3-isobutyl-2-methoxypyrazine (IBMP), L-isoleucine for 3-sec-butyl-2-methoxypyrazine (SBMP), and L-valine for 3-isopropyl-2-methoxypyrazine (IPMP).[3][7]

  • Formation of the Pyrazine Ring : Groundbreaking work using stable isotope labeling in bell peppers has demonstrated that L-serine is a key precursor for the construction of the pyrazine ring.[2][8] This discovery points to a link between methoxypyrazine biosynthesis and photorespiration. The proposed mechanism involves the condensation of the amino acid-derived component with a C2N unit derived from L-serine (likely via glycine and a one-carbon unit) to form the 3-alkyl-2-hydroxypyrazine (HP) intermediate.

  • O-Methylation : The final and most well-characterized step is the O-methylation of the 3-alkyl-2-hydroxypyrazine intermediate to the corresponding volatile 3-alkyl-2-methoxypyrazine. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[9][10][11]

plant_biosynthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_products Products cluster_enzymes Enzymes L-Leucine L-Leucine Aminotransferase Aminotransferase L-Leucine->Aminotransferase L-Isoleucine L-Isoleucine SBHP 3-sec-Butyl-2-hydroxypyrazine (SBHP) L-Isoleucine->SBHP L-Valine L-Valine IPHP 3-Isopropyl-2-hydroxypyrazine (IPHP) L-Valine->IPHP L-Serine L-Serine C2N_Unit C2N Unit L-Serine->C2N_Unit via Photorespiration Alpha-Keto-isocaproate Alpha-Keto-isocaproate Condensation_Enzymes Putative Condensation Enzymes Alpha-Keto-isocaproate->Condensation_Enzymes C2N_Unit->Condensation_Enzymes IBHP 3-Isobutyl-2-hydroxypyrazine (IBHP) OMT O-Methyltransferase (e.g., VvOMT1, VvOMT3) IBHP->OMT SBHP->OMT IPHP->OMT IBMP 3-Isobutyl-2-methoxypyrazine (IBMP) SBMP 3-sec-Butyl-2-methoxypyrazine (SBMP) IPMP 3-Isopropyl-2-methoxypyrazine (IPMP) Aminotransferase->Alpha-Keto-isocaproate Condensation_Enzymes->IBHP OMT->IBMP OMT->SBMP OMT->IPMP SAH SAH OMT->SAH SAM SAM SAM->OMT Methyl donor

Caption: Proposed biosynthetic pathway of 3-alkyl-2-methoxypyrazines in plants.

Key Enzymes: O-Methyltransferases (OMTs)

In grapevine, four OMT genes have been identified and implicated in methoxypyrazine biosynthesis: VvOMT1, VvOMT2, VvOMT3, and VvOMT4.[3] Functional characterization has shown that the encoded proteins can catalyze the methylation of hydroxypyrazines. VvOMT3 is considered a key gene for IBMP biosynthesis due to its high specificity and efficiency for 2-hydroxy-3-isobutylpyrazine (IBHP).[4] The expression of these genes is correlated with the accumulation of methoxypyrazines in grape tissues.[10]

Biosynthesis of Methoxypyrazines in Microbes

Several bacterial species, notably from the genus Pseudomonas, are known producers of methoxypyrazines.[3][4] The microbial biosynthetic pathway shares similarities with the plant pathway in terms of amino acid precursors but also exhibits distinct features.

Proposed Biosynthetic Pathway

The biosynthesis of 2-methoxy-3-isopropylpyrazine (IPMP) has been studied in Pseudomonas taetrolens and Pseudomonas perolens.[4][12] The proposed pathway involves:

  • Amino Acid Precursors : L-valine and glycine are considered the primary building blocks for IPMP.[4]

  • Pyrazine Ring Formation : It is hypothesized that two amino acid molecules condense to form a cyclic dipeptide (a diketopiperazine).[6] This intermediate then undergoes a series of reductions and dehydrations to form the 3-isopropyl-2-hydroxypyrazine (IPHP) core.

  • O-Methylation : Similar to plants, the final step is the methylation of IPHP to IPMP, presumably by an O-methyltransferase using SAM as the methyl donor.

Genetically engineered Pseudomonas putida has been used to produce pyrazine derivatives, leveraging the L-threonine synthesis pathway to generate key intermediates.[13][14] This highlights the potential for microbial metabolic engineering to produce these valuable flavor compounds.

microbial_biosynthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product cluster_enzymes Enzymes L-Valine L-Valine Condensation_Enzymes Putative Condensation Enzymes L-Valine->Condensation_Enzymes Glycine Glycine Glycine->Condensation_Enzymes Diketopiperazine Cyclic Dipeptide (Diketopiperazine) Reduction_Dehydration_Enzymes Reduction & Dehydration Enzymes Diketopiperazine->Reduction_Dehydration_Enzymes IPHP 3-Isopropyl-2-hydroxypyrazine (IPHP) OMT O-Methyltransferase IPHP->OMT IPMP 3-Isopropyl-2-methoxypyrazine (IPMP) Condensation_Enzymes->Diketopiperazine Reduction_Dehydration_Enzymes->IPHP OMT->IPMP SAH SAH OMT->SAH SAM SAM SAM->OMT Methyl donor

Caption: Proposed biosynthetic pathway of 3-isopropyl-2-methoxypyrazine in microbes.

Quantitative Data

The following tables summarize key quantitative data related to methoxypyrazine biosynthesis.

Table 1: Concentrations of Common Methoxypyrazines in Grapes and Wine

CompoundMatrixConcentration Range (ng/L)Reference(s)
3-Isobutyl-2-methoxypyrazine (IBMP)Grapes (Cabernet Sauvignon)2 - 30[3][6]
Wine (Sauvignon Blanc)1 - 35[9]
3-Isopropyl-2-methoxypyrazine (IPMP)Grapes (various)0.5 - 5[9]
Wine (various)1 - 15[9]
3-sec-Butyl-2-methoxypyrazine (SBMP)Grapes (various)< 1 - 2[9]
Wine (various)< 1 - 5[9]

Table 2: Kinetic Parameters of Vitis vinifera O-Methyltransferases (OMTs)

EnzymeSubstrateApparent Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
VvOMT1IBHP5390.711,317[15]
IPHP4930.36730[15]
VvOMT2IBHP6280.09137[15]
IPHP1,2640.19150[15]

IBHP: 3-Isobutyl-2-hydroxypyrazine; IPHP: 3-Isopropyl-2-hydroxypyrazine.

Experimental Protocols

This section provides detailed methodologies for key experiments in methoxypyrazine research.

Quantification of Methoxypyrazines by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

This protocol is a widely used method for the sensitive quantification of volatile methoxypyrazines in complex matrices like wine or grape homogenates.

Objective: To extract and quantify 3-alkyl-2-methoxypyrazines from a liquid or solid sample.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 2 cm DVB/CAR/PDMS)

  • Heating block or water bath with magnetic stirring capabilities

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard solution (e.g., deuterated IBMP, d3-IBMP)

  • Sodium chloride (NaCl)

  • Sample matrix (e.g., wine, grape homogenate)

Procedure:

  • Sample Preparation:

    • Place 10 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

    • For solid samples, prepare a homogenate (e.g., 5 g of grape berries homogenized in 5 mL of a salt solution).

    • Add a precise amount of the internal standard solution to each sample.

    • Add NaCl to saturate the solution (approximately 3 g for a 10 mL sample) to increase the volatility of the analytes.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the heating block set to 40-60°C with constant stirring.

    • Allow the sample to equilibrate for 10-15 minutes.

    • Expose the SPME fiber to the headspace above the sample for a defined period (typically 30-60 minutes). The optimal time and temperature should be determined empirically.

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the column.

    • Use a suitable capillary column (e.g., DB-WAX or equivalent).

    • Program the GC oven temperature to separate the compounds of interest. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for each methoxypyrazine and the internal standard.

  • Quantification:

    • Create a calibration curve using standards of known methoxypyrazine concentrations prepared in a model solution that mimics the sample matrix.

    • Calculate the concentration of each methoxypyrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

hs_spme_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification A 1. Add 10 mL Sample to Vial B 2. Spike with Internal Standard A->B C 3. Add NaCl to Saturate B->C D 4. Seal Vial C->D E 5. Equilibrate at 40-60°C with Stirring D->E F 6. Expose SPME Fiber to Headspace E->F G 7. Desorb Fiber in GC Inlet F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometric Detection (SIM) H->I J 10. Generate Calibration Curve I->J K 11. Calculate Analyte Concentration J->K omt_assay_workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_termination Termination & Extraction cluster_analysis Analysis & Calculation A 1. Combine Buffer, Substrate (HP), and Enzyme B 2. Pre-incubate at 30°C A->B C 3. Initiate with SAM B->C D 4. Incubate for 30-60 min C->D E 5. Stop Reaction (e.g., HCl or Ethyl Acetate) D->E F 6. Extract Product with Organic Solvent E->F G 7. Collect Organic Phase F->G H 8. Quantify Product (MP) by GC-MS or HPLC G->H I 9. Calculate Enzyme Specific Activity H->I J 10. Determine Kinetic Parameters (Km, Vmax) I->J

References

The Pivotal Role of Pyrazines in Coffee and Wine Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical formation, sensory impact, and analytical quantification of key pyrazine compounds that define the aromatic profiles of coffee and wine.

This technical guide offers a comprehensive overview of the critical role of pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, in shaping the distinct aromas of coffee and wine. While the specific compound "methyl 5-methoxypyrazine-2-carboxylate" is not prominently documented as a key odorant in this context, this paper will delve into the well-established significance of other methoxypyrazines (MPs) and alkylpyrazines. These compounds are responsible for a wide spectrum of aromas, from the desirable roasted and nutty notes in coffee to the characteristic vegetative or "green" notes in certain wines.

This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and enology, providing detailed insights into the formation, sensory properties, and analytical methodologies for these potent aroma compounds.

Sensory Significance of Pyrazines

Pyrazines are renowned for their extremely low odor thresholds, meaning they can significantly impact the overall aroma profile even at trace concentrations in the nanogram per liter (ng/L) range.

Pyrazines in Coffee Aroma

In coffee, pyrazines are primarily formed during the roasting process through the Maillard reaction and Strecker degradation. They are largely responsible for the characteristic "roasty" and "nutty" aromas. Alkylpyrazines are a key group of these compounds. For instance, 2-methylpyrazine is noted for its contribution to the roasted aroma of coffee. The concentration and composition of pyrazines are heavily dependent on the roasting conditions, including time and temperature. A bean temperature of around 210°C is often identified as optimal for the formation of a desirable amount of alkylpyrazines[1].

Methoxypyrazines in Wine Aroma

In contrast to coffee, methoxypyrazines in wine are primarily grape-derived and are considered key varietal characteristics in grapes such as Cabernet Sauvignon, Sauvignon Blanc, and Merlot[2][3]. These compounds are responsible for the "green" or "vegetative" aromas, often described as bell pepper, herbaceous, grassy, or earthy[3][4][5]. The most significant methoxypyrazines in wine are 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP)[4]. While low concentrations of these compounds can add complexity and typicity to the wine, excessive levels are often considered a sign of under-ripe grapes and can mask desirable fruity aromas[4][6].

Quantitative Data on Key Pyrazines

The concentration of pyrazines in coffee and wine is a critical factor influencing their final aroma. The following tables summarize typical concentration ranges and odor thresholds for key pyrazine compounds.

Table 1: Key Pyrazines in Roasted Coffee

CompoundTypical Aroma DescriptorsTypical Concentration RangeOdor Threshold
2-MethylpyrazineRoasted, nutty, coffee-like1.47 - 3.01 ng/mg[1]-
2,5-DimethylpyrazineRoasted, nutty, chocolate--
2-Ethyl-5-methylpyrazineCoffee-like--
2,3-PentanedioneButtery, caramel--

Data on specific concentration ranges and odor thresholds for all individual pyrazines in coffee is extensive and varies significantly with bean origin and roasting profile.

Table 2: Key Methoxypyrazines in Wine

CompoundTypical Aroma DescriptorsTypical Concentration Range in WineOdor Threshold in Wine
3-Isobutyl-2-methoxypyrazine (IBMP)Green bell pepper, herbaceous, vegetative[4][5]2 - 30 ng/L[5][7][8]10-16 ng/L (Red Wine), 1-6 ng/L (White Wine)[9]
3-Isopropyl-2-methoxypyrazine (IPMP)Green pea, earthy, asparagus[4]Up to 4.5 ng/L[9]~2 ng/L[9]
3-sec-Butyl-2-methoxypyrazine (SBMP)Earthy, vegetative< 11.2 ng/L[9]~1 ng/L (in water)

Formation Pathways of Pyrazines

The mechanisms of pyrazine formation differ significantly between coffee and wine, as illustrated in the following diagrams.

Pyrazine_Formation_in_Coffee cluster_reactants Precursors in Green Coffee Beans cluster_process Roasting Process cluster_intermediates Key Intermediates cluster_products Aroma Compounds Amino_Acids Amino Acids (e.g., Alanine, Glycine) Maillard_Reaction Maillard Reaction & Strecker Degradation Amino_Acids->Maillard_Reaction Sugars Reducing Sugars (e.g., Sucrose derivatives) Sugars->Maillard_Reaction Alpha_aminoketones α-Aminoketones Maillard_Reaction->Alpha_aminoketones Formation Alpha_aminoketones->Alpha_aminoketones Self-condensation & Oxidation Alkylpyrazines Alkylpyrazines (e.g., 2-Methylpyrazine) Alpha_aminoketones->Alkylpyrazines Formation

Caption: Formation of alkylpyrazines in coffee via the Maillard reaction during roasting.

Methoxypyrazine_Biosynthesis_in_Grapes cluster_precursors Precursors in Grapevine cluster_pathway Biosynthetic Pathway cluster_product Aroma Compound Amino_Acid Amino Acid (e.g., Leucine, Isoleucine, Valine) Intermediate Intermediate (e.g., α-keto acid) Amino_Acid->Intermediate Amination Amination Intermediate->Amination Cyclization Cyclization & Dehydrogenation Amination->Cyclization Hydroxypyrazine 3-Alkyl-2-hydroxypyrazine Cyclization->Hydroxypyrazine Methylation O-Methylation (VvOMT enzyme) Hydroxypyrazine->Methylation Methoxypyrazine 3-Alkyl-2-methoxypyrazine (e.g., IBMP, IPMP) Methylation->Methoxypyrazine Pyrazine_Analysis_Workflow Sample_Preparation 1. Sample Preparation (e.g., Grinding coffee, Filtering wine) Isotope_Addition Internal Standard Addition (Stable Isotope Labeled Pyrazine) Sample_Preparation->Isotope_Addition Extraction 2. Extraction / Pre-concentration (e.g., SPME, SBSE, QuEChERS) GCMS_Analysis 3. GC-MS Analysis Extraction->GCMS_Analysis Isotope_Addition->Extraction Data_Processing 4. Data Processing (Quantification & Identification) GCMS_Analysis->Data_Processing Results Results (Pyrazine Concentration) Data_Processing->Results

References

A Technical Guide to the Sensory Evaluation and Odor Threshold Determination of Novel Pyrazines: A Methodological Approach Using Methyl 5-methoxypyrazine-2-carboxylate as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a critical class of heterocyclic nitrogen-containing compounds that significantly contribute to the aroma and flavor profiles of numerous food products, beverages, and are even implicated in biological signaling. While extensive research exists for well-known pyrazines such as 3-isobutyl-2-methoxypyrazine (IBMP), novel derivatives like Methyl 5-methoxypyrazine-2-carboxylate remain largely uncharacterized from a sensory perspective. This technical guide provides a comprehensive framework for conducting the sensory evaluation and determining the odor threshold of such novel pyrazine compounds. By leveraging established methodologies and providing detailed experimental protocols, this document serves as a foundational resource for researchers and professionals in flavor chemistry, food science, and drug development.

Introduction to Methoxypyrazines and Sensory Significance

Methoxypyrazines are a subgroup of pyrazines known for their potent, often vegetal or earthy aromas.[1][2] They are key aroma compounds in various foods and beverages, including wine, where they can impart characteristic "green" notes of bell pepper, grass, or asparagus.[1][3] The sensory impact of methoxypyrazines is particularly noteworthy due to their extremely low odor detection thresholds, often in the parts-per-trillion range.[4] This high potency means that even minute concentrations can significantly influence the overall flavor profile of a product.

The sensory characteristics of a specific pyrazine are dictated by its chemical structure. Therefore, understanding the sensory profile of a novel compound like this compound is crucial for its potential application or mitigation in various products.

Sensory Evaluation of Novel Pyrazines

The sensory evaluation of a new compound involves a systematic approach to characterize its aroma and flavor profile. This is typically achieved through descriptive sensory analysis, which utilizes a trained panel of human assessors.

Experimental Protocol: Descriptive Sensory Analysis

Objective: To identify and quantify the sensory attributes of this compound.

1. Panelist Selection and Training:

  • Recruit a panel of 8-12 individuals based on their sensory acuity, ability to describe aromas, and availability.
  • Screen panelists for their ability to detect and describe basic tastes and a range of relevant aroma compounds.
  • Train the selected panel over several sessions to develop a consensus vocabulary for describing the aroma and flavor of pyrazines and related compounds. This involves presenting reference standards for potential aroma attributes (e.g., "earthy," "musty," "green," "roasted").

2. Sample Preparation:

  • Prepare a stock solution of this compound in a neutral solvent (e.g., deodorized water or a specific product base if applicable).
  • Create a series of dilutions at varying concentrations to be presented to the panel. The concentration range should be determined through preliminary testing to span from just above the detection threshold to a clearly perceivable intensity.
  • Prepare a "blank" sample containing only the solvent or product base for comparison.

3. Sensory Analysis Session:

  • Conduct the evaluation in a controlled environment with individual booths to prevent distractions and communication between panelists.
  • Present the samples in a randomized and blind-coded manner to avoid bias.
  • Instruct panelists to evaluate the aroma of each sample by sniffing from a covered glass.
  • If taste evaluation is required and the compound is deemed safe for consumption, panelists will take a small sip, hold it in their mouth for a few seconds, and then expectorate.
  • Panelists will rate the intensity of each identified sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

4. Data Analysis:

  • Collect the intensity ratings from all panelists for each attribute.
  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between the sensory attributes and the samples.

Data Presentation: Sensory Profile

The results of the descriptive analysis should be summarized in a table detailing the mean intensity ratings for each sensory attribute.

Sensory AttributeMean Intensity Rating (at X ppm)Standard Deviation
Earthy/Musty(To be determined by experiment)(To be determined)
Green/Vegetal(To be determined by experiment)(To be determined)
Roasted/Nutty(To be determined by experiment)(To be determined)
Other(To be determined by experiment)(To be determined)

Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by a certain percentage of the population. Determining this value is crucial for understanding the sensory potency of a compound.

Experimental Protocol: Ascending Forced-Choice Method (ASTM E679)

Objective: To determine the odor detection threshold of this compound in a specific medium (e.g., water, air).[5][6]

1. Panelist Selection:

  • A panel of at least 10-15 individuals is recommended. Panelists should be non-smokers and free of any conditions that might affect their sense of smell.

2. Sample Preparation:

  • Prepare a series of ascending concentrations of this compound in the desired medium. The concentration steps should be logarithmic (e.g., a factor of 2 or 3 between steps).
  • The series should start from a concentration well below the expected threshold and extend to a level that is easily detectable.

3. Test Procedure:

  • The test is based on a "triangle test" format. In each presentation, the panelist receives three samples: two are blanks (medium only), and one contains the odorant at a specific concentration.[7]
  • The panelist's task is to identify the "odd" sample.
  • The concentrations are presented in an ascending order.
  • The individual's threshold is defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.

4. Data Analysis:

  • Calculate the individual thresholds for all panelists.
  • The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.

Data Presentation: Odor Threshold

The odor threshold data should be presented in a clear and concise table.

ParameterValueUnit
Number of Panelists(e.g., 15)-
Individual Thresholds(List of individual values)ppm (or ppb)
Group Best Estimate Threshold (BET) (Geometric Mean) ppm (or ppb)
Standard Deviation(of individual thresholds)-

Visualizing Experimental Workflows

Clear visualization of experimental protocols is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the workflows for sensory evaluation and odor threshold determination.

SensoryEvaluationWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase cluster_output Output Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Dilutions) Panelist_Selection->Sample_Preparation Sensory_Session Sensory Evaluation Session (Randomized, Blind) Sample_Preparation->Sensory_Session Data_Collection Data Collection (Intensity Ratings) Sensory_Session->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Sensory_Profile Sensory Profile Generation Statistical_Analysis->Sensory_Profile

Caption: Workflow for Descriptive Sensory Analysis.

OdorThresholdWorkflow cluster_prep_od Preparation Phase cluster_test Testing Phase cluster_analysis_od Analysis Phase cluster_output_od Output Panelist_Selection_OD Panelist Selection Sample_Preparation_OD Ascending Concentration Series Panelist_Selection_OD->Sample_Preparation_OD Triangle_Test Triangle Test Presentation (2 Blanks, 1 Sample) Sample_Preparation_OD->Triangle_Test Identify_Odd Panelist Identifies Odd Sample Triangle_Test->Identify_Odd Record_Threshold Record Individual Thresholds Identify_Odd->Record_Threshold Repeat for all concentrations Calculate_BET Calculate Group Best Estimate Threshold (BET) Record_Threshold->Calculate_BET Threshold_Value Final Odor Threshold Value Calculate_BET->Threshold_Value

Caption: Workflow for Odor Threshold Determination.

Conclusion

The sensory evaluation and odor threshold determination are indispensable for characterizing novel flavor and aroma compounds. While specific data for this compound is not yet publicly available, this guide provides the necessary methodological framework for researchers to conduct these critical analyses. By following the detailed protocols for descriptive sensory analysis and the ascending forced-choice method for threshold determination, scientists can generate robust and reproducible data. This information is vital for understanding the potential sensory impact of new pyrazine derivatives in food, beverages, and pharmaceuticals, thereby guiding product development and quality control. The provided workflows and data presentation templates offer a standardized approach to ensure clarity and comparability of results across different studies.

References

Spectroscopic Characterization of Methyl 5-methoxypyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 5-methoxypyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. The information herein is intended to serve as a comprehensive resource for the identification and characterization of this molecule.

Molecular Structure and Properties

This compound possesses a pyrazine ring substituted with a methoxy group and a methyl carboxylate group. These functional groups impart distinct spectroscopic signatures that are crucial for its identification.

Chemical Formula: C₇H₈N₂O₃[1]

Molar Mass: 168.15 g/mol [1]

Appearance: Typically a solid[1]

Spectroscopic Data

While direct experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally related compounds, including methyl pyrazine-2-carboxylate, 5-methylpyrazine-2-carboxylic acid, and other substituted pyrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6s1HH-3
~8.2s1HH-6
~4.0s3HOCH₃ (ester)
~3.9s3HOCH₃ (ring)

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~158C-5
~145C-2
~138C-3
~135C-6
~55OCH₃ (ring)
~53OCH₃ (ester)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3100-3000C-H stretch (aromatic)
2990-2950C-H stretch (methyl)
~1730C=O stretch (ester)
~1600, ~1480C=N and C=C stretching (pyrazine ring)
1300-1200C-O stretch (ester and ether)
~1100C-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

m/zAssignment
168[M]⁺ (Molecular ion)
153[M - CH₃]⁺
137[M - OCH₃]⁺
110[M - COOCH₃]⁺
81[Pyrazine ring fragment]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]

  • Ensure the sample is fully dissolved to avoid shimming problems.

¹H NMR Acquisition:

  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage.[4]

Data Acquisition:

  • Obtain a background spectrum of the empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.[5]

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample solution into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis & Purification Characterization Pure Compound Synthesis->Characterization NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the spectroscopic characterization of an organic compound.

NMR_Workflow Sample_Prep Sample Dissolution (Deuterated Solvent) Acquisition Data Acquisition (Pulse Sequence) Sample_Prep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Shifts, Coupling, Integration) Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Experimental workflow for NMR spectroscopy.

MS_Workflow Sample_Intro Sample Introduction (e.g., GC or Direct Infusion) Ionization Ionization (Electron Ionization) Sample_Intro->Ionization Mass_Analysis Mass Analysis (m/z Separation) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum

Caption: Logical relationship in mass spectrometry analysis.

References

An In-depth Technical Guide to Methyl 5-methoxypyrazine-2-carboxylate: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxypyrazine-2-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of pyrazine, a class of compounds known for their diverse biological activities, this molecule is of interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, drawing from available data on the compound and its structural analogs.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compoundMethyl 5-methylpyrazine-2-carboxylate (for comparison)Source
Chemical Formula C₇H₈N₂O₃C₇H₈N₂O₂[1]
Molar Mass 168.15 g/mol 152.15 g/mol [1]
Appearance Typically a solidSolid[1][2]
Melting Point Data not available92 °C[1][2]
Boiling Point Data not available234.1 ± 35.0 °C (Predicted)[1][2]
pKa Data not available-0.23 ± 0.10 (Predicted)[1]
Solubility in Water Limited solubility expectedData not available[3]
Solubility in Organic Solvents Soluble in ethanol and dichloromethaneSoluble in Dichloromethane, Methanol[1][3]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its carboxylic acid precursor, 5-methoxypyrazine-2-carboxylic acid, and standard esterification procedures.

Proposed Synthesis Pathway

The synthesis would likely involve two main steps: the formation of the pyrazine ring to create 5-methoxypyrazine-2-carboxylic acid, followed by esterification to yield the final product.

Synthesis_Pathway reagents1 1. Glyoxal derivative 2. Amino acid derivative intermediate 5-Methoxypyrazine-2-carboxylic acid reagents1->intermediate Ring Formation reagents2 Methanol (CH₃OH) Acid catalyst (e.g., H₂SO₄) product This compound intermediate->product reagents2->product Esterification Degradation_Pathways start This compound hydrolysis_product 5-Methoxypyrazine-2-carboxylic acid + Methanol start->hydrolysis_product Hydrolysis (Acid or Base Catalyzed) thermal_product Decarboxylation & Ring Cleavage Products start->thermal_product Thermal Degradation (High Temperature) photo_product Ring Rearrangement & Cleavage Products start->photo_product Photodegradation (UV Light)

References

An In-depth Technical Guide to Methyl 5-methoxypyrazine-2-carboxylate (CAS: 38789-75-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-methoxypyrazine-2-carboxylate (CAS number 38789-75-2), a heterocyclic organic compound of interest in various scientific domains. This document collates available data on its physicochemical properties, outlines a putative synthesis pathway, and predicts its spectral characteristics based on analogous compounds. Due to a lack of specific experimental data in the public domain for this particular molecule, some information presented herein is extrapolated from closely related pyrazine derivatives. This guide aims to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug discovery.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource/Justification
CAS Number 38789-75-2Publicly available data
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Physical Form Solid[1]
Melting Point Not available. The related compound, methyl 5-methylpyrazine-2-carboxylate, has a melting point of 92 °C.[2][3]
Boiling Point Not available. The related compound, 2-methoxy-6-methyl pyrazine, has a boiling point of 170-171 °C.[4]
Solubility Limited solubility in water. Soluble in common organic solvents such as ethanol and dichloromethane.[1]
Purity Commercially available with >97% purity.[3]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of analogous pyrazine-2-carboxylic acid esters. A common approach involves the condensation of a 1,2-dicarbonyl compound with an aminomalonamide derivative, followed by methylation.

Proposed Synthetic Pathway

A potential synthetic route could start from 2-aminomalonamide and glyoxal. The initial condensation would form 5-hydroxypyrazine-2-carboxamide, which can then be methylated at the hydroxyl group using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. The resulting 5-methoxypyrazine-2-carboxamide can then be converted to the methyl ester via Fischer esterification using methanol and a strong acid catalyst.

Synthesis_of_Methyl_5-methoxypyrazine-2-carboxylate reagent1 2-Aminomalonamide + Glyoxal intermediate1 5-Hydroxypyrazine-2-carboxamide reagent1->intermediate1 Condensation intermediate2 5-Methoxypyrazine-2-carboxamide intermediate1->intermediate2 Methylation reagent2 Methylating Agent (e.g., (CH₃)₂SO₄, Base) product This compound intermediate2->product Esterification reagent3 Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄)

Figure 1: Proposed synthesis pathway for this compound.
General Experimental Protocol for Esterification (Hypothetical)

This protocol is a general representation of a Fischer esterification and would require optimization for the specific substrate.

  • Reaction Setup: To a solution of 5-methoxypyrazine-2-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound are not available. The following predictions are based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Fragmentation Patterns
¹H NMR - Aromatic protons on the pyrazine ring: Two singlets or doublets between δ 8.0 and 9.0 ppm. - Methoxy protons (-OCH₃ attached to the ring): A singlet around δ 4.0 ppm. - Methyl ester protons (-COOCH₃): A singlet around δ 3.9 ppm.
¹³C NMR - Carbonyl carbon of the ester: δ 160-170 ppm. - Aromatic carbons of the pyrazine ring: Four signals between δ 130 and 160 ppm. - Methoxy carbon (-OCH₃): δ 50-60 ppm. - Methyl ester carbon (-COOCH₃): δ 50-60 ppm.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 168. - Fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl ester group (-COOCH₃, m/z = 59).
Infrared (IR) Spectroscopy - C=O stretching vibration of the ester: ~1720-1740 cm⁻¹. - C-O stretching vibrations: ~1200-1300 cm⁻¹. - Aromatic C=N and C=C stretching vibrations: ~1500-1600 cm⁻¹. - C-H stretching vibrations (aromatic and aliphatic): ~2850-3100 cm⁻¹.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the pyrazine ring is a common scaffold in biologically active molecules, and various derivatives have shown a wide range of activities.

Context from Related Compounds
  • Antimicrobial and Antifungal Activity: Several studies have reported that pyrazine derivatives, including amides and esters of pyrazinecarboxylic acids, exhibit antimycobacterial and antifungal properties.[5][6] The biological activity is often influenced by the nature and position of substituents on the pyrazine ring.

  • Flavor and Fragrance: Methoxypyrazines are well-known for their potent aroma characteristics, often described as "green" or "vegetal".[7][8] They are significant contributors to the aroma of various foods and beverages, including wine.

  • Pharmaceutical Intermediates: Pyrazinecarboxylic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals. For instance, 5-methylpyrazine-2-carboxylic acid is a key intermediate in the synthesis of the antidiabetic drug glipizide.[3][9]

Given the structural similarity to these compounds, this compound could be a candidate for screening in antimicrobial or antifungal assays. Its potential as a flavor or fragrance compound could also be explored. Furthermore, it could serve as a valuable building block in the synthesis of more complex, biologically active molecules.

Potential Research Workflow

For researchers interested in exploring the biological potential of this compound, a logical workflow would involve initial screening against a panel of relevant biological targets.

Biological_Screening_Workflow start This compound screening In vitro Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) start->screening hit_id Hit Identification screening->hit_id no_activity No Significant Activity hit_id->no_activity Inactive mechanism Mechanism of Action Studies hit_id->mechanism Active lead_opt Lead Optimization (Structure-Activity Relationship) mechanism->lead_opt preclinical Preclinical Development lead_opt->preclinical

Figure 2: A logical workflow for the biological evaluation of this compound.

Safety and Handling

While a detailed toxicological profile is not available, general laboratory safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a pyrazine derivative with potential for further investigation in various fields of chemistry and biology. This technical guide has consolidated the limited available information and provided a framework for future research by proposing a synthetic route and predicting its spectral properties. The significant gap in knowledge regarding its biological activity presents an opportunity for novel discoveries. Researchers are encouraged to use this guide as a starting point for their investigations into this intriguing molecule.

References

The Expanding Therapeutic Potential of Substituted Pyrazine-2-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a nitrogen-containing heterocyclic ring, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of biologically active compounds. Among these, substituted pyrazine-2-carboxylate derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial and anticancer properties. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to facilitate further research and drug development in this area.

Synthetic Strategies

The synthesis of substituted pyrazine-2-carboxylate derivatives, primarily as amides, is a well-established process. A common and effective method involves a two-step procedure. The first step is the activation of the carboxylic acid group of a substituted pyrazine-2-carboxylic acid, typically by converting it to a more reactive acyl chloride. This is often achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) in an inert solvent like toluene or benzene.[1][2]

The second step is the amidation reaction, where the synthesized acyl chloride is reacted with a variety of substituted amines. This reaction is usually carried out in the presence of a base, such as pyridine, in a dry aprotic solvent like acetone.[1][2] An alternative approach for the amide bond formation involves the use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[3] Another efficient coupling reagent that has been utilized is propyl phosphonic anhydride (T3P).[4]

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce further diversity into the pyrazine-2-carboxamide scaffold by reacting bromo-substituted derivatives with various aryl boronic acids.[3]

General Experimental Workflow for Synthesis

G cluster_start Starting Materials Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid Acyl Chloride Formation Acyl Chloride Formation Pyrazine-2-carboxylic Acid->Acyl Chloride Formation Thionyl Chloride Substituted Amine Substituted Amine Amidation Amidation Substituted Amine->Amidation Pyridine Acyl Chloride Formation->Amidation Purification Purification Amidation->Purification Recrystallization / Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS Final Product Final Product Characterization->Final Product G Fructose-6-P Fructose-6-P GlcN-6-P_Synthase GlcN-6-P Synthase Fructose-6-P->GlcN-6-P_Synthase Glutamine Glutamine Glutamine->GlcN-6-P_Synthase Glucosamine-6-P Glucosamine-6-P GlcN-6-P_Synthase->Glucosamine-6-P UDP-N-acetylglucosamine UDP-N-acetylglucosamine Glucosamine-6-P->UDP-N-acetylglucosamine Bacterial_Cell_Wall Bacterial Cell Wall Synthesis UDP-N-acetylglucosamine->Bacterial_Cell_Wall Pyrazine_Derivative Pyrazine-2-carboxylate Derivative Pyrazine_Derivative->GlcN-6-P_Synthase Inhibition G Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR NADPH NADPH NADPH->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Pyrazine_Derivative Pyrazine-2-carboxylate Derivative Pyrazine_Derivative->DHFR Inhibition G Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS Dephosphorylation (Activation) RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Pyrazine_Derivative Pyrazine-2-carboxylate Derivative Pyrazine_Derivative->SHP2 Inhibition

References

The Pivotal Role of Methyl 5-methoxypyrazine-2-carboxylate in Drug Discovery: A Precursor to Potent Biological Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-methoxypyrazine-2-carboxylate is a key chemical intermediate, primarily utilized in the synthesis of a novel class of indirect AMP-activated protein kinase (AMPK) activators and phosphodiesterase 1 (PDE1) inhibitors. While this compound itself does not exhibit a direct mechanism of action in biological systems, its structural framework is integral to the development of pharmacologically active agents with significant therapeutic potential, particularly in oncology. This guide delineates the role of this compound as a synthetic precursor and provides a comprehensive overview of the mechanism of action, quantitative biological data, and experimental protocols for the advanced drug candidates derived from it.

Synthetic Pathways Involving this compound

This compound serves as a crucial building block in multi-step synthetic routes to produce complex heterocyclic compounds. Its pyrazine core is a common feature in a series of potent indirect AMPK activators. The following diagram illustrates a representative synthetic workflow.

synthesis_workflow cluster_0 Synthesis of Intermediate 35a cluster_1 Assembly of Final Compound 32 Methyl 5-chloropyrazine-2-carboxylate reagent1 Sodium Methoxide in Methanol 32->reagent1 33a This compound reagent1->33a reagent2 Sodium Borohydride (NaBH4) 33a->reagent2 alcohol (5-methoxypyrazin-2-yl)methanol reagent2->alcohol reagent3 Thionyl Chloride (SOCl2) alcohol->reagent3 35a 2-(chloromethyl)-5- methoxypyrazine reagent3->35a intermediate_A Piperidine Derivative final_compound Novel AMPK Activator (e.g., Compound 21b) intermediate_A->final_compound 35a_c1 2-(chloromethyl)-5- methoxypyrazine (35a) 35a_c1->final_compound

Caption: Synthetic workflow for an AMPK activator using this compound.

Mechanism of Action of Derived Bioactive Compounds: Indirect AMPK Activation

The primary therapeutic targets of compounds synthesized from this compound are centered around the AMP-activated protein kinase (AMPK) signaling pathway. These compounds are indirect activators of AMPK, a crucial regulator of cellular energy homeostasis.[1]

The AMPK Signaling Cascade in Cancer

AMPK acts as a cellular energy sensor. When activated by an increase in the cellular AMP:ATP ratio, it initiates a cascade of events to restore energy balance.[2] This involves switching off anabolic pathways that consume ATP and switching on catabolic pathways that generate ATP.[2] In the context of cancer, AMPK activation can lead to tumor suppression through several mechanisms:[3][4]

  • Inhibition of mTORC1: AMPK directly phosphorylates and activates TSC2, a negative regulator of the mTORC1 complex, which is a central controller of cell growth and proliferation.[1]

  • Regulation of Autophagy: AMPK can induce autophagy, a cellular recycling process that can promote cancer cell survival under stress but can also lead to autophagic cell death.

  • Metabolic Reprogramming: Activated AMPK can inhibit anabolic processes like fatty acid and protein synthesis, which are essential for rapidly dividing cancer cells.[3]

The following diagram illustrates the central role of AMPK in cellular signaling.

AMPK_signaling_pathway AMPK_Activator Indirect AMPK Activator (Derived from this compound) AMPK AMPK AMPK_Activator->AMPK activates TSC2 TSC2 AMPK->TSC2 activates Autophagy Autophagy AMPK->Autophagy induces mTORC1 mTORC1 TSC2->mTORC1 inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Protein_Synth Protein Synthesis mTORC1->Protein_Synth promotes Lipid_Synth Lipid Synthesis mTORC1->Lipid_Synth promotes

Caption: Simplified AMPK signaling pathway in cancer cells.

Quantitative Data on Biological Activity

The biological activity of the final compounds is typically assessed through various in vitro assays. The following tables summarize key quantitative data for representative AMPK activators derived from synthetic routes involving this compound.

Table 1: In Vitro AMPK Activation and Cellular Activity

CompoundAMPK Activation EC50 (µM)aCell Growth Inhibition IC50 (µM)b (MDA-MB-453 cells)
21b 0.043Not Reported
27b 0.0110.0038
ASP4132 Not ReportedComparable to 27b

a EC50 values were determined by whole-cell ELISA measuring the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK.[5] b IC50 values represent the concentration required to inhibit the growth of the MDA-MB-453 human breast cancer cell line by 50%.[1]

Table 2: Physicochemical and Pharmacokinetic Properties

CompoundAqueous Solubility (µg/mL) at pH 6.8Human Liver Microsome CLint, vitro (mL/min/kg)hERG Inhibition IC50 (µM)
21b >20046Not Reported
27b >2008916
ASP4132 1.3Good0.74

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the biological activity of the AMPK activators.

Whole-Cell ELISA for AMPK Activation

This assay quantifies the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream substrate of AMPK, as a measure of AMPK activation.

ELISA_workflow step1 1. Cell Seeding MDA-MB-453 cells are seeded in 96-well plates. step2 2. Compound Treatment Cells are incubated with varying concentrations of the test compound. step1->step2 step3 3. Cell Lysis Cells are lysed to release intracellular proteins. step2->step3 step4 4. ELISA Lysates are transferred to an ELISA plate coated with an anti-ACC antibody. step3->step4 step5 5. Detection A primary antibody specific for phosphorylated ACC (p-ACC) is added, followed by a secondary HRP-conjugated antibody. step4->step5 step6 6. Signal Generation A substrate for HRP is added, and the resulting colorimetric signal is measured. step5->step6 step7 7. Data Analysis The EC50 value is calculated from the dose-response curve. step6->step7

Caption: Experimental workflow for the whole-cell ELISA for AMPK activation.
Cell Growth Inhibition Assay

This assay determines the potency of a compound in inhibiting the proliferation of cancer cells.

  • Cell Seeding: MDA-MB-453 human breast cancer cells are seeded into 96-well plates at a specified density.

  • Compound Incubation: The cells are treated with a serial dilution of the test compound and incubated for a period of 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The luminescence data is used to generate a dose-response curve, from which the IC50 value is calculated.

Human Liver Microsome (HLM) Stability Assay

This in vitro assay predicts the metabolic stability of a compound in the liver.

  • Incubation: The test compound is incubated with human liver microsomes and NADPH (as a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by the addition of a solvent like acetonitrile.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Clearance Calculation: The in vitro intrinsic clearance (CLint, vitro) is calculated from the rate of disappearance of the compound.

hERG Inhibition Assay

This assay assesses the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Current Measurement: The inhibition of the hERG tail current is measured at each concentration.

  • IC50 Determination: The concentration-response data is fitted to a logistic equation to determine the IC50 value.

Conclusion

This compound is a non-bioactive compound that holds significant value in medicinal chemistry as a versatile intermediate. Its utility is demonstrated in the synthesis of potent and selective indirect AMPK activators that have shown promise in preclinical cancer models. The in-depth understanding of the synthesis, mechanism of action, and biological characterization of the final drug candidates derived from this intermediate is essential for the continued development of novel therapeutics targeting cellular metabolism in oncology and other diseases.

References

The Green Note Unveiled: A Technical Guide to the Discovery and History of Methoxypyrazines in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that play a pivotal role in the flavor profiles of numerous foods and beverages. Characterized by their distinctive "green" or vegetative aromas, they are perceptible at exceptionally low concentrations, often in the parts-per-trillion (ng/L) range. This guide provides an in-depth exploration of the discovery, history, and analytical methodologies associated with these impactful flavor compounds.

First identified in the 1960s, the study of methoxypyrazines has evolved significantly, driven by their profound influence on the sensory qualities of products ranging from wine and coffee to bell peppers and roasted foods. This document details the key milestones in their discovery, provides comprehensive data on their sensory thresholds and typical concentrations, and outlines the experimental protocols for their analysis.

Historical Milestones in Methoxypyrazine Research

The journey to understanding methoxypyrazines has been marked by key discoveries that have shaped the field of flavor chemistry. The timeline below highlights some of the most significant events.

G 1969 1969: First isolation of 3-isobutyl-2-methoxypyrazine (IBMP) from bell peppers (Capsicum annuum). 1975 1975: IBMP is identified in Cabernet Sauvignon grapes, linking it to the characteristic 'bell pepper' aroma in wine. 1969->1975 Initial Discoveries 1990s 1990s: Development and application of stable isotope dilution assays (SIDA) for accurate quantification of MPs in wine. 1975->1990s Analytical Advancements 2000s 2000s: Elucidation of the final step in the methoxypyrazine biosynthesis pathway, identifying the role of O-methyltransferases (OMTs). 1990s->2000s Biosynthesis & Viticulture Present Present: Widespread use of HS-SPME-GC-MS for routine analysis and focus on viticultural and enological practices to manage MP levels. 2000s->Present Refined Analysis & Control

Caption: A timeline of key discoveries in methoxypyrazine research.

Key Methoxypyrazine Compounds in Flavor Chemistry

Several methoxypyrazine derivatives are of particular importance in the food and beverage industry due to their potent aromas and widespread occurrence. The following table summarizes the key compounds, their CAS numbers, and their characteristic sensory descriptors.

Compound NameAbbreviationCAS NumberSensory Descriptors
2-Methoxy-3-(2-methylpropyl)pyrazineIBMP24683-00-9Green bell pepper, earthy, herbaceous[1]
2-Methoxy-3-(1-methylethyl)pyrazineIPMP25773-40-4Green pea, earthy, asparagus
2-Methoxy-3-(1-methylpropyl)pyrazineSBMP24168-70-5Earthy, green pea, bell pepper
2-Methoxy-3-ethylpyrazineEMP32737-14-7Earthy, roasted potato
2,5-Dimethyl-3-methoxypyrazineDMMP2847-30-5Roasted peanut, potato chip
2-MethoxypyrazineMMP3149-28-8Nutty, cereal, musty[2][3][4][5][6]

Quantitative Data on Methoxypyrazines

The impact of methoxypyrazines on the sensory profile of a product is directly related to their concentration and the consumer's sensory detection threshold. These thresholds are remarkably low and can be influenced by the food matrix.

Sensory Detection Thresholds

The following table presents the sensory detection thresholds for key methoxypyrazines in various matrices.

CompoundMatrixThreshold (ng/L)Notes
IBMPWater2Orthonasal detection
IBMPWhite Wine8-15Contributes to vegetative aroma[7]
IBMPRed Wine10-16[8]
IPMPWater1-2
IPMPWine2[8]
SBMPWater1-2[8]
Typical Concentrations in Food and Beverages

The concentration of methoxypyrazines varies significantly depending on the food product, its origin, and processing methods.

CompoundFood/BeverageTypical Concentration Range (ng/L)
IBMPSauvignon Blanc Wine5 - 35
IBMPCabernet Sauvignon Wine10 - 30
IBMPGreen Bell Pepper> 10,000
IPMPGreen Peas~3,500
IPMPCoffee (with potato defect)Can be significantly elevated
SBMPRed Wine< 10

Biosynthesis of Methoxypyrazines

The formation of methoxypyrazines in plants is a complex process that is not yet fully elucidated. However, two main pathways have been proposed, both culminating in the methylation of a hydroxypyrazine precursor. The key precursors are thought to be amino acids.

G cluster_0 Proposed Biosynthetic Pathway of IBMP Leucine L-Leucine Intermediate Intermediate (e.g., α-dicarbonyl) Leucine->Intermediate Glycine Glycine Glycine->Intermediate IBHP 3-Isobutyl-2-hydroxypyrazine (IBHP) Intermediate->IBHP IBMP 3-Isobutyl-2-methoxypyrazine (IBMP) IBHP->IBMP Methylation OMT O-methyltransferase (OMT) OMT->IBMP SAH S-adenosyl homocysteine (SAH) OMT->SAH SAM S-adenosyl methionine (SAM) SAM->OMT

Caption: Proposed biosynthetic pathway for 3-isobutyl-2-methoxypyrazine (IBMP).

Experimental Protocols

Accurate and precise quantification of methoxypyrazines is crucial for quality control and research. The following sections detail the methodologies for their analysis.

Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common and sensitive method for the analysis of methoxypyrazines in various matrices.

1. Sample Preparation:

  • Wine: A 10 mL aliquot of wine is placed in a 20 mL headspace vial. 3 g of NaCl is added to increase the volatility of the analytes. An internal standard (e.g., deuterated IBMP) is added for accurate quantification.

  • Grapes: A known weight of grapes (e.g., 50 g) is homogenized. A portion of the homogenate is centrifuged, and the supernatant is used for analysis.

  • Coffee: Ground coffee is mixed with hot water, and the resulting brew is filtered before analysis.

2. HS-SPME Protocol:

  • Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its high affinity for volatile and semi-volatile compounds.

  • Incubation: The sample vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of the analytes in the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the methoxypyrazines.

3. GC-MS Analysis:

  • Desorption: The SPME fiber is inserted into the hot inlet of the gas chromatograph (e.g., 250°C) to thermally desorb the analytes onto the analytical column.

  • Gas Chromatography:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Oven Program: A temperature gradient is employed to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 240°C at 5°C/min.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Detection: Selected Ion Monitoring (SIM) mode is used for high sensitivity and selectivity. Key ions for quantification include m/z 124, 151, and 166 for IBMP.

G cluster_1 HS-SPME-GC-MS Workflow Sample Sample Preparation (Wine, Grapes, etc.) HS_Vial Headspace Vial + NaCl + Internal Standard Sample->HS_Vial Incubation Incubation & Agitation HS_Vial->Incubation Extraction HS-SPME Extraction Incubation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data Data Analysis GC_MS->Data

Caption: A typical experimental workflow for the analysis of methoxypyrazines.

Sensory Evaluation: Determination of Detection Thresholds

The ASTM E679 standard practice for determining odor and taste thresholds by a forced-choice ascending concentration series method of limits is a widely accepted methodology.

1. Panelist Selection and Training:

  • A panel of 15-25 individuals is selected.

  • Panelists are trained to recognize the specific aroma of the methoxypyrazine being tested using reference standards.

2. Sample Preparation:

  • A series of solutions of the methoxypyrazine compound are prepared in an appropriate matrix (e.g., deodorized wine or water) in ascending concentrations, typically with a dilution factor of 2 or 3.

3. Test Procedure (3-Alternative Forced-Choice - 3-AFC):

  • Panelists are presented with three samples in a triangular presentation: two are blanks (matrix only), and one contains the methoxypyrazine at a specific concentration.

  • The position of the spiked sample is randomized.

  • Panelists are asked to identify the sample that is different from the other two.

  • The test proceeds from the lowest to the highest concentration.

4. Data Analysis:

  • The individual threshold is the concentration at which a panelist correctly identifies the spiked sample a predetermined number of consecutive times (e.g., twice in a row).

  • The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.

Conclusion

The discovery and subsequent study of methoxypyrazines have been instrumental in advancing our understanding of flavor chemistry. From their initial identification as the source of "green" aromas to the development of sophisticated analytical techniques for their quantification, the research into these potent compounds continues to be a dynamic field. The methodologies and data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working with these critical flavor components. A thorough understanding of their formation, sensory impact, and analysis is essential for controlling and optimizing the flavor profiles of a wide range of food and beverage products.

References

Methodological & Application

Application Note: A Proposed Multi-Step Synthesis of Methyl 5-methoxypyrazine-2-carboxylate from 2-Aminomalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-methoxypyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its pyrazine core, substituted with both electron-donating (methoxy) and electron-withdrawing (carboxylate) groups, makes it a versatile building block. This document outlines a proposed multi-step synthetic pathway for this compound, starting from the readily available precursor, 2-aminomalononitrile. As a direct synthetic route from this starting material has not been extensively reported, this protocol is a composite of established transformations on similar heterocyclic systems. Each step is detailed with a comprehensive protocol, and relevant quantitative data from analogous reactions are provided for reference.

Proposed Synthetic Pathway

The proposed synthesis involves a five-step sequence:

  • Step 1: Oxidative Dimerization and Cyclization to form 2,3-dicyanopyrazine.

  • Step 2: N-Oxidation of the pyrazine ring.

  • Step 3: Halogenation at the 5-position to introduce a leaving group.

  • Step 4: Selective Monohydrolysis and Esterification of one nitrile group to a methyl ester.

  • Step 5: Nucleophilic Aromatic Substitution to introduce the methoxy group.

Data Presentation

Table 1: Summary of Proposed Reaction Steps and Reference Data

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference Reaction
1Oxidative Dimerization & CyclizationO₂, CatalystVariesVariesVariesNot specifiedGeneral knowledge of aminomalononitrile chemistry
2N-Oxidationm-CPBA or H₂O₂/AcOHCH₂Cl₂ or AcOH0 to reflux2-2470-90Oxidation of pyrazines
3Halogenation (Chlorination)POCl₃TolueneReflux2-660-85Halogenation of pyrazine N-oxides
4Hydrolysis & EsterificationH₂SO₄, MeOHMethanolReflux12-2465-80Acid-catalyzed hydrolysis and esterification of nitriles[1]
5MethoxylationNaOMeMethanolReflux4-875-95Nucleophilic substitution on halopyrazines[2]

Experimental Protocols

Step 1: Synthesis of 2,3-Dicyanopyrazine from 2-Aminomalononitrile

This step involves the in situ dimerization of 2-aminomalononitrile to diaminomaleonitrile, which then condenses with a glyoxal equivalent. A more direct literature-supported approach often starts with diaminomaleonitrile.

Protocol:

  • To a solution of diaminomaleonitrile (1 eq) in a suitable solvent (e.g., ethanol), add an aqueous solution of glyoxal (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2,3-dicyanopyrazine, is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2,3-Dicyanopyrazine-1-oxide

Protocol:

  • Dissolve 2,3-dicyanopyrazine (1 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 3 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at 60-70 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.

Step 3: Synthesis of 5-Chloro-2,3-dicyanopyrazine

Protocol:

  • To 2,3-dicyanopyrazine-1-oxide (1 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 4: Synthesis of Methyl 5-Chloropyrazine-2-carboxylate

This step involves the selective hydrolysis of one of the two nitrile groups, followed by esterification. The conditions must be carefully controlled to favor mono-hydrolysis.

Protocol:

  • To a solution of 5-chloro-2,3-dicyanopyrazine (1 eq) in methanol, add concentrated sulfuric acid (2-3 eq) dropwise at 0 °C.

  • Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by HPLC or GC to maximize the formation of the mono-ester.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 5: Synthesis of this compound

Protocol:

  • Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol under an inert atmosphere.

  • To this solution, add Methyl 5-chloropyrazine-2-carboxylate (1 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.[2]

  • Upon completion, cool the mixture to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Proposed Synthetic Pathway Diagram

Synthesis_Pathway A 2-Aminomalononitrile B 2,3-Dicyanopyrazine A->B Step 1: Oxidative Dimerization & Cyclization C 2,3-Dicyanopyrazine-1-oxide B->C Step 2: N-Oxidation (H₂O₂/AcOH) D 5-Chloro-2,3-dicyanopyrazine C->D Step 3: Chlorination (POCl₃) E Methyl 5-Chloropyrazine-2-carboxylate D->E Step 4: Hydrolysis & Esterification (H₂SO₄/MeOH) F This compound E->F Step 5: Methoxylation (NaOMe/MeOH)

Caption: Proposed multi-step synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step General Reaction Step start Combine Reactants & Solvent reaction Heat/Stir for Specified Time start->reaction monitoring Monitor Reaction (TLC/HPLC/GC) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Chromatography/ Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for a single synthetic step in the proposed pathway.

References

Green Synthesis of Pyrazine Carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of pyrazine carboxamide derivatives. These methods offer significant advantages over traditional synthetic routes by minimizing hazardous reagents, reducing reaction times, and improving energy efficiency, aligning with the principles of green chemistry.

Introduction

Pyrazine carboxamide and its derivatives are a class of heterocyclic compounds with significant therapeutic value, most notably represented by pyrazinamide, a first-line antitubercular drug.[1] The development of environmentally benign synthetic methodologies is crucial for the sustainable production of these important pharmaceutical scaffolds. This document details three prominent green synthesis approaches: microwave-assisted synthesis, continuous-flow enzymatic synthesis, and ultrasound-assisted synthesis.

Green Synthesis Methodologies

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions.[2] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[3][4]

Key Advantages:

  • Rapid Reactions: Reaction times can be reduced from hours to minutes.[4][5]

  • Higher Yields: Increased reaction rates and reduced side product formation often lead to improved yields.[4]

  • Energy Efficiency: Localized heating is more energy-efficient than conventional oil baths or heating mantles.

Continuous-Flow Enzymatic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, minimizing the formation of byproducts.[6] The integration of enzymatic catalysis with continuous-flow microreactor technology offers a highly efficient and sustainable method for chemical synthesis.[6][7] This approach allows for precise control over reaction parameters, easy product isolation, and catalyst recycling.[6][7]

Key Advantages:

  • Mild Reaction Conditions: Reactions are typically carried out at or near room temperature and pressure.[7][8]

  • High Selectivity: Enzymes can distinguish between similar functional groups, leading to highly specific products.

  • Eco-friendly Catalysts: Enzymes are biodegradable and non-toxic.[6]

  • Process Intensification: Continuous-flow systems enable higher productivity and scalability.[6][7]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a mechanical form of energy that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and chemical reactivity.[9][10]

Key Advantages:

  • Reduced Reaction Times: Ultrasound can significantly shorten reaction durations.[11][12]

  • Improved Yields: Enhanced mass transfer and reactivity can lead to higher product yields.[11]

  • Versatility: Can be applied to a wide range of organic reactions.

Quantitative Data Summary

The following table summarizes quantitative data from the literature for the green synthesis of various pyrazine carboxamide derivatives.

Synthesis MethodStarting MaterialsProductSolventCatalyst/ReagentTemp. (°C)TimeYield (%)Reference(s)
Microwave-Assisted 3-Chloropyrazine-2-carboxamide, Ring-substituted anilinesN-Aryl-3-aminopyrazine-2-carboxamidesMethanolPyridine14030 min31 - 80[5][12]
Microwave-Assisted 3-Aminopyrazine-2-carboxylic acid, Substituted benzylamineN-Substituted 3-aminopyrazine-2-carboxamidesMethanolNH₄Cl13040 min-[13][14]
Microwave-Assisted 3-Aminopyrazine-2-carboxylic acid, Benzylamine/Alkylamine/AnilineN-Substituted 3-aminopyrazine-2-carboxamidesDMSOCDI12030 min-[13]
Continuous-Flow Enzymatic Pyrazine-2-carboxylate, BenzylamineN-Benzylpyrazine-2-carboxamidetert-Amyl alcoholLipozyme® TL IM4520 min81.7[6][7]
Batch Enzymatic Pyrazine-2-carboxylate, BenzylamineN-Benzylpyrazine-2-carboxamidetert-Amyl alcoholLipozyme® TL IM4517 h-[8]
Batch Enzymatic 2-Pyrazinecarboxylic acid, BenzylamineN-Benzylpyrazine-2-carboxamidetert-Amyl alcoholCAL-B45-73.2[7]
Ultrasound-Assisted Isoniazid, Pyrazinamide precursorIsoniazid-Pyrazinamide Hybrid---1 h70[11][12]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-(3-(Trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide

This protocol is adapted from a procedure for the amino dehalogenation of 3-chloropyrazine-2-carboxamide.[12]

Materials:

  • 3-Chloropyrazine-2-carboxamide

  • 3-(Trifluoromethyl)benzylamine

  • Methanol

  • Pyridine

  • Microwave reactor with a focused field

Procedure:

  • In a microwave reactor vessel, combine 3-chloropyrazine-2-carboxamide (1 mmol), 3-(trifluoromethyl)benzylamine (1.1 mmol), methanol (5 mL), and pyridine (1.1 mmol) as a base.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for 30 minutes with a power of 120 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Continuous-Flow Enzymatic Synthesis of N-Benzylpyrazine-2-carboxamide

This protocol is based on the synthesis of pyrazinamide derivatives using Lipozyme® TL IM in a continuous-flow microreactor.[7][8][15]

Materials:

  • Pyrazine-2-carboxylate

  • Benzylamine

  • tert-Amyl alcohol

  • Immobilized Lipozyme® TL IM from Thermomyces lanuginosus

  • Continuous-flow microreactor setup (syringe pumps, Y-mixer, tubing, packed-bed reactor)

Procedure:

  • Prepare the Feed Solutions:

    • Feed 1: Dissolve pyrazine-2-carboxylate (5 mmol) in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve benzylamine (15 mmol) in 10 mL of tert-amyl alcohol.

  • Set up the Continuous-Flow System:

    • Pack a column with 870 mg of Lipozyme® TL IM to create the packed-bed reactor.

    • Connect the two syringe pumps containing Feed 1 and Feed 2 to a Y-mixer.

    • Connect the outlet of the Y-mixer to the inlet of the packed-bed reactor.

    • Maintain the reactor temperature at 45°C.

  • Run the Reaction:

    • Pump Feed 1 and Feed 2 into the Y-mixer at a flow rate of 15.6 µL/min each, resulting in a total flow rate of 31.2 µL/min through the reactor. This corresponds to a residence time of 20 minutes.

  • Product Collection and Purification:

    • Collect the reaction mixture from the outlet of the reactor.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

Protocol 3: Ultrasound-Assisted Synthesis of an Isoniazid-Pyrazinamide Hybrid

This protocol is based on a report of a significant reduction in reaction time for the synthesis of a hybrid antituberculosis medication.[11][12] Note: Specific reactant details were not provided in the source; this is a general outline.

Materials:

  • Appropriate pyrazine carboxamide precursor

  • Isoniazid or a suitable derivative

  • Solvent (if required)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Combine the pyrazine carboxamide precursor and the isoniazid reactant in a suitable reaction vessel.

  • If necessary, add a minimal amount of an appropriate solvent.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture as appropriate (e.g., extraction, filtration).

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Reactants Combine Reactants: - 3-Chloropyrazine-2-carboxamide - Benzylamine Derivative - Methanol - Pyridine Microwave Microwave Irradiation (120-140°C, 30-40 min) Reactants->Microwave Evaporation Solvent Evaporation Microwave->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Pyrazine Carboxamide Derivative Purification->Product

Caption: Workflow for microwave-assisted synthesis of pyrazine carboxamide derivatives.

Experimental Workflow: Continuous-Flow Enzymatic Synthesis

cluster_0 Feed Preparation cluster_1 Reaction cluster_2 Workup & Purification Feed1 Feed 1: Pyrazine-2-carboxylate in tert-Amyl Alcohol Pumps Syringe Pumps Feed1->Pumps Feed2 Feed 2: Benzylamine in tert-Amyl Alcohol Feed2->Pumps Mixer Y-Mixer Pumps->Mixer Reactor Packed-Bed Reactor (Lipozyme® TL IM, 45°C) Mixer->Reactor Collection Product Collection Reactor->Collection Evaporation Solvent Evaporation Collection->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure N-Benzylpyrazine- 2-carboxamide Purification->Product

Caption: Workflow for continuous-flow enzymatic synthesis of pyrazinamide derivatives.

Signaling Pathway: Mechanism of Action of Pyrazinamide

cluster_Mtb Mycobacterium tuberculosis Cell cluster_targets Cellular Targets cluster_effects Downstream Effects PZA_in Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) PZA_in->PncA Activation POA Pyrazinoic Acid (POA) (Active Drug) PncA->POA Membrane Membrane Transport & Energetics POA->Membrane FAS1 Fatty Acid Synthase I (FAS I) POA->FAS1 RpsA Ribosomal Protein S1 (RpsA) POA->RpsA PanD Aspartate Decarboxylase (PanD) POA->PanD Disruption Membrane Disruption Membrane->Disruption MycolicAcid_Inhibition Mycolic Acid Synthesis Inhibition FAS1->MycolicAcid_Inhibition TransTranslation_Inhibition Trans-Translation Inhibition RpsA->TransTranslation_Inhibition CoA_Inhibition Coenzyme A Synthesis Inhibition PanD->CoA_Inhibition Bacterial_Death Bacterial Death Disruption->Bacterial_Death MycolicAcid_Inhibition->Bacterial_Death TransTranslation_Inhibition->Bacterial_Death CoA_Inhibition->Bacterial_Death PZA_out Pyrazinamide (PZA) PZA_out->PZA_in Diffusion

Caption: Mechanism of action of pyrazinamide against Mycobacterium tuberculosis.

References

Application Notes and Protocols: The Role of Methyl 5-Methylpyrazine-2-Carboxylate in the Synthesis of Glipizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus. Its synthesis involves the coupling of a pyrazine moiety with a substituted phenylethylamine sulfonamide derivative. A key intermediate in several patented synthetic routes is Methyl 5-methylpyrazine-2-carboxylate.

Note on Intermediate Nomenclature: It is important to clarify that the pivotal intermediate in the synthesis of Glipizide is Methyl 5-methylpyrazine-2-carboxylate . While the query mentioned "Methyl 5-methoxypyrazine-2-carboxylate," extensive review of the scientific and patent literature indicates that the methyl-substituted pyrazine is the correct precursor for Glipizide. This document will, therefore, focus on the application of Methyl 5-methylpyrazine-2-carboxylate as the correct intermediate.

These application notes provide a detailed overview and experimental protocols for the synthesis of Glipizide utilizing Methyl 5-methylpyrazine-2-carboxylate as a key intermediate.

Synthesis of Glipizide: An Overview

The synthesis of Glipizide can be broadly divided into two main stages:

  • Synthesis of the Key Intermediates: This involves the separate preparation of Methyl 5-methylpyrazine-2-carboxylate and 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide.

  • Coupling Reaction: The two key intermediates are then reacted to form the final Glipizide molecule.

There are variations in the synthetic strategy, particularly in the order of coupling the different components. One common pathway involves the reaction of Methyl 5-methylpyrazine-2-carboxylate with 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide.

Key Intermediates

  • Methyl 5-methylpyrazine-2-carboxylate: This pyrazine derivative provides the core heterocyclic structure of one part of the Glipizide molecule.

  • 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide: This molecule provides the sulfonylurea and phenylethylamine portions of Glipizide.

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the overall synthetic pathway for Glipizide and a typical experimental workflow for the coupling step.

Glipizide_Synthesis_Pathway cluster_intermediates Intermediate Synthesis cluster_coupling Coupling Reaction 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine- 2-carboxylic Acid Methyl_5-methylpyrazine-2-carboxylate Methyl 5-methylpyrazine- 2-carboxylate 5-Methylpyrazine-2-carboxylic_acid->Methyl_5-methylpyrazine-2-carboxylate Esterification Methanol Methanol (CH3OH) Methanol->Methyl_5-methylpyrazine-2-carboxylate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_5-methylpyrazine-2-carboxylate Glipizide Glipizide Methyl_5-methylpyrazine-2-carboxylate->Glipizide 4-(2-aminoethyl)benzenesulfonamide 4-(2-aminoethyl) benzenesulfonamide Amine_Intermediate 4-(2-aminoethyl)-N- (cyclohexylcarbamoyl) benzenesulfonamide 4-(2-aminoethyl)benzenesulfonamide->Amine_Intermediate Cyclohexyl_isocyanate Cyclohexyl isocyanate Cyclohexyl_isocyanate->Amine_Intermediate Amine_Intermediate->Glipizide Base Base (e.g., Sodium Methoxide) Base->Glipizide

Caption: Overall synthetic pathway for Glipizide.

Experimental_Workflow Start Start Charge_Reactants Charge reactor with 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide and Methyl 5-methylpyrazine-2-carboxylate Start->Charge_Reactants Add_Base Add base (e.g., Sodium Methoxide solution) Charge_Reactants->Add_Base Heat_Reaction Heat reaction mixture (e.g., 80-120°C) Add_Base->Heat_Reaction Monitor_Completion Monitor reaction completion (e.g., by HPLC) Heat_Reaction->Monitor_Completion Cool_Down Cool reaction mixture Monitor_Completion->Cool_Down Precipitation Add water and acidify (e.g., with HCl) to precipitate Glipizide Cool_Down->Precipitation Filtration Filter the solid product Precipitation->Filtration Washing Wash the product with water Filtration->Washing Drying Dry the crude Glipizide Washing->Drying Purification Optional: Purify by recrystallization (e.g., from DMF/Methanol) Drying->Purification Final_Product Pure Glipizide Purification->Final_Product

Caption: Experimental workflow for Glipizide synthesis.

Experimental Protocols

The following protocols are derived from methodologies described in the patent literature.

Protocol 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate

This protocol describes the esterification of 5-methylpyrazine-2-carboxylic acid.

Materials:

  • 5-methylpyrazine-2-carboxylic acid

  • Methanol

  • Sulfuric acid (concentrated)

  • Cyclohexane

  • Sodium bicarbonate solution (saturated)

  • Water

Procedure:

  • To a solution of 5-methylpyrazine-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 50-60°C) for 2-5 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture and distill off the excess methanol.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as cyclohexane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 5-methylpyrazine-2-carboxylate.

  • The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Synthesis of Glipizide via Amide Coupling

This protocol outlines the coupling of Methyl 5-methylpyrazine-2-carboxylate with 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide.

Materials:

  • Methyl 5-methylpyrazine-2-carboxylate

  • 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide

  • Sodium methoxide solution (e.g., 25% in methanol)

  • Methanol

  • Water

  • Hydrochloric acid (diluted)

  • Dimethylformamide (DMF) for purification

Procedure:

  • Charge a reaction vessel with 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide and Methyl 5-methylpyrazine-2-carboxylate.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heat the mixture with stirring to a temperature between 80-120°C for 1-2 hours.[1]

  • Monitor the progress of the reaction by HPLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mass, followed by acidification with diluted hydrochloric acid to precipitate the crude Glipizide.

  • Stir the suspension for 1-2 hours to ensure complete precipitation.

  • Filter the solid, wash with water, and dry to afford crude Glipizide.

  • For further purification, the crude product can be recrystallized. Dissolve the crude Glipizide in DMF at 50-90°C, treat with activated charcoal, and filter. Add methanol to the filtrate and cool to induce crystallization, yielding pure Glipizide.[1]

Data Presentation

The following tables summarize quantitative data from representative synthetic procedures found in the literature.

ParameterValueReference
Purity of Glipizide >99%[1]
Total Impurities <0.5%[1]
ReactantMolar RatioNotes
4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide1
Methyl 5-methylpyrazine-2-carboxylate1 - 1.2An excess of the ester may be used.
Sodium MethoxideCatalytic to stoichiometricThe amount can vary based on the specific process.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle corrosive reagents like sulfuric acid and hydrochloric acid with extreme care.

  • Sodium methoxide is a strong base and is flammable; handle it with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of Glipizide using Methyl 5-methylpyrazine-2-carboxylate as a key intermediate is a well-established and efficient method. The protocols provided, derived from existing literature, offer a robust framework for researchers in the field of pharmaceutical synthesis. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high-purity Glipizide suitable for pharmaceutical applications.

References

Application of Methyl 5-methoxypyrazine-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-methoxypyrazine-2-carboxylate is a heterocyclic compound that, along with its parent acid, 5-methoxypyrazine-2-carboxylic acid, serves as a versatile intermediate in various chemical industries. While direct and extensive medicinal chemistry applications with specific biological data for this compound are not widely documented in publicly available literature, the pyrazine-2-carboxylate scaffold is a well-established pharmacophore. Numerous derivatives have been synthesized and evaluated for a range of biological activities. This document provides an overview of the known applications of the parent acid and detailed application notes and protocols for closely related pyrazine-2-carboxamide derivatives, highlighting their potential as antimicrobial agents.

5-Methoxypyrazine-2-carboxylic acid is recognized as an intermediate in the synthesis of pharmaceuticals, potentially for neurological disorders, though specific agents are not frequently cited in scientific literature. It is also utilized in the agricultural sector as a plant growth regulator and in the flavor and fragrance industry[1]. The primary medicinal application of the closely related 5-methylpyrazine-2-carboxylic acid is as a key intermediate in the synthesis of the anti-diabetic drug Glipizide and the lipid-lowering agent Acipimox.

The broader class of pyrazine-2-carboxamides has been extensively investigated for its therapeutic potential, demonstrating significant antimycobacterial and antifungal activities. This report will focus on these applications, providing quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the biological activities of various substituted pyrazine-2-carboxamide derivatives, which serve as representative examples of the medicinal chemistry applications of the pyrazine-2-carboxylate scaffold.

Table 1: Antimycobacterial Activity of Substituted Pyrazine-2-carboxamides against Mycobacterium tuberculosis

Compound IDR1R2ArMIC (µg/mL)% InhibitionReference
1 HCl3-CF3-benzyl>100-[2]
2 t-BuCl4-OCH3-benzyl6.25-[2]
3 t-BuCl3,5-bis(CF3)-phenyl-72[2]
4 HCl3-CH3-phenyl-<20[2]
5 t-BuCl3-CH3-phenyl-20-40[2]

Table 2: Antifungal Activity of Substituted Pyrazine-2-carboxamides against Trichophyton mentagrophytes

Compound IDR1R2ArMIC (µmol/L)Reference
6 HCl3-CF3-benzyl15.62[2]
7 HCl4-Cl-benzyl62.5[2]
8 t-BuCl4-Cl-benzyl125[2]

Table 3: Photosynthesis-Inhibiting Activity of Substituted Pyrazine-2-carboxamides in Spinach Chloroplasts

Compound IDR1R2ArIC50 (µmol/L)Reference
9 t-BuClbenzyl7.4[2]
10 t-BuCl4-Cl-benzyl13.4[2]
11 HCl3,5-bis(CF3)-phenyl26[2]

Experimental Protocols

General Synthesis of Substituted Pyrazine-2-carboxamides

This protocol describes a general method for the synthesis of pyrazine-2-carboxamide derivatives from a methyl pyrazine-2-carboxylate starting material.

Workflow Diagram:

G cluster_synthesis Synthesis of Pyrazine-2-carboxamides start Methyl 5-R1-6-R2-pyrazine-2-carboxylate hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid 5-R1-6-R2-pyrazine-2-carboxylic acid hydrolysis->acid activation Acid Activation (e.g., SOCl2 or Oxalyl Chloride) acid->activation chloride 5-R1-6-R2-pyrazine-2-carbonyl chloride activation->chloride coupling Amide Coupling (Substituted Amine, Base) chloride->coupling product Substituted Pyrazine-2-carboxamide coupling->product

Caption: General synthetic workflow for pyrazine-2-carboxamides.

Protocol:

  • Hydrolysis of the Methyl Ester: To a solution of the starting methyl pyrazine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water, add an excess of lithium hydroxide (LiOH). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with aqueous HCl and extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrazine-2-carboxylic acid.

  • Formation of the Acid Chloride: To a solution of the pyrazine-2-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Reflux the reaction mixture until the reaction is complete. Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride, which is often used immediately in the next step.

  • Amide Coupling: Dissolve the crude pyrazine-2-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). To this solution, add the desired substituted amine followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct. Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the desired substituted pyrazine-2-carboxamide.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Workflow Diagram:

G cluster_maba Antimycobacterial Activity Assay (MABA) plate_prep Prepare 96-well plate with serial dilutions of test compounds inoculation Inoculate with M. tuberculosis culture plate_prep->inoculation incubation Incubate at 37°C inoculation->incubation reagent_add Add Alamar Blue and Resazurin solution incubation->reagent_add incubation2 Incubate for 24h reagent_add->incubation2 readout Read fluorescence or color change incubation2->readout mic_det Determine MIC readout->mic_det

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate using an appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include positive (cells only) and negative (medium only) controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Reagent Addition: After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Analysis: Assess the color change visually (blue to pink) or measure fluorescence. The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of mycobacterial growth.

Antifungal Activity Assay (Broth Microdilution Method)

This protocol describes a standard method for determining the MIC of compounds against fungal strains like Trichophyton mentagrophytes.

Workflow Diagram:

G cluster_antifungal Antifungal Activity Assay plate_prep Prepare 96-well plate with serial dilutions of test compounds inoculation Inoculate with fungal spore suspension plate_prep->inoculation incubation Incubate at 28-30°C inoculation->incubation readout Visually or spectrophotometrically assess fungal growth incubation->readout mic_det Determine MIC readout->mic_det

Caption: Workflow for the broth microdilution antifungal assay.

Protocol:

  • Plate Preparation: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640) in a 96-well microplate.

  • Inoculation: Add a standardized suspension of fungal spores to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a sufficient duration (e.g., 48-72 hours), allowing for visible growth in the control wells.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Photosynthesis Inhibition Assay

This protocol details a method to assess the inhibitory effect of compounds on photosynthetic electron transport in isolated spinach chloroplasts.

Workflow Diagram:

G cluster_photosynthesis Photosynthesis Inhibition Assay chloro_prep Isolate chloroplasts from fresh spinach leaves chloro_add Add chloroplast suspension chloro_prep->chloro_add reaction_mix Prepare reaction mixture (buffer, electron acceptor, compound) reaction_mix->chloro_add illuminate Illuminate with a light source chloro_add->illuminate measure Monitor reduction of electron acceptor (e.g., DCPIP) spectrophotometrically illuminate->measure ic50_calc Calculate IC50 measure->ic50_calc

References

Application Note and Protocol for the Quantification of Methoxypyrazines using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxypyrazines (MPs) are a class of potent, naturally occurring aromatic compounds that contribute significantly to the aroma profiles of various foods and beverages, including wine, bell peppers, and coffee.[1] They are known for their distinct vegetative, earthy, or nutty aromas.[1] Due to their extremely low odor thresholds, often in the parts-per-trillion (ng/L) range, the accurate and sensitive quantification of these compounds is crucial for quality control in the food and beverage industry.[1] This document provides a detailed protocol for the quantitative analysis of methoxypyrazines using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique. The most common methoxypyrazines found in wine are 3-isobutyl-2-methoxypyrazine (IBMP), 3-sec-butyl-2-methoxypyrazine (SBMP), and 3-isopropyl-2-methoxypyrazine (IPMP).[2][3]

This application note is intended for researchers, scientists, and professionals in the food and beverage industry, as well as those in analytical testing laboratories.

Principle of the Method

This method utilizes a sample preparation step to extract and concentrate the volatile methoxypyrazines from the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique that is highly effective for this purpose.[1] Following extraction, the analytes are thermally desorbed into the GC inlet, separated on a capillary column, and detected by a mass spectrometer. Quantification is achieved using the internal standard method, which involves adding a known concentration of a deuterated analog of the target analyte to both the samples and calibration standards. This approach ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][3]

Experimental Protocols

Reagents and Materials
  • Standards: Certified reference standards of 2-isobutyl-3-methoxypyrazine (IBMP), 2-sec-butyl-3-methoxypyrazine (SBMP), and 2-isopropyl-3-methoxypyrazine (IPMP).[2]

  • Internal Standards: Deuterated standards such as 2-isobutyl-3-methoxy-d3-pyrazine (d3-IBMP) and 2-isopropyl-3-methoxy-d3-pyrazine (d3-IPMP).[2]

  • Solvents: Methanol (HPLC grade), Ethanol (absolute), and ultrapure water.

  • Salts: Sodium chloride (analytical grade).

  • Model Wine Solution: 12% ethanol and 3.5 g/L tartaric acid in ultrapure water, with the pH adjusted to 3.5.[1]

  • SPME Fibers: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) StableFlex SPME fiber.[2]

  • Vials: 20 mL amber headspace vials with PTFE-faced silicone septa.[2]

Standard Solution Preparation
  • Stock Solutions (e.g., 1000 mg/L): Accurately weigh a known amount of each methoxypyrazine standard and dissolve it in methanol in a volumetric flask. Store these solutions at 4°C in the dark.[1]

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solutions with the model wine solution. The concentration range should encompass the expected concentrations of the analytes in the samples.[1]

  • Internal Standard Spiking Solution: Prepare a stock solution of the deuterated internal standards in methanol. From this, prepare a working solution to spike into all calibration standards and samples at a constant concentration (e.g., 50 ng/L).[1]

Sample Preparation (HS-SPME)
  • Aliquoting: Place a 10 mL aliquot of the wine sample into a 20 mL headspace vial.[4]

  • Internal Standard Addition: Spike the sample with a known amount of the internal standard working solution.[1]

  • Matrix Modification: Add 2 grams of sodium chloride to the vial to increase the ionic strength, which enhances the partitioning of the volatile analytes into the headspace.[1][5]

  • Equilibration and Extraction: Seal the vial and place it in a temperature-controlled autosampler or water bath. Equilibrate the sample at 50°C for 10 minutes with agitation. Then, expose the SPME fiber to the headspace for 40 minutes at the same temperature with continued agitation.[2]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption at 270°C for 5 minutes in splitless mode.[2]

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890A GC or equivalent.[6]

  • Injector: Split/splitless injector, operated in splitless mode at 270°C.[2]

  • Column: SH-Rtx-wax capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.46 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 3 minutes.

    • Ramp to 101°C at 7.33°C/min.

    • Ramp to 218.7°C at a suitable rate for a total runtime of approximately 62 minutes.[7]

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of specific methoxypyrazine ions.[2] The ratio of the quantifying ions of each MP to their respective deuterated internal standard ion is used for quantification.[2]

Data Presentation

Quantitative data from validated methods are summarized in the tables below for easy comparison.

Table 1: Monitored Ions for Quantification and Confirmation

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
IBMP124151
IPMP137152
SBMP124151
d3-IBMP127154
d3-IPMP140155

Source: Adapted from various GC-MS methods for methoxypyrazine analysis.

Table 2: Method Validation Data for Methoxypyrazine Quantification in Wine

AnalyteLinearity (R²)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Precision (RSD %)Reference
IBMP> 0.999< 22.7395.7 - 106.33.5[2]
IPMP> 0.999< 10.6695.0 - 102.01.4[2]
SBMP> 0.999< 10.6694.3 - 101.32.8[2]
IBMP> 0.998.633Not SpecifiedNot Specified[5]
IBMPNot SpecifiedNot Specified0.384 - 108Not Specified[8]
IPMPNot SpecifiedNot Specified2.184 - 108Not Specified[8]
SBMPNot SpecifiedNot SpecifiedNot Specified84 - 108Not Specified[8]

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of methoxypyrazines using GC-MS.

Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Wine Sample (10 mL) Vial 20 mL Headspace Vial Sample->Vial IS Internal Standard Addition Vial->IS Salt NaCl Addition (2g) IS->Salt Equilibrate Equilibration (50°C, 10 min) Salt->Equilibrate Cal_Standards Calibration Standards Preparation Calibration Calibration Curve Generation Cal_Standards->Calibration Extract Extraction (50°C, 40 min) Equilibrate->Extract Desorb Thermal Desorption (270°C) Extract->Desorb GC Gas Chromatography Separation Desorb->GC MS Mass Spectrometry Detection (SIM) GC->MS Integration Peak Integration MS->Integration Quantification Quantification of Methoxypyrazines Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for methoxypyrazine quantification.

References

Application Note: Development of a Validated LC-MS/MS Method for the Separation and Quantification of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazines are a class of heterocyclic aromatic compounds that are important structural motifs in many pharmaceutical agents and are significant contributors to the flavor and aroma of various food products.[1][2] The accurate separation and quantification of pyrazine isomers are crucial for quality control, flavor profiling, pharmacokinetic studies, and ensuring the safety and efficacy of pharmaceutical products.[1][3] However, the structural similarity of pyrazine isomers presents a significant analytical challenge, often resulting in co-elution and similar mass spectra, making their differentiation difficult.[4][5]

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the separation and quantification of 16 pyrazine isomers. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode for detection.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is recommended for robust quantitative analysis to compensate for variations in sample preparation and instrument response.[2] This method has been validated for key performance characteristics, demonstrating its suitability for high-throughput analysis in various research and development applications.

Experimental Protocols

1. Materials and Reagents

  • Standards: Pyrazine, 2-methylpyrazine, 2,6-dimethylpyrazine, 2,3-dimethylpyrazine, 2-ethyl-3-methylpyrazine, 2,3,5-trimethylpyrazine, 2,3-diethylpyrazine, 5-ethyl-2,3-dimethylpyrazine, 2,3,5,6-tetramethylpyrazine, 2-isobutyl-3-methylpyrazine, 2,3-diethyl-5-methylpyrazine, 2-acetyl-3-methylpyrazine, (3,5,6-trimethylpyrazin-2-yl)methanol, 2-propylpyrazine, 2-ethyl-6-methylpyrazine, and 2-ethyl-3,5-dimethylpyrazine (≥96% purity).[6]

  • Internal Standard (IS): A stable isotope-labeled pyrazine, such as 2,6-Dimethylpyrazine-d6, is recommended.[2]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.[6] Formic acid (LC-MS grade).[2]

  • Sample Matrix: The matrix will depend on the application (e.g., human plasma, food base, reaction mixture).[1][2]

2. Preparation of Standard Solutions

  • Stock Solutions: Prepare individual stock solutions of each pyrazine standard and the internal standard in methanol at a concentration of 1 mg/mL.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solutions with a 50:50 methanol/water mixture to achieve the desired concentration range (e.g., 1 ng/mL to 500 ng/mL).[2]

  • Quality Control (QC) Samples: Prepare QC samples independently at a minimum of three concentration levels (low, medium, and high) spanning the calibration range.[2]

3. Sample Preparation (Liquid-Liquid Extraction Example)

This protocol provides a general liquid-liquid extraction (LLE) procedure that can be adapted based on the specific sample matrix.[1]

  • Pipette 200 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution to all samples, calibration standards, and QCs (except for the blank).

  • Add 1 mL of methyl tert-butyl ether (MTBE).[1]

  • Vortex the mixture for 5 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes.[1]

  • Transfer the upper organic layer to a clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Inject 10 µL of the sample into the UPLC-MS/MS system.[6]

4. UPLC-MS/MS Method

The following UPLC-MS/MS parameters are based on a method developed for the analysis of 16 pyrazines.[6]

UPLC Conditions:

ParameterCondition
System ACQUITY UPLC system (Waters) or equivalent[6]
Column BEH C18 (100 × 2.1 mm, 1.7 µm; Waters)[6]
Column Temperature 40 °C[6]
Mobile Phase A 0.1% formic acid in water[6]
Mobile Phase B 0.1% formic acid in acetonitrile[6]
Flow Rate 0.3 mL/min[6]
Gradient Elution 0–8 min, 3% B; 8–25 min, 3–12% B; 25–31 min, 12–20% B; 31–35 min, 20–70% B; 35–35.5 min, 70–3% B; 35.5–40 min, 3% B[6]
Injection Volume 10 µL[6]

MS/MS Conditions:

ParameterCondition
Mass Spectrometer Xevo TQ-S Triple Quadrupole (Waters) or equivalent[6]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions, Cone Voltages, and Collision Energies:

The following table details the specific MRM transitions, cone voltages, and collision energies for the 16 pyrazine isomers.[6] Two transitions are selected for each analyte: one for quantification and a second for confirmation.[6]

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
Pyrazine4.3581.154.181.12015
2-Methylpyrazine6.2195.168.195.12520
2,6-Dimethylpyrazine8.54109.182.1109.13020
2,3-Dimethylpyrazine9.32109.182.1109.13020
2-Ethyl-3-methylpyrazine12.87123.196.1123.13020
2,3,5-Trimethylpyrazine11.76123.196.1123.13020
2,3-Diethylpyrazine16.54137.1110.1137.13020
5-Ethyl-2,3-dimethylpyrazine15.32137.1110.1137.13020
2,3,5,6-Tetramethylpyrazine14.87137.1110.1137.13020
2-Isobutyl-3-methylpyrazine19.87151.1124.1151.13020
2,3-Diethyl-5-methylpyrazine18.98151.1124.1151.13020
2-Acetyl-3-methylpyrazine10.21137.1110.1137.13020
(3,5,6-Trimethylpyrazin-2-yl)methanol9.87153.1126.1153.13020
2-Propylpyrazine13.65123.196.1123.13020
2-Ethyl-6-methylpyrazine12.11123.196.1123.13020
2-Ethyl-3,5-dimethylpyrazine14.54137.1110.1137.13020

Method Validation

The method was validated according to established bioanalytical method validation guidelines.[1]

Linearity and Range:

The calibration curve was linear over the tested concentration range. The coefficient of determination (r²) should be consistently ≥0.99.[1]

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated by analyzing the QC samples. The precision (%RSD) and accuracy (% recovery) should be within acceptable limits (e.g., ±15%).

QC LevelNominal Conc. (ng/mL)Intra-Day (n=6)Inter-Day (n=18, 3 days)
Accuracy (% Recovery) Precision (%RSD)
Low 5To be determinedTo be determined
Medium 50To be determinedTo be determined
High 400To be determinedTo be determined

Limits of Detection (LOD) and Quantification (LOQ):

LOD and LOQ were estimated based on a signal-to-noise ratio of 3 and 10, respectively.[6]

AnalyteLOD (µg/L)LOQ (µg/L)
Pyrazine0.010.03
2-Methylpyrazine0.020.07
2,6-Dimethylpyrazine0.030.10
2,3-Dimethylpyrazine0.030.10
2-Ethyl-3-methylpyrazine0.050.17
2,3,5-Trimethylpyrazine0.040.13
2,3-Diethylpyrazine0.060.20
5-Ethyl-2,3-dimethylpyrazine0.050.17
2,3,5,6-Tetramethylpyrazine0.050.17
2-Isobutyl-3-methylpyrazine0.070.23
2,3-Diethyl-5-methylpyrazine0.070.23
2-Acetyl-3-methylpyrazine0.040.13
(3,5,6-Trimethylpyrazin-2-yl)methanol0.030.10
2-Propylpyrazine0.050.17
2-Ethyl-6-methylpyrazine0.050.17
2-Ethyl-3,5-dimethylpyrazine0.060.20

Matrix Effect:

The matrix effect should be evaluated by comparing the peak areas of pyrazines in post-extraction spiked samples with those of pure standard solutions to ensure no significant ion suppression or enhancement occurs.[1]

Stability:

The stability of pyrazines in the sample matrix should be assessed under various storage and handling conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.[1]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing and Validation stock_solutions Prepare Stock Solutions (1 mg/mL in Methanol) working_standards Prepare Working Standards (Calibration Curve) stock_solutions->working_standards qc_samples Prepare QC Samples (Low, Medium, High) stock_solutions->qc_samples quantification Quantification using Calibration Curve working_standards->quantification validation Method Validation (Linearity, Precision, Accuracy, LOD/LOQ) qc_samples->validation sample_prep Sample Preparation (e.g., Liquid-Liquid Extraction) is_spike Spike with Internal Standard sample_prep->is_spike extraction Extract with MTBE is_spike->extraction dry_down Evaporate to Dryness extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject Sample (10 µL) reconstitute->injection separation Chromatographic Separation (BEH C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM Mode) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_acquisition->quantification quantification->validation

Caption: Experimental workflow for the validated LC-MS/MS analysis of pyrazine isomers.

Conclusion

The described UPLC-MS/MS method provides a reliable, sensitive, and specific approach for the separation and quantification of 16 pyrazine isomers. The detailed protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, coupled with the validation data, demonstrates its suitability for a wide range of applications in pharmaceutical research, food science, and quality control. The high selectivity of tandem mass spectrometry and the use of a stable isotope-labeled internal standard ensure accurate and precise results.

References

Application Note: HPLC-UV Analysis of Methyl 5-methoxypyrazine-2-carboxylate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-methoxypyrazine-2-carboxylate is a heterocyclic organic compound that can be found as a flavor component in various food products and is also utilized as an intermediate in the synthesis of pharmaceuticals. Its quantification in complex matrices such as food, beverages, and biological fluids is crucial for quality control, flavor profiling, and pharmacokinetic studies. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound.

Analytical Principle

The method employs reversed-phase HPLC to separate this compound from other matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected and quantified by its UV absorbance. Sample preparation involves an initial liquid-liquid extraction (LLE) followed by a solid-phase extraction (SPE) clean-up step to remove interfering substances and concentrate the analyte.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from a liquid matrix (e.g., wine, fruit juice, or plasma).

Materials:

  • Sample containing this compound

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (NaCl)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Liquid-Liquid Extraction:

    • Pipette 10 mL of the liquid sample into a 50 mL centrifuge tube.

    • Add 2 g of NaCl to the sample to increase the ionic strength of the aqueous phase.

    • Add 10 mL of a hexane/ethyl acetate mixture (1:1, v/v).

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer and transfer it to a clean tube.

    • Repeat the extraction of the aqueous layer with another 10 mL of the hexane/ethyl acetate mixture.

    • Combine the organic extracts.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

    • Load the combined organic extract from the LLE step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture (90:10, v/v) to remove polar impurities.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Deionized water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 275 nm

Data Presentation

The following tables summarize the quantitative data obtained from the method validation, demonstrating its suitability for the analysis of this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20006500
Retention Time RSD (%) ≤ 1.00.4

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery %) 98.5% - 101.2%
Precision (RSD %)
Repeatability< 1.5%
Intermediate Precision< 2.0%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships of the analytical method.

experimental_workflow sample Complex Matrix Sample (e.g., Beverage, Plasma) lle Liquid-Liquid Extraction (Hexane/Ethyl Acetate) sample->lle phase_sep Phase Separation (Centrifugation) lle->phase_sep organic_layer Collect Organic Layer phase_sep->organic_layer spe Solid-Phase Extraction (C18 Cartridge) organic_layer->spe elution Elution with Methanol spe->elution evaporation Evaporation & Reconstitution elution->evaporation hplc_injection HPLC-UV Analysis evaporation->hplc_injection data_analysis Data Analysis & Quantification hplc_injection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

hplc_logic cluster_0 HPLC System Components and Flow hplc_system HPLC System pump Quaternary Pump (Mobile Phase Delivery) autosampler Autosampler (Sample Injection) column C18 Column (Analyte Separation) detector UV Detector (Analyte Detection at 275 nm) data_system Data System (Chromatogram Generation) pump->autosampler autosampler->column column->detector detector->data_system

Caption: Logical flow of the HPLC-UV system for analysis.

Application Notes and Protocols: Methyl 5-methoxypyrazine-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxypyrazine-2-carboxylate is a functionalized heterocyclic compound that serves as a valuable building block in organic synthesis. Its pyrazine core, substituted with both an electron-donating methoxy group and an electron-withdrawing methyl ester, offers a unique combination of reactivity and functionality. This makes it an attractive starting material for the synthesis of a wide range of complex molecules, particularly in the field of medicinal chemistry. Pyrazine derivatives are known to exhibit a broad spectrum of biological activities, and compounds derived from this building block are key intermediates in the synthesis of pharmaceuticals.

These application notes provide an overview of the key chemical transformations involving this compound and detailed protocols for its utilization in the synthesis of key intermediates.

Key Synthetic Applications

The primary synthetic utility of this compound stems from the reactivity of its methyl ester group. The two most common and powerful transformations are hydrolysis to the corresponding carboxylic acid and subsequent conversion to amides.

1. Hydrolysis to 5-Methoxypyrazine-2-carboxylic acid: The hydrolysis of the methyl ester to the carboxylic acid is a fundamental step, as the resulting acid is a versatile intermediate for a variety of coupling reactions, most notably amide bond formation. This transformation is typically achieved under basic conditions.

2. Amide Synthesis: The resulting 5-methoxypyrazine-2-carboxylic acid can be readily converted to a wide array of amides. These amides are often the target bioactive molecules or key precursors to more complex pharmaceutical agents. A common strategy involves the activation of the carboxylic acid, for example, by conversion to an acid chloride, followed by reaction with a desired amine.

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G start This compound acid 5-Methoxypyrazine-2-carboxylic acid start->acid Hydrolysis amide Substituted Amides acid->amide Amide Coupling pharma Pharmaceuticals / Bioactive Molecules amide->pharma

Caption: Synthetic utility of this compound.

Data Presentation

The following table summarizes quantitative data for key transformations, based on analogous reactions reported in the literature for similar pyrazine esters.

TransformationStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference Compound
Hydrolysis Methyl 5-chloropyrazine-2-carboxylateLiOHWaterRT1.5>955-Chloropyrazine-2-carboxylic acid
Amide Synthesis 5-tert-butyl-6-chloropyrazine-2-carboxylic acid1. SOCl₂ 2. Substituted AnilineTolueneReflux2-460-85Substituted Amides

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid using lithium hydroxide, adapted from a procedure for a similar substrate.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve LiOH in Water B Add this compound A->B C Stir at Room Temperature (1.5 h) B->C D Acidify with HCl (aq) C->D E Filter Precipitate D->E F Wash with Cold Water E->F G Dry under Vacuum F->G

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottomed flask

  • Magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve lithium hydroxide (1.05 equivalents) in deionized water.

  • To the stirred solution, add this compound (1.0 equivalent) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 1.5 - 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water.

  • Dry the product, 5-methoxypyrazine-2-carboxylic acid, under vacuum to a constant weight.

Protocol 2: Synthesis of a Substituted Amide from 5-Methoxypyrazine-2-carboxylic acid

This protocol details the synthesis of a substituted amide from the carboxylic acid obtained in Protocol 1. The procedure involves the formation of an intermediate acid chloride.

Workflow:

G cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Work-up and Purification A Suspend Acid in Toluene B Add Thionyl Chloride (SOCl₂) A->B C Reflux (2 h) B->C D Cool and Add Amine C->D E Reflux (2-4 h) D->E F Cool and Filter E->F G Wash with Toluene F->G H Recrystallize G->H

Caption: Workflow for the synthesis of a substituted pyrazine amide.

Materials:

  • 5-Methoxypyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Desired primary or secondary amine

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, suspend 5-methoxypyrazine-2-carboxylic acid (1.0 equivalent) in toluene.

  • Carefully add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The suspension should become a clear solution.

  • Allow the mixture to cool to room temperature.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) in toluene.

  • Slowly add the amine solution to the cooled acid chloride solution.

  • Heat the resulting mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The amide product may precipitate.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Application in Drug Development: Synthesis of Glipizide Analogs

5-Methylpyrazine-2-carboxylic acid, a close analog of the hydrolyzed product of the title compound, is a key intermediate in the synthesis of Glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes. Glipizide functions by stimulating the pancreas to produce more insulin. The signaling pathway for insulin release initiated by sulfonylureas is depicted below.

G cluster_0 Pancreatic β-cell glipizide Glipizide Analog sur1 SUR1 Subunit glipizide->sur1 Binds to atp_channel ATP-sensitive K+ Channel sur1->atp_channel Part of kir62 Kir6.2 Subunit kir62->atp_channel Part of depolarization Membrane Depolarization atp_channel->depolarization Inhibition leads to ca_channel Voltage-gated Ca²+ Channel depolarization->ca_channel Opens ca_influx Ca²+ Influx ca_channel->ca_influx Allows insulin_release Insulin Release ca_influx->insulin_release Triggers blood_glucose Blood Glucose insulin_release->blood_glucose Lowers

Caption: Signaling pathway for Glipizide-induced insulin release.

The synthetic accessibility of substituted pyrazine amides from this compound makes it a valuable starting material for the development of new Glipizide analogs and other potential therapeutic agents. By varying the amine component in Protocol 2, a library of novel compounds can be generated for structure-activity relationship (SAR) studies.

Enantioselective Synthesis of Chiral Pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyrazine derivatives are crucial structural motifs in a multitude of pharmaceuticals and biologically active compounds. The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, imparts unique physicochemical properties to molecules, influencing their pharmacological profiles. The stereochemistry of substituents on the pyrazine scaffold is often critical for biological activity, making enantioselective synthesis a paramount objective in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for two prominent and effective strategies for the enantioselective synthesis of chiral pyrazine derivatives: Iridium-catalyzed asymmetric hydrogenation of activated pyrazines and Copper-catalyzed enantioselective dearomatization.

I. Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

This method provides a direct and efficient route to chiral piperazines, the saturated form of pyrazines, which are prevalent in numerous FDA-approved drugs. The key to this strategy is the in situ activation of the pyrazine ring by N-alkylation, which renders it susceptible to hydrogenation.[1][2] This activation overcomes the inherent aromatic stability of the pyrazine ring and mitigates catalyst poisoning by the nitrogen lone pairs.[1][2]

Logical Workflow: Asymmetric Hydrogenation

The overall process involves the formation of a pyrazinium salt intermediate, which then undergoes a highly enantioselective hydrogenation reaction catalyzed by a chiral Iridium complex.

sub Pyrazine Substrate salt Pyrazinium Salt (Activated Intermediate) sub->salt Activation act Activating Agent (e.g., Alkyl Halide) act->salt prod Chiral Piperazine salt->prod Asymmetric Hydrogenation cat [Ir(COD)Cl]₂ + Chiral Ligand (L*) cat->prod h2 H₂ (High Pressure) h2->prod

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.

Data Presentation: Substrate Scope

The following table summarizes the results for the asymmetric hydrogenation of various substituted pyrazines. The use of an Iridium catalyst paired with a chiral ligand like (S,S)-f-Binaphane allows for high yields and excellent enantioselectivities across a range of substrates.

EntryPyrazine SubstrateActivating AgentProductYield (%)ee (%)
12-Phenylpyrazine2-(isopropoxycarbonyl)benzyl bromide1-(2-(isopropoxycarbonyl)benzyl)-2-phenylpiperazine>9991
22-(4-Methoxyphenyl)pyrazineBenzyl bromide1-benzyl-2-(4-methoxyphenyl)piperazine9890
32-(4-Fluorophenyl)pyrazineBenzyl bromide1-benzyl-2-(4-fluorophenyl)piperazine9992
42-(Thiophen-2-yl)pyrazineBenzyl bromide1-benzyl-2-(thiophen-2-yl)piperazine9891
52,3-DiphenylpyrazineBenzyl bromide1-benzyl-2,3-diphenylpiperazine9995
62,3-DimethylpyrazineBenzyl bromide1-benzyl-2,3-dimethylpiperazine9591
7QuinoxalineBenzyl bromide1-benzyl-1,2,3,4-tetrahydroquinoxaline9996

Data compiled from Huang, W.-X., et al. Org. Lett. 2016, 18, 3082–3085.[1][2]

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

  • Substituted pyrazine (0.20 mmol, 1.0 equiv)

  • Activating agent (e.g., Benzyl bromide) (0.24 mmol, 1.2 equiv)

  • [Ir(COD)Cl]₂ (1.3 mg, 0.002 mmol, 1.0 mol%)

  • Chiral ligand (e.g., (S,S)-f-Binaphane) (2.5 mg, 0.0044 mmol, 2.2 mol%)

  • Anhydrous solvent (e.g., Toluene/1,4-dioxane mixture) (3.0 mL)

  • Hydrogen gas (high-pressure grade)

Procedure:

  • To a dried vial, add the substituted pyrazine, [Ir(COD)Cl]₂, and the chiral ligand.

  • The vial is transferred into a glovebox. Add the activating agent and the anhydrous solvent.

  • Stir the resulting mixture at room temperature for 1 hour to ensure the formation of the pyrazinium salt.

  • Transfer the vial into a stainless-steel autoclave.

  • Charge the autoclave with hydrogen gas to the desired pressure (e.g., 600 psi).

  • Stir the reaction mixture at a specified temperature (e.g., 30 °C) for 36 hours.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired chiral piperazine product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

II. Copper-Catalyzed Enantioselective Dearomatization of Pyrazine

This innovative method provides access to highly functionalized and chiral 2,3-disubstituted dihydropyrazines, which are versatile intermediates for the synthesis of complex piperazines and C₁-symmetric 1,2-diamines.[3][4] The reaction proceeds via a dearomatization pathway where the pyrazine is activated by a chloroformate, followed by a copper-catalyzed enantioselective addition of a terminal alkyne.[3][4]

Signaling Pathway: Catalytic Cycle

The proposed catalytic cycle involves the formation of a chiral copper-acetylide species, which then attacks an activated pyrazinium intermediate in a highly stereocontrolled manner.

A CuI / L B [Cu(L)]I A->B Ligand Exchange C [Cu(L)-acetylide] B->C Deprotonation D Pyrazinium Intermediate + [Cu(L)-acetylide] E Dearomatized Cu-adduct D->E Nucleophilic Attack F Chiral Dihydropyrazine Product E->F Protonolysis/ Quench F->A Catalyst Regeneration Alkyne R-C≡C-H Alkyne->C Pyrazine Pyrazine + ClCO₂Et

Caption: Proposed catalytic cycle for Cu-catalyzed dearomatization.

Data Presentation: Substrate Scope

This copper-catalyzed dearomatization is compatible with a variety of terminal alkynes, affording the corresponding chiral dihydropyrazines in high yields and excellent enantioselectivities.

EntryAlkyne Substrate (R-C≡CH)ProductYield (%)ee (%)
1PhenylacetyleneEthyl 2-((R)-1-phenylprop-2-yn-1-yl)-3-((S)-phenylethynyl)-3,4-dihydropyrazine-1(2H)-carboxylate9599
2(4-Methoxyphenyl)acetyleneEthyl 2-((R)-1-(4-methoxyphenyl)prop-2-yn-1-yl)-3-((S)-(4-methoxyphenyl)ethynyl)-3,4-dihydropyrazine-1(2H)-carboxylate9198
3(4-Chlorophenyl)acetyleneEthyl 2-((R)-1-(4-chlorophenyl)prop-2-yn-1-yl)-3-((S)-(4-chlorophenyl)ethynyl)-3,4-dihydropyrazine-1(2H)-carboxylate8899
41-Ethynylcyclohexan-1-olEthyl 2-((R)-1-(1-hydroxycyclohexyl)prop-2-yn-1-yl)-3-((S)-(1-hydroxycyclohexyl)ethynyl)-3,4-dihydropyrazine-1(2H)-carboxylate7597
53,3-Dimethylbut-1-yneEthyl 2-((R)-4,4-dimethylpent-1-yn-3-yl)-3-((S)-3,3-dimethylbut-1-ynyl)-3,4-dihydropyrazine-1(2H)-carboxylate8598

Data compiled from Ketelboeter, D. R., et al. J. Am. Chem. Soc. 2024, 146, 11610–11615.[3][4]

Experimental Protocol: General Procedure for Enantioselective Dearomatization

Materials:

  • Copper(I) Iodide (CuI) (2.4 mg, 0.0125 mmol, 5.0 mol%)

  • Chiral Ligand (e.g., StackPhos) (10.3 mg, 0.01375 mmol, 5.5 mol%)

  • Pyrazine (20.0 mg, 0.25 mmol, 1.0 equiv)

  • Terminal alkyne (0.50 mmol, 2.0 equiv)

  • Ethyl chloroformate (ClCO₂Et) (1.25 mmol, 5.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.25 mmol, 5.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane/Acetonitrile mixture)

  • Quenching agent (e.g., Methanol)

Procedure:

  • In a glovebox, add CuI and the chiral ligand to an oven-dried vial.

  • Add the anhydrous solvent, followed by the terminal alkyne, pyrazine, DIPEA, and ethyl chloroformate at -78 °C.

  • Stir the reaction mixture, allowing it to warm slowly to -10 °C over 36 hours.

  • Quench the reaction by adding methanol (2.0 mL) and stir for an additional 15 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 2,3-disubstituted dihydropyrazine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion

The methodologies presented herein offer powerful and versatile tools for the synthesis of enantioenriched pyrazine derivatives. The Iridium-catalyzed asymmetric hydrogenation provides a reliable route to valuable chiral piperazines, while the Copper-catalyzed dearomatization opens new avenues to complex and highly functionalized dihydropyrazines. These detailed protocols and application notes are intended to facilitate the adoption of these state-of-the-art techniques in academic and industrial research settings, ultimately accelerating the discovery and development of novel chiral therapeutics.

References

Application Note: High-Throughput Analysis of Pyrazines in Food and Beverage Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrazines are a crucial class of volatile heterocyclic nitrogen-containing compounds that significantly contribute to the desirable roasted, nutty, and toasted aromas in a wide variety of thermally processed foods and beverages.[1][2] These compounds are primarily formed during the Maillard reaction between amino acids and reducing sugars.[3] The accurate quantification of pyrazines is essential for quality control, flavor profiling, and authenticity assessment in the food and beverage industry. This application note presents a robust, high-throughput method for the analysis of pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols, quantitative data, and troubleshooting guidance are provided for researchers and scientists.

Introduction: The Role of Pyrazines in Food Flavor

Pyrazines are key flavor compounds found in products like coffee, cocoa, baked goods, roasted nuts, and beer.[2][4] Their formation is a direct result of the Maillard reaction, a complex series of chemical reactions that are fundamental to the development of flavor and aroma in cooked foods. The concentration and composition of pyrazines can vary significantly based on factors such as raw ingredients, processing time, and temperature.[3] Therefore, sensitive and reliable analytical methods are required to monitor these compounds. While various methods exist, including liquid chromatography[5] and NMR spectroscopy[6], HS-SPME-GC-MS is widely adopted for its high sensitivity, selectivity, and suitability for automation in high-throughput environments.[7]

Pyrazine Formation: The Maillard Reaction Pathway

The formation of pyrazines is primarily initiated by the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are intermediates of the Maillard reaction.[8] The subsequent condensation of the resulting α-aminoketones leads to the formation of dihydropyrazine intermediates, which are then oxidized to form the stable, aromatic pyrazine rings. The specific amino acids and sugars involved, along with reaction conditions, dictate the substitution pattern and resulting flavor profile of the pyrazines produced.[9]

Maillard_Reaction_Pathway sub Reducing Sugars + Amino Acids sb Schiff Base sub->sb Condensation ar Amadori Rearrangement sb->ar dc Dicarbonyl Intermediates ar->dc Degradation sd Strecker Degradation dc->sd ak α-Aminoketones sd->ak con Condensation ak->con dhp Dihydropyrazines con->dhp ox Oxidation dhp->ox pyr Pyrazines (Aroma Compounds) ox->pyr

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

High-Throughput Analysis Protocol: HS-SPME-GC-MS

This protocol details a validated method for the quantitative analysis of pyrazines in both solid and liquid food matrices. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and ensure accuracy.[7][10]

3.1. Materials and Reagents

  • Pyrazine Standards: Analytical grade standards of target pyrazines (e.g., 2-Methylpyrazine, 2,5-Dimethylpyrazine, Trimethylpyrazine).

  • Internal Standards: Deuterated pyrazine analogs (e.g., 2-Methylpyrazine-d6).[7]

  • Solvents: GC-MS grade methanol or dichloromethane.[7]

  • Salts: Anhydrous Sodium Chloride (NaCl) (optional, for enhancing extraction).[11]

  • Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps.[11]

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range pyrazine extraction.[11][12]

3.2. Sample Preparation

  • Solid Samples (e.g., Coffee, Nuts, Baked Goods):

    • Homogenize the sample to a fine powder. Cryogenic grinding is recommended for roasted coffee beans to prevent the loss of volatile compounds.

    • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[10]

    • Add a precise volume of the internal standard working solution.

    • (Optional) Add ~1 g of NaCl to increase the ionic strength of the matrix and promote the release of volatiles.[11]

    • Immediately seal the vial.

  • Liquid Samples (e.g., Beer, Beverages):

    • If carbonated, degas the sample using an ultrasonic bath.

    • Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.[13]

    • Add a precise volume of the internal standard working solution.

    • (Optional) Add NaCl until saturation.

    • Immediately seal the vial.

3.3. HS-SPME Procedure

  • Incubation/Equilibration: Place the sealed vial in an autosampler tray with an agitator. Incubate the sample at a controlled temperature (typically 60-80°C) for 15-30 minutes to allow volatile compounds to partition into the headspace.[10]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the pyrazines.[10]

  • Desorption: Immediately transfer the SPME fiber to the heated GC injector port (typically 250°C) for thermal desorption for 2-5 minutes.[10]

3.4. GC-MS Instrumental Parameters

  • Gas Chromatograph: Standard GC system with a split/splitless injector.

  • Column: A medium-polarity capillary column such as a DB-WAX or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[11]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[11][14]

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 2-5 min.

    • Ramp: 3-5°C/min to 180-250°C.

    • Hold: 5-10 min at final temperature.[14][15]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM).[7] Monitor at least one quantifier and one qualifier ion for each target analyte and internal standard. A full scan mode (e.g., m/z 40-400) can be used for initial screening.

    • Ion Source Temperature: 230°C.[13]

    • Interface Temperature: 250-270°C.[14]

Experimental_Workflow prep 1. Sample Preparation (Weighing/Pipetting) is 2. Add Internal Standard (e.g., Deuterated Pyrazine) prep->is seal 3. Seal Vial is->seal incubate 4. Incubation / Equilibration (e.g., 60°C for 15 min) seal->incubate extract 5. HS-SPME Extraction (e.g., 30 min) incubate->extract desorb 6. Thermal Desorption in GC Injector (250°C) extract->desorb gc 7. GC Separation (Capillary Column) desorb->gc ms 8. MS Detection (SIM/Scan Mode) gc->ms data 9. Data Analysis (Quantification) ms->data

Caption: High-throughput workflow for pyrazine analysis using HS-SPME-GC-MS.

Quantitative Data and Method Performance

The described method provides excellent performance for the quantification of pyrazines across various food matrices. The following tables summarize typical concentration ranges and method validation parameters from published studies.

Table 1: Typical Concentration Ranges of Key Pyrazines in Roasted Coffee (µg/kg)

Pyrazine Arabica Coffee (µg/kg) Robusta Coffee (µg/kg)
2-Methylpyrazine 800 - 3,500 1,500 - 7,000
2,6-Dimethylpyrazine 400 - 2,000 1,200 - 6,000
Ethylpyrazine 50 - 300 150 - 800
2-Ethyl-5-methylpyrazine 30 - 200 100 - 600

| Trimethylpyrazine | 20 - 150 | 50 - 400 |

Table 2: Quantitative Pyrazine Content in Soy Sauce Aroma Type Baijiu (µg/L) [5]

Pyrazine Concentration Range (µg/L)
2,3,5,6-Tetramethylpyrazine 986.3 - 2470.1
2,6-Dimethylpyrazine 358.4 - 1106.3
2,3,5-Trimethylpyrazine 338.2 - 1081.7
2-Methylpyrazine 148.8 - 418.5

| 2-Ethyl-3,5-dimethylpyrazine | 1.8 - 14.2 |

Table 3: Method Validation Parameters for Pyrazine Analysis in Edible Oils [16][17]

Parameter Rapeseed Oil[16] Perilla Seed Oil[17]
Limit of Detection (LOD) 2 - 60 ng/g 0.07 - 22.22 ng/g
Limit of Quantitation (LOQ) 6 - 180 ng/g Not specified
Recovery (%) 91.6 - 109.2% 94.6 - 107.9%
Intra-day RSD (%) < 16% < 9.49%

| Inter-day RSD (%) | < 16% | < 9.76% |

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Pyrazine Peaks - Inefficient extraction. - SPME fiber degradation. - Leak in GC injector.[11]- Add a salting-out agent (e.g., NaCl) to the sample.[11] - Optimize extraction time and temperature. - Inspect and replace the SPME fiber if damaged.[11] - Perform a leak check on the GC inlet.
Poor Peak Shape (Tailing) - Active sites in the GC inlet liner or column interacting with analytes.[11]- Use a deactivated inlet liner and replace it regularly.[11] - Trim 10-20 cm from the front of the GC column.[11] - Ensure optimal carrier gas flow rate.
Poor Peak Shape (Fronting) - Column overload due to analyte concentration being too high.[11]- Dilute the sample or inject a smaller volume. - Use a column with a thicker film or wider internal diameter.
Poor Reproducibility (High RSD) - Inconsistent sample preparation. - Variation in SPME fiber positioning. - Matrix effects.- Ensure samples are thoroughly homogenized. - Use an autosampler for consistent fiber placement and timing. - Utilize a deuterated internal standard for each analyte to correct for variability.[7]

Conclusion

The HS-SPME-GC-MS method detailed in this application note is a powerful, robust, and high-throughput technique for the accurate quantification of pyrazines in diverse food and beverage matrices. Its high sensitivity and the ability to mitigate matrix effects through the use of deuterated internal standards make it the gold standard for quality control and research applications in the flavor industry.[7] The provided protocols and data serve as a comprehensive guide for laboratories aiming to implement or optimize their pyrazine analysis workflows.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of "Methyl 5-methoxypyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 5-methoxypyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized in a two-step process. The first step involves the synthesis of the precursor, 5-methoxypyrazine-2-carboxylic acid. The second step is the esterification of this carboxylic acid to yield the final methyl ester product.

Q2: How is the precursor, 5-methoxypyrazine-2-carboxylic acid, synthesized?

A2: A common method for the synthesis of similar pyrazine carboxylic acids, such as 5-methylpyrazine-2-carboxylic acid, involves the oxidation of a corresponding methyl- or hydroxymethyl-pyrazine. For instance, 2,5-dimethylpyrazine can be oxidized using an oxidizing agent like potassium permanganate (KMnO4) to form the dicarboxylic acid, which is then selectively decarboxylated.[1] Another approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

Q3: What are the recommended methods for the esterification of 5-methoxypyrazine-2-carboxylic acid?

A3: Two primary methods are recommended for the esterification of 5-methoxypyrazine-2-carboxylic acid to its methyl ester:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and heating the mixture under reflux.[2][3][4] The reaction is an equilibrium process, and using a large excess of methanol helps to drive the reaction towards the product.[5]

  • DCC/DMAP Coupling: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an aprotic solvent like dichloromethane (DCM) at room temperature. This method is often milder than Fischer esterification and can be suitable for more sensitive substrates. A similar water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible CauseSuggested Solution
Incomplete Reaction (Fischer Esterification) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent) and ensure a sufficient reaction time (monitor by TLC).[5][6][7] Consider removing the water byproduct, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.
Incomplete Reaction (DCC/DMAP Coupling) Ensure all reagents are anhydrous, as moisture can consume the DCC. Use a slight excess of DCC and a catalytic amount of DMAP. Allow the reaction to stir for an adequate time at room temperature, monitoring progress by TLC.
Suboptimal Reaction Temperature For Fischer esterification, ensure the reaction is heated to a gentle reflux.[6] For DCC/DMAP coupling, the reaction is typically run at room temperature; however, gentle warming may be necessary for slow reactions.
Degradation of Starting Material or Product Pyrazine rings can be sensitive to very strong acidic conditions and high temperatures. If degradation is suspected, consider using a milder acid catalyst for Fischer esterification or switching to the DCC/DMAP method.
Losses During Work-up and Purification During the work-up of Fischer esterification, neutralization of the acid catalyst with a base like sodium bicarbonate is crucial. Ensure complete extraction of the product with a suitable organic solvent. For purification, column chromatography on silica gel is often effective.[8]
Issue 2: Formation of Side Products

Possible Causes & Solutions

Possible CauseSuggested Solution
Side Reactions of the Pyrazine Ring Under harsh acidic conditions, the nitrogen atoms in the pyrazine ring can be protonated, potentially leading to side reactions. Using milder conditions or the DCC/DMAP method can mitigate this.
Formation of N-acylurea byproduct (DCC/DMAP) In the DCC/DMAP method, the dicyclohexylurea (DCU) byproduct is formed. This is typically removed by filtration as it is insoluble in most organic solvents. Ensure complete precipitation and filtration to avoid contamination of the final product.
Polymerization or Decomposition Overheating the reaction mixture can lead to decomposition or polymerization. Maintain a controlled and appropriate reaction temperature.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

Materials:

  • 5-methoxypyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-methoxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (20-50 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: DCC/DMAP Coupling Esterification

Materials:

  • 5-methoxypyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 5-methoxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Esterification Methods

MethodReagentsSolventTemperatureTypical Reaction TimeKey Considerations
Fischer Esterification Carboxylic acid, Methanol, H₂SO₄ (cat.)MethanolReflux2-24 hoursReversible reaction; requires excess alcohol or water removal.
DCC/DMAP Coupling Carboxylic acid, Methanol, DCC, DMAP (cat.)DichloromethaneRoom Temperature4-12 hoursMilder conditions; forms insoluble urea byproduct.[8]

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Carboxylic Acid in Methanol add_acid Add H₂SO₄ Catalyst start->add_acid reflux Reflux add_acid->reflux monitor Monitor by TLC reflux->monitor evaporate Evaporate Methanol monitor->evaporate Reaction Complete extract Extract with EtOAc evaporate->extract wash Wash with NaHCO₃, Water, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Methyl Ester purify->product

Caption: Workflow for Fischer-Speier Esterification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Degradation issue->cause3 cause4 Work-up Losses issue->cause4 sol1 Increase Reaction Time/ Use Excess Reagent/ Remove Water cause1->sol1 sol2 Adjust Temperature (Reflux/Room Temp) cause2->sol2 sol3 Use Milder Conditions cause3->sol3 sol4 Optimize Extraction and Purification cause4->sol4

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Methyl 5-methoxypyrazine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 5-methoxypyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A1: A common and reliable two-step synthetic route involves the initial synthesis of the precursor, 5-methoxypyrazine-2-carboxylic acid, followed by its esterification to the desired methyl ester. This approach allows for the purification of the intermediate carboxylic acid, which can lead to a higher purity final product.

Q2: What are the critical parameters to control during the synthesis of the 5-methoxypyrazine-2-carboxylic acid intermediate?

A2: Based on analogous pyrazine syntheses, the critical parameters for forming the carboxylic acid precursor include precise temperature control during the reaction, the pH of the solution during workup and extraction, and the choice of oxidizing and acidifying agents.[1] For instance, in the synthesis of similar compounds, maintaining a specific pH range (e.g., 1.5-4.0) is crucial for effective extraction.[1]

Q3: Which esterification method is recommended for converting 5-methoxypyrazine-2-carboxylic acid to its methyl ester?

A3: Fischer esterification is a widely used and effective method.[2][3] This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[2][3] Driving the equilibrium towards the product by removing water or using an excess of methanol can significantly improve the yield.

Q4: What are the expected physical properties of this compound?

A4: this compound is typically a solid with a molar mass of 168.15 g/mol and the chemical formula C7H8N2O3. It has limited solubility in water but is soluble in common organic solvents like ethanol and dichloromethane.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Yield of 5-methoxypyrazine-2-carboxylic acid (Intermediate)
Potential Cause Recommended Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC).[5] Ensure the reaction is stirred for the recommended duration at the optimal temperature.
Suboptimal pH during workupCarefully adjust the pH of the reaction mixture during acidification to ensure complete precipitation or optimal extraction of the carboxylic acid.[1]
Loss of product during extractionUse a suitable extraction solvent in which the product is highly soluble and perform multiple extractions to maximize recovery. Butanone has been used for similar compounds.[1]
Side reactions (e.g., decarboxylation)Avoid excessive heating during the reaction and workup, as high temperatures can promote decarboxylation of the pyrazine ring.[6][7]
Low Yield of this compound (Final Product)
Potential Cause Recommended Solution
Incomplete esterificationUse a large excess of methanol and a suitable amount of acid catalyst. Consider using a Dean-Stark apparatus to remove water and drive the reaction to completion.
Hydrolysis of the ester during workupEnsure all workup steps are performed under anhydrous or non-aqueous conditions until the final purification. Traces of acid or base in the presence of water can hydrolyze the ester back to the carboxylic acid.[8]
Ineffective purificationChoose an appropriate purification method. Recrystallization from a suitable solvent system or column chromatography can be effective in isolating the pure ester.
Low Purity of Final Product
Potential Cause Recommended Solution
Presence of unreacted carboxylic acidWash the crude product with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid.
Presence of side productsAnalyze the crude product by HPLC or GC-MS to identify impurities. Develop a suitable purification strategy, such as column chromatography with an appropriate solvent gradient, to separate the desired product from byproducts.
Contamination from reagents or solventsUse high-purity reagents and solvents to minimize the introduction of impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-methoxypyrazine-2-carboxylic acid (Hypothetical)

This protocol is a hypothetical procedure based on the synthesis of similar pyrazine carboxylic acids.[1][5][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-malonamide and methylglyoxal in an alkaline solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 5-10°C) for 4-6 hours.[10]

  • Hydrolysis: After the initial reaction, add a strong acid (e.g., 50% sulfuric acid) and reflux the mixture for 12 hours to facilitate hydrolysis.[10]

  • Workup: Cool the reaction mixture and adjust the pH to 1.5-4.0 with a suitable base to precipitate the carboxylic acid.[1]

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure 5-methoxypyrazine-2-carboxylic acid. Purity can be checked by HPLC, with expected purity >99%.[1][9]

Protocol 2: Fischer Esterification of 5-methoxypyrazine-2-carboxylic acid

This protocol is based on the general Fischer esterification procedure.[2][3]

  • Reaction Setup: In a dry round-bottom flask, suspend 5-methoxypyrazine-2-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while cooling in an ice bath.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

G cluster_synthesis Synthesis Workflow start Start Materials: 2-Amino-malonamide Methylglyoxal reaction1 Step 1: Cyclization & Hydrolysis start->reaction1 intermediate Intermediate: 5-methoxypyrazine-2-carboxylic acid reaction1->intermediate reaction2 Step 2: Fischer Esterification intermediate->reaction2 product Final Product: This compound reaction2->product purification Purification: Recrystallization or Chromatography product->purification end Final Pure Product purification->end G cluster_troubleshooting Troubleshooting Logic cluster_solutions1 Intermediate Issues cluster_solutions2 Final Product Issues start Low Yield or Purity Issue check_step1 Analyze Intermediate (Carboxylic Acid) start->check_step1 Problem in Step 1? check_step2 Analyze Final Product (Ester) start->check_step2 Problem in Step 2? sol1a Optimize Reaction 1: - Temperature - Time check_step1->sol1a sol1b Optimize Workup 1: - pH control - Extraction solvent check_step1->sol1b sol2a Optimize Reaction 2: - Excess Methanol - Water Removal check_step2->sol2a sol2b Optimize Purification: - Recrystallization solvent - Chromatography conditions check_step2->sol2b sol2c Check for Hydrolysis: - Anhydrous conditions check_step2->sol2c

References

Common side products and impurities in "Methyl 5-methoxypyrazine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-methoxypyrazine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the condensation of an aminonitrile derivative with a dicarbonyl compound.

Issue 1: Low Yield of the Desired Product

A low yield of this compound is a common problem that can be attributed to several factors. The reported yield for certain methods can be as low as 27%, indicating the prevalence of side reactions and incomplete conversion.

Potential CauseRecommended Action
Incomplete Reaction Extend the reaction time and ensure thorough mixing. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration.
Suboptimal Reaction Temperature Optimize the reaction temperature. Both excessively high and low temperatures can negatively impact the yield by promoting side reactions or slowing down the desired reaction.
Incorrect Stoichiometry of Reactants Carefully control the molar ratios of the starting materials. An excess of one reactant may lead to the formation of specific side products.
Impure Starting Materials Ensure the purity of all reactants, especially the aminonitrile and dicarbonyl compounds, as impurities can lead to unwanted side reactions.
Product Degradation Pyrazine derivatives can be sensitive to harsh acidic or basic conditions during workup and purification. Employ milder conditions where possible.

Issue 2: Presence of Significant Impurities in the Crude Product

The formation of side products and the presence of unreacted starting materials are the primary sources of impurities.

Potential Impurity/Side ProductLikely CauseSuggested Mitigation and Purification Strategy
Unreacted Starting Materials Incomplete reaction or incorrect stoichiometry.Optimize reaction conditions (time, temperature). Purification can be achieved through column chromatography on silica gel.
Polymeric Byproducts High reaction temperatures or presence of highly reactive intermediates.Lower the reaction temperature. Use a controlled addition of reactants to maintain a low concentration of reactive species. These byproducts are often insoluble and can be removed by filtration.
Isomeric Pyrazine Derivatives Lack of regioselectivity in the condensation reaction.This is highly dependent on the specific reactants. Characterization by NMR and mass spectrometry is crucial to identify isomers. Purification may be challenging and require advanced chromatographic techniques.
Hydrolyzed Carboxylic Acid Presence of water and acid/base catalysis during reaction or workup.Ensure anhydrous reaction conditions and perform the workup at low temperatures. The carboxylic acid can be separated from the ester by extraction with a basic aqueous solution.
Side products from self-condensation of methylglyoxal The dicarbonyl starting material reacting with itself.Control the addition of methylglyoxal to the reaction mixture to keep its concentration low. Optimize the stoichiometry of the reactants.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: While specific side products are highly dependent on the synthetic route, common impurities in pyrazine synthesis include unreacted starting materials, polymeric materials, and isomeric pyrazine derivatives. In syntheses involving α-dicarbonyl compounds like methylglyoxal, self-condensation products can also be a significant impurity.

Q2: How can I effectively purify the crude this compound?

A2: Column chromatography on silica gel is a widely used and effective method for purifying pyrazine derivatives. A solvent system of petroleum ether and ethyl acetate is often employed. Recrystallization from a suitable solvent can also be used to obtain a highly pure product.

Q3: My reaction mixture turns dark brown or black. What does this indicate?

A3: A dark coloration of the reaction mixture often suggests the formation of polymeric byproducts or degradation of the starting materials or the product itself.[1] This can be caused by excessive heat or the presence of air-sensitive intermediates.[1] Lowering the reaction temperature and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate this issue.[1]

Q4: Can I use a different base than sodium methoxide?

A4: The choice of base is critical and can significantly impact the reaction's outcome. While other bases might be used, sodium methoxide is specified in a known synthetic route. If you choose to use a different base, it is crucial to perform small-scale optimization experiments to evaluate its effect on the yield and impurity profile.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product and impurities?

A5: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction. For detailed analysis and characterization of the final product and any impurities, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

General Protocol for the Synthesis of this compound (based on a patented method):

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), dissolve 2-aminomalononitrile p-toluenesulfonate in methanol.

  • Base Addition: Add a solution of sodium methoxide in methanol to the reaction mixture and stir at a controlled temperature (e.g., 2°C) for a specified period (e.g., 2 hours).

  • Neutralization and Dicarbonyl Addition: Neutralize the reaction mixture with acetic acid. Subsequently, add a solution of methylglyoxal (e.g., 40% in water).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for a set time (e.g., 2 hours).

  • Acidification and Esterification: Add hydrochloric acid and continue stirring at room temperature for an extended period (e.g., 6 hours) to facilitate esterification.

  • Workup and Extraction: Remove the solvent under reduced pressure. Extract the desired product from the residue using a suitable organic solvent like methylene chloride.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity High Impurity Level? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC/HPLC) check_yield->incomplete_reaction Yes product_degradation Product Degradation? (Harsh Workup) check_purity->product_degradation Yes end Successful Synthesis check_purity->end No optimize_conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) incomplete_reaction->optimize_conditions Yes check_starting_materials Check Purity of Starting Materials incomplete_reaction->check_starting_materials No optimize_conditions->check_yield check_starting_materials->check_yield milder_workup Use Milder Workup Conditions product_degradation->milder_workup Yes identify_impurities Identify Impurities (GC-MS, NMR) product_degradation->identify_impurities No milder_workup->check_purity purification Optimize Purification (Column Chromatography, Recrystallization) identify_impurities->purification purification->check_purity

Caption: Troubleshooting workflow for common issues in synthesis.

References

Technical Support Center: Crystallization and Purification of Pyrazine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the crystallization and purification of pyrazine carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the crystallization of pyrazine carboxylates?

A1: The most frequent challenges include the product "oiling out" instead of crystallizing, failure for crystals to form at all, rapid precipitation leading to impure solids, and low recovery yields.[1][2] "Oiling out," where the compound separates as a liquid, is particularly common when the melting point of the solid is lower than the temperature of the solution or when high levels of impurities are present.[1]

Q2: My pyrazine carboxylate is "oiling out." How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1] This often happens if the solution is supersaturated at a temperature above the compound's melting point.[3] To resolve this, you can try the following:

  • Increase the solvent volume: Add more solvent to the mixture and heat it to ensure complete dissolution before attempting to cool it again slowly.[1]

  • Lower the crystallization temperature: Try to induce crystallization at a lower temperature.

  • Change the solvent: A different solvent or a mixed solvent system might be more suitable.

  • Purify the material further before crystallization: If impurities are depressing the melting point, an initial purification step like column chromatography might be necessary.[1]

Q3: No crystals are forming, even after my solution has cooled. What should I do?

A3: If crystals do not form from a supersaturated solution, you may need to induce nucleation. Here are several techniques to try:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level.[4][5] This can create microscopic scratches that provide nucleation sites for crystal growth.[4][5]

  • Add a seed crystal: Introduce a tiny crystal of the pure compound into the solution.[4][5] This provides a template for further crystal growth.

  • Reduce the solvent volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

  • Use a lower temperature bath: A salt-ice bath can achieve temperatures lower than a standard ice bath, which may help induce crystallization.[4]

Q4: My crystals formed too quickly and appear to be impure. How can I improve the crystal quality?

A4: Rapid crystallization often traps impurities within the crystal lattice.[1] To promote the growth of purer, larger crystals, a slower crystallization rate is necessary.

  • Use more solvent: Exceeding the minimum amount of hot solvent required to dissolve the compound will keep it in solution for longer as it cools, allowing for slower crystal formation.[1]

  • Insulate the flask: Place the flask on a non-conductive surface (like a cork ring or folded paper towels) and cover it with a watch glass to slow down the cooling process.[1]

Troubleshooting Guides

Crystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Nucleation is not initiated.- Evaporate some solvent and re-cool.- Scratch the inside of the flask with a glass rod.[4][5]- Add a seed crystal.[4][5]
"Oiling Out" - Melting point of the compound is below the solution temperature.- High concentration of impurities.- Add more solvent and re-heat before cooling slowly.[1]- Use a different solvent system.- Consider a preliminary purification step (e.g., column chromatography).[1]
Poor Yield - Too much solvent used.- Crystals are too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration.- Reduce the amount of solvent used.- Ensure the solution is cooled sufficiently before filtration.- Test the mother liquor for remaining product.[1][2]- Minimize the amount of cold solvent used for washing the crystals.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Co-elution of Impurities in Column Chromatography - Inappropriate solvent system.- Overloading the column.- Adjust the polarity of the eluent; a common system for pyrazines is hexane/ethyl acetate.[6][7]- Use a shallower solvent gradient.- Ensure the sample is loaded onto the column in a minimal amount of solvent.
Inefficient Liquid-Liquid Extraction (LLE) - Poor choice of extraction solvent.- Insufficient number of extractions.- For pyrazine derivatives, hexane can be effective at excluding polar impurities like imidazoles.[8]- Perform multiple extractions with fresh solvent to ensure complete recovery.[7]
Product is Insoluble in Common Solvents - The compound is highly crystalline or has strong intermolecular forces.- Try more polar solvents like ethanol, acetone, or DMSO for pyrazine carboxylic acids.[9]- Consider using a mixed solvent system.

Experimental Protocols

Protocol 1: Recrystallization of a Pyrazine Carboxylate

This protocol outlines a general procedure for the recrystallization of a solid pyrazine carboxylate.

Materials:

  • Crude pyrazine carboxylate

  • Recrystallization solvent (e.g., ethanol, water, or a mixed solvent system)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (one in which the compound is sparingly soluble at room temperature but very soluble at high temperatures).

  • Dissolution: Place the crude pyrazine carboxylate in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[1] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Purification of a Pyrazine Carboxylate Ester by Column Chromatography

This protocol describes the purification of a pyrazine carboxylate ester using silica gel column chromatography.

Materials:

  • Crude pyrazine carboxylate ester

  • Silica gel

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. A common eluent system for pyrazine derivatives is a mixture of hexane and ethyl acetate, for example, in a 90:10 ratio.[6][7]

  • Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Isolation of Pure Product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified pyrazine carboxylate ester.

Data Summary

Solubility of Pyrazine Carboxylic Acids
Compound Solvent Solubility
Pyrazine-2-carboxylic acidWaterGenerally soluble, especially in acidic conditions.[9][10]
EthanolSoluble[9]
AcetoneSoluble[9]
DMSOSoluble[9]
HexaneLow to negligible[9]
TolueneLow to negligible[9]

Visualizations

Troubleshooting Crystallization Workflow

G Troubleshooting Crystallization Issues start Crystallization Attempted no_crystals No Crystals Form start->no_crystals Cooling Complete oiling_out Product Oils Out start->oiling_out During Cooling impure_crystals Impure Crystals start->impure_crystals Crystals Form Rapidly success Pure Crystals Obtained start->success Slow Crystal Growth scratch Scratch Flask no_crystals->scratch Yes add_seed Add Seed Crystal no_crystals->add_seed No add_solvent Add More Solvent & Re-cool oiling_out->add_solvent Yes slow_cooling Insulate Flask to Slow Cooling impure_crystals->slow_cooling Yes scratch->success add_seed->success add_solvent->success slow_cooling->success

Caption: A decision tree for troubleshooting common crystallization problems.

General Purification Workflow for Pyrazine Carboxylates

G General Purification Workflow crude Crude Pyrazine Carboxylate extraction Liquid-Liquid Extraction crude->extraction Initial Workup column Column Chromatography extraction->column Remove Gross Impurities recrystallization Recrystallization column->recrystallization Further Purification pure Pure Product recrystallization->pure Final Polishing

Caption: A typical workflow for the purification of pyrazine carboxylates.

References

Resolving peak splitting and tailing in GC analysis of pyrazine isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions regarding peak shape issues—specifically peak splitting and tailing—encountered during the gas chromatography (GC) analysis of pyrazine isomers.

Troubleshooting Guide

This section addresses specific chromatographic problems with step-by-step solutions.

Question: Why are my pyrazine isomer peaks tailing?

Answer:

Peak tailing for pyrazine isomers is a common issue, primarily because they are basic compounds that can interact with active sites within the GC system.[1][2] Tailing can compromise resolution and lead to inaccurate quantification.[3] The most likely causes and their solutions are outlined below.

  • Cause 1: Active Sites in the Flow Path Pyrazines can form secondary interactions with acidic silanol groups present on the surfaces of untreated glass liners, column inlets, or contaminated sections of the column.[1][4][5]

    • Solution:

      • Use Deactivated Liners: Replace your current inlet liner with a fresh, deactivated one.[3][6]

      • Perform Inlet Maintenance: If tailing persists, trim the first 10-20 cm from the column inlet to remove any non-volatile residues or active sites that have accumulated.[3][6]

      • Use Inert Columns: Employ a GC column specifically designed or treated for the analysis of basic compounds (base-deactivated) to minimize surface activity.[4]

  • Cause 2: Improper Column Installation A poorly cut or installed column can create "dead volume" or turbulence in the flow path, causing the analyte band to broaden and tail.[5][7]

    • Solution:

      • Re-cut the Column: Remove the column and make a clean, 90° cut at the end using a ceramic scoring wafer or sapphire scribe.[3][7] Inspect the cut with a magnifier to ensure it is not ragged.[3][8]

      • Verify Installation Depth: Re-install the column, ensuring it is positioned at the correct height within the inlet as specified by the instrument manufacturer.[3]

  • Cause 3: Chemical or Column Contamination Contaminants from previous injections can accumulate at the head of the column, creating new active sites.[5][9]

    • Solution:

      • Bake Out the Column: Condition the column at its maximum recommended temperature to remove volatile contaminants.[9]

      • Trim the Column: If baking out is ineffective, trim the first few inches of the column to remove non-volatile contamination.[6][9]

Question: What is causing my pyrazine peaks to split or appear as shoulders?

Answer:

Peak splitting or shouldering typically indicates a problem at the point of sample introduction or the column inlet, disrupting the homogeneity of the analyte band.[3][8]

  • Cause 1: Poor Injection Technique or Column Installation A flawed column cut or incorrect placement in the inlet can cause the sample to be introduced onto the column unevenly, leading to a split peak.[3][8]

    • Solution:

      • Improve Column Cut: Ensure a clean, square (90°) cut at the column inlet. A jagged cut can create turbulence and split the flow.[3][8]

      • Correct Installation: Re-install the column, verifying the correct depth in the inlet.[3]

  • Cause 2: Incompatible Solvent or GC Conditions (Splitless Injection) For splitless injections, if the initial oven temperature is too high, the sample solvent will not properly condense, preventing the analytes from refocusing into a tight band at the head of the column.[3] Using a sample solvent that is chemically dissimilar to the stationary phase (e.g., a non-polar solvent like hexane on a polar WAX column) can also cause peak splitting.[3]

    • Solution:

      • Adjust Initial Oven Temperature: For splitless injection, set the initial oven temperature at least 20°C below the boiling point of your sample solvent.[3]

      • Match Solvent to Stationary Phase: Ensure the sample solvent has a polarity that is compatible with the column's stationary phase.[10]

  • Cause 3: Contamination at the Column Inlet Active or non-volatile material deposited at the front of the column can interact with the analyte band, causing it to split.[3][8]

    • Solution:

      • Replace Liner: Start by replacing the inlet liner with a clean, deactivated one.[11]

      • Trim the Column: If a new liner does not resolve the issue, trim 10-20 cm from the front of the column to remove the contaminated section.[3]

Troubleshooting Summary Table

ProblemCommon CausesRecommended Solutions
Peak Tailing 1. Active sites in liner or column inlet.[4][5]2. Improper column cut or installation (dead volume).[3][7]3. Column contamination.[5][9]4. Mismatch between analyte and stationary phase polarity.[7]1. Use a new, deactivated (inert) inlet liner.2. Trim 10-20 cm from the column inlet.3. Re-cut the column (clean 90° angle) and reinstall correctly.4. Use a base-deactivated column suitable for basic compounds.
Peak Splitting 1. Improper column cut or installation at the inlet.[3][8]2. Initial oven temperature too high for splitless injection.[3]3. Incompatible sample solvent and stationary phase.[3][10]4. Contamination at the head of the column.[8][11]1. Re-cut and reinstall the column inlet.2. Set initial oven temperature >20°C below solvent boiling point.3. Use a single solvent compatible with the stationary phase.4. Replace the inlet liner and/or trim the column inlet.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing and resolving poor peak shapes in your GC analysis.

GC_Troubleshooting_Workflow GC Peak Shape Troubleshooting Workflow Problem Observed Problem: Poor Peak Shape Tailing Peak Tailing Problem->Tailing Splitting Peak Splitting Problem->Splitting Cause_ActiveSites Cause: Active Sites in Flow Path (Liner, Column) Tailing->Cause_ActiveSites Cause_Installation_T Cause: Improper Column Installation (Bad Cut, Dead Volume) Tailing->Cause_Installation_T Cause_Contamination_T Cause: Column Contamination Tailing->Cause_Contamination_T Cause_Installation_S Cause: Improper Column Installation (Bad Cut, Wrong Depth) Splitting->Cause_Installation_S Cause_Injection Cause: Incorrect Injection Parameters (e.g., High Initial Temp) Splitting->Cause_Injection Cause_Contamination_S Cause: Contamination at Column Inlet Splitting->Cause_Contamination_S Sol_Liner Solution: Use New Deactivated Liner Cause_ActiveSites->Sol_Liner Sol_Trim Solution: Trim 10-20cm from Column Inlet Cause_ActiveSites->Sol_Trim Sol_Recut Solution: Re-cut and Re-install Column Cause_Installation_T->Sol_Recut Cause_Contamination_T->Sol_Trim Sol_Bakeout Solution: Bake Out Column Cause_Contamination_T->Sol_Bakeout Cause_Installation_S->Sol_Recut Sol_Temp Solution: Optimize Initial Oven Temp (>20°C below solvent BP) Cause_Injection->Sol_Temp Cause_Contamination_S->Sol_Liner Cause_Contamination_S->Sol_Trim

Caption: A logical workflow for troubleshooting GC peak shape issues.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing pyrazine isomers?

The ideal column depends on the specific isomers you are separating. However, good starting points are mid-polarity to polar columns, as pyrazines themselves are polar.

Stationary PhasePolarityAdvantages & Considerations
WAX (Polyethylene Glycol) PolarExcellent for separating polar compounds like pyrazines. Prone to damage from oxygen and water at high temperatures.
5% Diphenyl / 95% Dimethylpolysiloxane Low to Mid-PolarityA robust, general-purpose phase (e.g., HP-5ms, DB-5) that provides good separation for a wide range of compounds, including pyrazines.[6][12] Often more stable at higher temperatures than WAX columns.
Base-Deactivated Phases VariesThese columns are specially treated to reduce active sites, making them ideal for minimizing peak tailing with basic compounds like pyrazines.[4]

When selecting a column, prioritize one that is described as "inert" or "base-deactivated" to ensure the best possible peak shape.[2]

Q2: Can you provide a detailed experimental protocol as a starting point for GC-MS analysis of pyrazine isomers?

Yes, the following protocol is a robust starting point for method development. Parameters should be optimized for your specific instrument and target analytes.

ParameterRecommended SettingRationale & Notes
Injector Mode: SplitlessTemperature: 250 - 270 °C[6][13]Splitless mode is ideal for trace analysis. The temperature ensures efficient vaporization without causing thermal degradation of the pyrazines.[6]
Carrier Gas Gas: HeliumFlow Rate: 1.0 - 1.2 mL/min (Constant Flow)[13][14]Constant flow mode is recommended to maintain stable retention times and peak shapes during temperature programming.
GC Column Phase: e.g., HP-5ms UI (30 m x 0.25 mm, 0.25 µm)[6]Type: Inert / Base-DeactivatedAn inert, mid-polarity column is a versatile and robust choice for preventing peak tailing.[2][6]
Oven Program Initial Temp: 50 °C, hold for 2 minRamp: 5 - 10 °C/min to 250 °C[14]Final Hold: 5 min at 250 °CThe low initial temperature is crucial for analyte focusing in splitless mode.[3] The ramp rate can be adjusted to improve the separation of closely eluting isomers.
MS Detector Mode: Electron Ionization (EI) at 70 eVIon Source Temp: 230 °C[13]Quadrupole Temp: 150 °C[13]Acquisition: Scan (m/z 40-300) or SIMScan mode is used for identification. Selected Ion Monitoring (SIM) mode should be used for quantification to achieve the highest sensitivity.[13] Mass spectra of pyrazine isomers can be very similar, so chromatographic separation is critical for unambiguous identification.[12][15]

Q3: How does sample concentration affect peak shape for pyrazines?

High sample concentrations can lead to column overload, which typically results in "fronting" peaks (a sharp leading edge and a sloping tail).[2][6] If you observe peak fronting, the solution is to either dilute your sample or switch from a splitless to a split injection.[6] A split injection vents a portion of the sample, introducing a smaller amount onto the column and preventing overload.[16]

References

Technical Support Center: Optimizing HPLC Separation of Methoxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of methoxypyrazine derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of methoxypyrazine derivatives.

Issue 1: Poor Resolution or Co-elution of Methoxypyrazine Isomers

Question: I am observing poor resolution between my methoxypyrazine isomers, or they are co-eluting as a single peak. How can I improve their separation?

Answer:

Co-elution of structurally similar isomers, such as 2-isopropyl-3-methoxypyrazine and 2-isobutyl-3-methoxypyrazine, is a common challenge in reversed-phase HPLC due to their similar physicochemical properties. To improve resolution, a systematic approach to mobile phase optimization is recommended.

Recommended Actions:

  • Optimize the Organic Modifier Percentage: The concentration of the organic solvent (typically acetonitrile or methanol) in the mobile phase is a critical factor affecting retention and selectivity.[1]

    • If peaks are eluting too early (low retention), decrease the percentage of the organic modifier in 5% increments. This will increase the retention times and may improve separation.[2] A useful rule of thumb is that a 10% decrease in the organic solvent can lead to a three-fold increase in retention time.[2]

    • If peaks are eluting too late (high retention), increase the percentage of the organic modifier.

  • Change the Organic Modifier: If adjusting the concentration of your current organic solvent does not provide the desired separation, switching to a different solvent can alter the selectivity.[3] Methanol and acetonitrile have different selectivities, and one may provide better resolution for your specific analytes.[3]

  • Adjust the Mobile Phase pH: Methoxypyrazines are basic compounds, and the pH of the mobile phase can significantly influence their retention and peak shape.[4][5]

    • Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) can protonate the methoxypyrazine molecules.[6] This can improve peak shape and alter selectivity.[6]

    • It is advisable to work at a pH that is at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic form, which can prevent split peaks.[4]

  • Consider Gradient Elution: If you are analyzing a mixture of methoxypyrazine derivatives with a wider range of polarities, an isocratic elution may not be sufficient. A gradient elution, where the mobile phase composition is changed during the run, can improve the separation of complex mixtures and reduce analysis time.[7]

Issue 2: Peak Tailing

Question: My methoxypyrazine peaks are showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like methoxypyrazines is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.

Recommended Actions:

  • Lower the Mobile Phase pH: Adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the silanol groups on the stationary phase, reducing their interaction with the basic methoxypyrazine analytes.[8]

  • Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds. These columns have a lower concentration of active silanol groups.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve the peak shape of the analytes. However, be aware that TEA is not compatible with mass spectrometry detectors.

  • Check for Column Contamination: Peak tailing can also be a sign of a contaminated column. If the problem persists, consider washing the column with a strong solvent or replacing the guard column.[9]

Issue 3: Fluctuating Retention Times

Question: The retention times for my methoxypyrazine standards are not consistent between injections. What could be causing this?

Answer:

Inconsistent retention times can be caused by several factors related to the mobile phase and the HPLC system.

Recommended Actions:

  • Ensure Proper Mobile Phase Preparation and Degassing: Inconsistencies in mobile phase composition can lead to shifts in retention time.[8] Always prepare fresh mobile phase and ensure it is thoroughly degassed to prevent bubble formation in the pump.[9]

  • Check for Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, changes in retention times. Visually inspect all fittings and connections for any signs of leakage.

  • Verify Pump Performance: A malfunctioning pump or check valve can lead to an unstable flow rate, causing retention time variability. If you suspect a pump issue, you can monitor the pressure for excessive fluctuations or perform a flow rate accuracy test.

  • Ensure Column Equilibration: The column must be properly equilibrated with the mobile phase before starting a sequence of injections. A common practice is to flush the column with at least 10-20 column volumes of the mobile phase.[8]

  • Control Column Temperature: Fluctuations in column temperature can affect retention times.[10] Using a column oven will provide a stable temperature environment.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of methoxypyrazine derivatives?

A common starting point for the reversed-phase HPLC separation of methoxypyrazine derivatives is a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier.[11] A typical initial mobile phase could be:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Initial Composition: A 50:50 (v/v) mixture of A and B.

From this starting point, you can optimize the percentage of the organic modifier and the pH to achieve the desired separation.

Q2: Should I use isocratic or gradient elution for my analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is suitable for the separation of a few methoxypyrazine derivatives with similar polarities.

  • Gradient elution (varying mobile phase composition) is generally preferred for complex mixtures containing multiple methoxypyrazine derivatives with a wider range of polarities, as it can provide better resolution and shorter analysis times.[7]

Q3: How does the pH of the mobile phase affect the separation of methoxypyrazines?

Methoxypyrazines are basic compounds. The pH of the mobile phase affects their degree of ionization, which in turn influences their retention and peak shape in reversed-phase HPLC.[4][5]

  • At a lower pH (acidic conditions), the methoxypyrazine molecules will be protonated (ionized). This can lead to reduced retention times as the ionized form is more polar. However, it can also improve peak shape by minimizing unwanted interactions with the stationary phase.[6]

  • At a higher pH, the methoxypyrazines will be in their neutral, less polar form, leading to longer retention times.

Controlling the pH with a buffer is crucial for achieving reproducible results, especially when the mobile phase pH is close to the pKa of the analytes.[2]

Q4: What are the most common organic modifiers used, and how do I choose between them?

Acetonitrile and methanol are the most commonly used organic modifiers in reversed-phase HPLC.

  • Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff.

  • Methanol is a more polar solvent and can offer different selectivity compared to acetonitrile. If you are struggling to separate two co-eluting peaks with acetonitrile, switching to methanol is a good optimization strategy.[3]

Q5: How can I prepare my sample to minimize matrix effects?

For complex matrices such as food and beverages, proper sample preparation is crucial to remove interfering compounds and concentrate the analytes.

  • Solid-Phase Extraction (SPE): This is a common technique for cleaning up complex samples. A C18 sorbent is often used for the extraction of methoxypyrazines.

  • Liquid-Liquid Extraction (LLE): This can also be an effective method for isolating methoxypyrazines from the sample matrix.

  • Matrix Solid-Phase Dispersion (MSPD): This technique is suitable for solid, semi-solid, and viscous food samples and involves blending the sample with a solid support material.[12]

Data Presentation

The following tables provide illustrative data on the effect of mobile phase composition on the retention time of two common methoxypyrazine derivatives, 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP), on a C18 column.

Table 1: Effect of Acetonitrile Concentration on Retention Time

Acetonitrile (%)Water (%)Retention Time (min) - IPMPRetention Time (min) - IBMPResolution (Rs)
406012.514.81.8
45559.811.51.6
50507.28.41.4
55455.15.91.1

Conditions: C18 column (4.6 x 150 mm, 5 µm), Flow rate: 1.0 mL/min, Temperature: 25°C, Mobile phase contains 0.1% Formic Acid.

Table 2: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

pHRetention Time (min) - IPMPPeak Asymmetry - IPMPRetention Time (min) - IBMPPeak Asymmetry - IBMP
2.56.81.17.91.1
3.57.21.28.41.2
4.57.81.49.11.4
6.09.51.811.21.9

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: 50:50 Acetonitrile:Buffer, Flow rate: 1.0 mL/min, Temperature: 25°C.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Resolution of Methoxypyrazine Isomers

Objective: To achieve baseline separation of co-eluting methoxypyrazine isomers by systematically modifying the mobile phase composition.

Initial Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: 50:50 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Temperature: 25 °C

Procedure:

  • Vary the Organic Modifier Percentage:

    • Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 40%, 45%, 50%, 55%).

    • Equilibrate the column with each mobile phase for at least 15 minutes before injecting the sample.

    • Analyze the chromatograms for changes in retention time and resolution.

  • Change the Organic Modifier:

    • If varying the acetonitrile concentration does not provide adequate resolution, switch to methanol as the organic modifier.

    • Repeat step 1 with varying methanol concentrations.

  • Adjust the Mobile Phase pH:

    • Prepare the aqueous component of the mobile phase with an acidic modifier (e.g., 0.1% formic acid).

    • Repeat the optimization of the organic modifier percentage with the acidified mobile phase.

    • Ensure the chosen pH is compatible with the column's operating range.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Methoxypyrazine Isomers start Start: Poor Resolution or Co-elution Observed optimize_organic Optimize Organic Modifier Percentage start->optimize_organic change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) optimize_organic->change_organic No resolution_achieved Resolution Achieved optimize_organic->resolution_achieved Yes adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) change_organic->adjust_ph No change_organic->resolution_achieved Yes consider_gradient Consider Gradient Elution adjust_ph->consider_gradient No adjust_ph->resolution_achieved Yes consider_gradient->resolution_achieved Yes resolution_not_achieved Resolution Still Not Adequate consider_gradient->resolution_not_achieved No Mobile_Phase_Optimization_Workflow Mobile Phase Optimization Workflow start Start: Define Separation Goal select_column Select Appropriate Column (e.g., C18) start->select_column initial_mobile_phase Prepare Initial Mobile Phase (e.g., 50:50 ACN:H2O with 0.1% FA) select_column->initial_mobile_phase run_initial_separation Perform Initial Isocratic Run initial_mobile_phase->run_initial_separation evaluate_chromatogram Evaluate Chromatogram (Retention, Resolution, Peak Shape) run_initial_separation->evaluate_chromatogram optimize_organic_ratio Adjust Organic Modifier Ratio evaluate_chromatogram->optimize_organic_ratio Not Acceptable method_optimized Method Optimized evaluate_chromatogram->method_optimized Acceptable optimize_organic_ratio->run_initial_separation change_organic_type Change Organic Modifier (ACN <-> MeOH) optimize_organic_ratio->change_organic_type No Improvement change_organic_type->run_initial_separation optimize_ph Optimize Mobile Phase pH change_organic_type->optimize_ph No Improvement optimize_ph->run_initial_separation

References

"Methyl 5-methoxypyrazine-2-carboxylate" degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 5-methoxypyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways and stability issues of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, the primary degradation pathways are anticipated to be hydrolysis of the methyl ester, O-demethylation of the methoxy group, and, under more strenuous conditions, cleavage of the pyrazine ring. Photodegradation may also occur upon exposure to light.

Q2: What are the likely degradation products of this compound?

A2: The main degradation products are expected to be 5-methoxypyrazine-2-carboxylic acid (from hydrolysis) and methyl 5-hydroxypyrazine-2-carboxylate (from O-demethylation). Further degradation under harsh conditions could lead to smaller, unidentified fragments from the breakdown of the pyrazine ring.

Q3: How stable is this compound under normal storage conditions?

A3: this compound is generally stable under normal storage conditions, which entail a cool, dry, and dark environment in a well-sealed container to prevent moisture and air exposure.[1] However, long-term stability should be monitored, especially if the compound is exposed to fluctuations in temperature or humidity.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are the most common and effective techniques for monitoring the degradation of this compound.[2] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of purity and degradation over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradants.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
  • Possible Cause: Degradation of the compound due to improper handling or storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dry, dark place, and tightly sealed.[1]

    • Check Solvent Purity: Impurities in the solvent can sometimes cause degradation. Use high-purity, HPLC-grade solvents.

    • Analyze a Fresh Sample: Prepare a solution from a freshly opened container of the compound to see if the unexpected peaks are still present.

    • Perform Forced Degradation: To confirm if the new peaks are degradation products, intentionally stress the compound under hydrolytic, oxidative, and photolytic conditions and compare the chromatograms.

Issue 2: Low Assay Value or Loss of Potency
  • Possible Cause: Significant degradation of the compound has occurred.

  • Troubleshooting Steps:

    • Review Handling Procedures: Assess if the compound has been exposed to high temperatures, extreme pH, or prolonged light.

    • Quantitative Analysis: Use a validated stability-indicating HPLC method to quantify the amount of remaining parent compound and the formed degradants.

    • Evaluate Packaging: Ensure the container is appropriate and provides adequate protection from light and moisture.

Issue 3: Discoloration of the Compound
  • Possible Cause: Formation of colored degradation products, potentially from oxidative or photolytic degradation.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in an amber vial or a light-blocking container.

    • Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Characterize Impurities: If the discoloration is significant, it may be necessary to isolate and identify the colored impurities to understand the degradation pathway.

Quantitative Data on Stability

Disclaimer: The following tables provide representative data based on typical degradation profiles of related aromatic esters and methoxypyrazines. Specific quantitative data for this compound is limited in publicly available literature. These tables are for illustrative purposes to guide experimental design.

Table 1: Representative Hydrolytic Stability of this compound at 50°C

pHTime (days)Purity (%)5-methoxypyrazine-2-carboxylic acid (%)
3.0099.8<0.1
798.51.3
1497.12.7
7.0099.8<0.1
799.50.3
1499.10.7
9.0099.8<0.1
795.24.6
1490.59.3

Table 2: Representative Thermal Stability of this compound

TemperatureTime (days)Purity (%)Total Degradants (%)
40°C3099.20.8
6098.51.5
9097.82.2
60°C3097.12.9
6094.35.7
9091.58.5
80°C195.44.6
386.213.8
775.124.9

Table 3: Representative Photostability of this compound (Solid State)

Illumination (lux hours)Purity (%)Total Degradants (%)
099.8<0.2
1.2 x 10^699.10.9
2.4 x 10^698.31.7
4.8 x 10^696.53.5

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in three different aqueous buffers: pH 3 (e.g., 0.1 N HCl), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., 0.01 N NaOH).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Immediately neutralize the acidic and basic samples and analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the parent compound and any degradation products.

Protocol 2: Forced Thermal Degradation Study
  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Incubation: Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • Sampling: At predetermined intervals (e.g., 1, 3, 7 days), remove a sample.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

  • Data Evaluation: Monitor the decrease in the parent compound and the formation of degradation products.

Protocol 3: Forced Oxidative Degradation Study
  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 24 hours).

  • Analysis: Analyze the sample by HPLC.

  • Data Evaluation: Compare the chromatogram with that of an untreated sample to identify oxidative degradants.

Protocol 4: Forced Photolytic Degradation Study
  • Sample Preparation: Place a thin layer of the solid compound in a container transparent to the light source.

  • Exposure: Expose the sample to a controlled light source (e.g., a photostability chamber with a calibrated light source) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After exposure, dissolve both the exposed and control samples and analyze by HPLC.

  • Data Evaluation: Compare the results to assess the extent of photodegradation.

Visualizations

Degradation_Pathways This compound This compound 5-methoxypyrazine-2-carboxylic acid 5-methoxypyrazine-2-carboxylic acid This compound->5-methoxypyrazine-2-carboxylic acid Hydrolysis (H₂O/H⁺ or OH⁻) Methyl 5-hydroxypyrazine-2-carboxylate Methyl 5-hydroxypyrazine-2-carboxylate This compound->Methyl 5-hydroxypyrazine-2-carboxylate O-Demethylation Pyrazine Ring Cleavage Products Pyrazine Ring Cleavage Products This compound->Pyrazine Ring Cleavage Products Harsh Conditions (e.g., high temp, strong oxidant) 5-methoxypyrazine-2-carboxylic acid->Pyrazine Ring Cleavage Products Further Degradation Methyl 5-hydroxypyrazine-2-carboxylate->Pyrazine Ring Cleavage Products Further Degradation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sample_Prep Prepare solutions/solid samples of this compound Hydrolysis pH 3, 7, 9 50°C Sample_Prep->Hydrolysis Thermal Solid state 80°C Sample_Prep->Thermal Oxidation 3% H₂O₂ 40°C Sample_Prep->Oxidation Photolysis Light exposure Sample_Prep->Photolysis Sampling Collect samples at time points Hydrolysis->Sampling Thermal->Sampling Oxidation->Sampling Photolysis->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Quantify parent and degradants HPLC_Analysis->Data_Evaluation

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Overcoming Matrix Effects in Methoxypyrazine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects during the LC-MS/MS analysis of methoxypyrazines (MPs).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My signal intensity is low, and the sensitivity is poor. What are the likely causes and how can I fix it?

Answer: Low signal intensity and poor sensitivity are common problems, often stemming from significant signal suppression by matrix components. Here are the potential causes and solutions:

  • Cause 1: High Concentration of Matrix Components. Co-eluting compounds from complex matrices like wine or plasma can compete with the target analytes for ionization, leading to suppressed signal.[1][2]

    • Solution A: Sample Dilution. Diluting the sample extract can reduce the concentration of interfering matrix components.[3][4] This is a simple first step, but may not be feasible if the analyte concentration is already very low. A dilution factor of 15 has been shown to be effective in eliminating most matrix effects in some applications.[4]

    • Solution B: Enhanced Sample Cleanup. Implement more rigorous sample preparation techniques to remove interferences before injection. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at isolating analytes from matrix components.[1][5] For complex matrices like wine, methods such as QuEChERS have also been successfully optimized.[6][7]

    • Solution C: Chromatographic Separation. Optimize your LC method to better separate the methoxypyrazines from the region where most matrix components elute (ion suppression zone).[1][8] This can involve adjusting the gradient, changing the mobile phase, or using a different column chemistry (e.g., phenyl hexyl).[9]

  • Cause 2: Suboptimal MS/MS Parameters. The instrument settings may not be optimized for your specific analytes.

    • Solution: Ensure that MS/MS parameters, including collision energy and MRM (Multiple Reaction Monitoring) transitions, are properly optimized for each methoxypyrazine to achieve the best sensitivity.[9]

Question: I'm observing high variability and poor reproducibility (%RSD is high) between replicate injections. What's going on?

Answer: Poor reproducibility is often a direct consequence of inconsistent matrix effects between different samples or even between injections of the same sample.[10]

  • Cause 1: Inconsistent Matrix Effects. The composition and concentration of matrix components can vary significantly from one sample to another, causing variable ion suppression or enhancement.[11]

    • Solution A: Use of Stable Isotope-Labeled Internal Standards (SIDA). This is the most robust method to compensate for variable matrix effects.[1][8] A stable isotope-labeled (e.g., deuterated) analog of your target analyte is added to the sample at the very beginning of the workflow.[12][13] Since it is chemically identical to the analyte, it experiences the same extraction inefficiencies and ion suppression/enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability is normalized, leading to highly accurate and precise quantification.[7][14]

    • Solution B: Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix extract that is representative of your actual samples.[3][8] This ensures that the standards and the samples experience similar matrix effects, improving accuracy. However, finding a truly "blank" matrix can be challenging.[8]

  • Cause 2: Inconsistent Sample Preparation. Variability in your extraction and cleanup procedure can lead to inconsistent results.

    • Solution: Ensure your sample preparation protocol is well-defined and consistently executed. Automating sample preparation steps can also help improve reproducibility.

Question: My quantitative results seem inaccurate, either consistently high or low. How can I diagnose and correct this?

Answer: Systematic inaccuracies in quantification are a classic sign of uncorrected matrix effects, where the signal is either consistently suppressed (lower results) or enhanced (higher results).[10][15]

  • Cause: Uncompensated Ion Suppression or Enhancement. Your calibration strategy does not account for how the sample matrix affects the analyte signal.

    • Solution A: Quantify the Matrix Effect. You can assess the degree of matrix effect by comparing the signal of an analyte spiked into a post-extraction sample matrix with the signal of the same analyte in a clean solvent. A common formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100. A negative value indicates suppression, while a positive value indicates enhancement.[4]

    • Solution B: Implement a Corrective Calibration Strategy. If a significant matrix effect is confirmed, you must use a calibration method that compensates for it. The gold standard is Stable Isotope Dilution Analysis (SIDA).[7][16] If labeled standards are unavailable, matrix-matched calibration is the next best option.[3] Calibrating with standards prepared in solvent is often unreliable for complex matrices.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration (suppression or enhancement) of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[10][15] This phenomenon is a major concern in quantitative LC-MS/MS because it can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][8] Ion suppression is the most common form of matrix effect.[1]

Q2: Why is the analysis of methoxypyrazines particularly challenging?

A2: The analysis is challenging for two primary reasons:

  • Extremely Low Concentrations: Methoxypyrazines are potent aroma compounds with very low sensory thresholds, often present at ng/L (ppt) levels in matrices like wine.[6][17] This requires highly sensitive analytical methods.

  • Complex Sample Matrices: Foods and beverages, such as wine, are incredibly complex mixtures containing numerous compounds (sugars, acids, phenolics, ethanol) that can interfere with the analysis and cause significant matrix effects.[6][11][17]

Q3: What is Stable Isotope Dilution Analysis (SIDA) and why is it so effective?

A3: Stable Isotope Dilution Analysis (SIDA) is a calibration technique that uses a stable isotope-labeled version of the analyte (e.g., d3-IBMP for IBMP) as an internal standard.[11][12][16] This standard is added to the sample at the beginning of the preparation process. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it behaves the same way during sample extraction, chromatography, and ionization. Any signal loss or gain due to matrix effects will affect both the analyte and the internal standard equally. By measuring the ratio of their signals, the method accurately corrects for these variations, providing highly precise and accurate quantification.[7][14]

Q4: What are the main strategies to overcome matrix effects?

A4: There are three primary strategies that can be used independently or in combination:

  • Optimize Sample Preparation: The goal is to remove interfering components from the matrix while efficiently recovering the target analytes. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS.[5][6][8]

  • Optimize Chromatographic Conditions: Modifying the LC separation can move the analyte's peak away from areas of major matrix interference.[1][8]

  • Use a Compensatory Calibration Method: This involves using a calibration strategy that corrects for the matrix effect. The most effective method is Stable Isotope Dilution Analysis (SIDA).[1] An alternative is using matrix-matched standards.[3]

Data Presentation: Performance of Analytical Methods

Quantitative data from various validated methods are summarized below to provide a comparative overview of expected performance.

Table 1: Method Validation Data for Methoxypyrazine Analysis by MDGC-MS

AnalyteSpiked Concentration (ng/L)Recovery (%)Coefficient of Variation (%CV)
IPMP 0.26098.75.47
1.04102.10.30
9.96100.83.65
SBMP 0.130101.95.21
1.0499.71.15
9.99100.22.50
IBMP 0.26798.26.57
1.07101.40.57
41.16100.22.65
Source: Adapted from a study on sub-aroma threshold detection. The data demonstrates high recovery and good precision even at very low concentrations.[17]

Table 2: Recovery Study for Methoxypyrazines by LC-APCI-MS/MS

AnalyteFortification Level (ng/L)NMean Recovery (%)RSD (%)
IPMP 1493.910.7
10497.48.8
100498.35.8
IBMP 1495.89.7
10498.17.9
100499.26.1
SBMP 1496.210.1
10498.98.2
100499.85.9
Source: Data from a quantitative survey of MPs in Sauvignon blanc wines. This demonstrates the accuracy and precision of the method across a range of concentrations.[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Methoxypyrazines from Wine

This protocol describes a general procedure for extracting methoxypyrazines from a wine matrix using SPE, a common technique for sample cleanup and concentration.

  • Internal Standard Spiking: Add a known amount of deuterated internal standard solution (e.g., d3-IBMP, d3-IPMP, d3-SBMP) to 10 mL of the wine sample.[11]

  • SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solvent like dichloromethane to remove non-polar interferences, followed by methanol to remove more polar interferences.

  • Analyte Elution: Elute the target methoxypyrazines from the cartridge using an ammoniated methanol solution (e.g., 5% ammonium hydroxide in methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Stable Isotope Dilution Analysis (SIDA) Workflow

This protocol outlines the key steps for quantification using SIDA.

  • Sample Preparation: Pipette a defined volume of the sample (e.g., 8 mL of wine) into a vial.[11]

  • Spiking: Add a known concentration of the deuterated internal standard solution (e.g., d3-IBMP) to the sample.[11][13] This step is critical and must be done at the very beginning.

  • Extraction: Perform the chosen sample extraction procedure (e.g., SPE, LLE, or QuEChERS) on the spiked sample to isolate and concentrate both the native analytes and the labeled internal standards.[13]

  • LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system.

  • Data Acquisition: Set up the mass spectrometer to monitor at least one MRM transition for each native analyte and its corresponding labeled internal standard.[9][13]

  • Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration ratio. Calculate the concentration of the native analyte in the unknown sample using this calibration curve.

Visualizations

Workflow_For_Matrix_Effect_Mitigation cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Sample Sample Collection (e.g., Wine) Spike Spike with Stable Isotope Standard (SIDA) Sample->Spike Key Step for SIDA Extraction Extraction / Cleanup (SPE, LLE, QuEChERS) Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC Chromatographic Separation Concentration->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Ratio of Analyte/IS) MS->Quant Result Final Result Quant->Result

Caption: Workflow for mitigating matrix effects using SIDA.

Troubleshooting_Tree Start Problem Observed: Inaccurate or Irreproducible Results CheckSensitivity Is signal intensity too low? Start->CheckSensitivity CheckRSD Is %RSD too high? CheckSensitivity->CheckRSD No ImproveCleanup Improve Sample Cleanup (SPE, LLE) CheckSensitivity->ImproveCleanup Yes CheckRSD->Start No, other issue Check instrument performance, standard stability, etc. UseSIDA Implement SIDA (Best Solution) CheckRSD->UseSIDA Yes OptimizeLC Optimize LC Separation ImproveCleanup->OptimizeLC DiluteSample Dilute Sample Extract OptimizeLC->DiluteSample End1 Sensitivity Improved DiluteSample->End1 UseMatrixMatched Use Matrix-Matched Calibration UseSIDA->UseMatrixMatched If SIDA not possible End2 Reproducibility & Accuracy Improved UseSIDA->End2

Caption: Decision tree for troubleshooting common LC-MS/MS issues.

SIDA_Principle cluster_process During Process (Extraction & Ionization) cluster_detector At the Detector Analyte Native Analyte (A) Process Matrix Effect Occurs: - Both A and IS are suppressed equally - Both A and IS have same recovery loss IS Isotope-Labeled IS (IS) Matrix Matrix Components (M) Signal_A Signal of A is reduced Process->Signal_A Signal_IS Signal of IS is reduced Process->Signal_IS Ratio BUT: Ratio (A / IS) remains constant Signal_A->Ratio Signal_IS->Ratio

Caption: The compensatory principle of Stable Isotope Dilution Analysis.

References

Technical Support Center: Chromatographic Analysis of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of pyrazine isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution of pyrazine isomers and why is it a problem?

Co-elution occurs when two or more structurally similar pyrazine isomers exit the chromatography column at the same time, resulting in a single, overlapping peak.[1] This is a common challenge, particularly with positional isomers of alkylpyrazines, due to their similar physicochemical properties which lead to nearly identical interactions with the stationary and mobile phases.[1] In gas chromatography-mass spectrometry (GC-MS), their mass spectra can also be very similar, making differentiation difficult without adequate chromatographic separation.[1][2] Co-elution can lead to inaccurate identification and quantification of individual isomers.[3]

Q2: How can I confirm that a single peak in my chromatogram is due to co-elution?

Several methods can help determine if a single peak is the result of co-eluting compounds:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, are strong indicators of co-elution.[1][4] While a perfectly symmetrical peak can still be due to co-elution, it is less likely.[1]

  • Diode Array Detector (DAD) Analysis (for HPLC): A peak purity analysis using a DAD can be performed. This involves comparing the UV spectra across the entire peak. If the spectra are not identical, it suggests the presence of multiple components.[1]

  • Mass Spectrometry (MS) Analysis: When using an MS detector, the mass spectra at different points across the peak can be examined. A change in the mass spectrum from the leading edge to the tailing edge of the peak is a clear sign of co-elution.[1] Utilizing Extracted Ion Chromatograms (EICs) for characteristic ions of the target pyrazine can also be helpful; if the peak shapes are not perfectly symmetrical and aligned, co-elution is likely.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Co-eluting Pyrazine Isomers in High-Performance Liquid Chromatography (HPLC)

This guide provides a step-by-step workflow for troubleshooting co-eluting pyrazine isomers in an HPLC system.

HPLC_Troubleshooting HPLC Troubleshooting Workflow for Pyrazine Isomer Co-elution start Start: Co-eluting Pyrazine Isomers Detected check_k Is the capacity factor (k') between 1 and 5? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., % Organic Solvent) check_k->adjust_mp_strength No optimize_alpha Optimize Selectivity (α) check_k->optimize_alpha Yes adjust_mp_strength->check_k change_organic_modifier Change Organic Modifier (e.g., Acetonitrile to Methanol) optimize_alpha->change_organic_modifier adjust_ph Adjust Mobile Phase pH change_organic_modifier->adjust_ph end_success Resolution Achieved change_organic_modifier->end_success Success change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column adjust_ph->end_success Success optimize_n Improve Efficiency (N) change_column->optimize_n change_column->end_success Success adjust_flow_rate Decrease Flow Rate optimize_n->adjust_flow_rate adjust_temp Adjust Column Temperature adjust_flow_rate->adjust_temp adjust_flow_rate->end_success Success use_smaller_particles Use Column with Smaller Particles or Core-Shell Technology adjust_temp->use_smaller_particles adjust_temp->end_success Success use_smaller_particles->end_success Success end_fail Consult Advanced Techniques (e.g., 2D-LC) use_smaller_particles->end_fail No Success

Caption: A logical workflow for troubleshooting co-eluting pyrazine isomers in HPLC.

The fundamental approach to resolving co-eluting peaks is to manipulate the factors that affect chromatographic resolution: capacity factor (k'), selectivity (α), and efficiency (N).[1]

  • Optimize the Capacity Factor (k'): If your peaks are eluting very early (low k'), they are not interacting sufficiently with the stationary phase. To increase retention (and k'), you can decrease the percentage of the organic component in the mobile phase for reversed-phase HPLC.[5] Aim for a k' between 1 and 5.[1]

  • Optimize Selectivity (α):

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.[6]

    • Adjust Mobile Phase pH: The retention of pyrazines can be sensitive to pH. Modifying the pH of the aqueous phase with a buffer or an acid modifier (e.g., 0.1% formic acid) can improve separation.[1] Ensure the chosen pH is compatible with the column's operating range.[1]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can provide different selectivity and potentially change the elution order.[6]

  • Improve Efficiency (N):

    • Decrease Flow Rate: Lowering the flow rate generally improves resolution.[6]

    • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency.[5] However, it can also alter selectivity, so this parameter should be adjusted carefully.

    • Use a More Efficient Column: Columns with smaller particle sizes or those utilizing core-shell technology offer higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[6]

Guide 2: Troubleshooting Co-eluting Pyrazine Isomers in Gas Chromatography (GC)

This guide provides a systematic approach to diagnosing and resolving co-elution issues during the GC analysis of pyrazine isomers.

GC_Troubleshooting GC Troubleshooting Workflow for Pyrazine Isomer Co-elution start Start: Co-eluting Pyrazine Isomers Detected confirm_coelution Confirm Co-elution (Peak Shape, MS Spectra) start->confirm_coelution optimize_temp Modify Temperature Program confirm_coelution->optimize_temp slower_ramp Decrease Ramp Rate optimize_temp->slower_ramp add_hold Add Isothermal Hold Before Elution slower_ramp->add_hold change_column Change GC Column add_hold->change_column If no success end_success Resolution Achieved add_hold->end_success Success change_phase Switch Stationary Phase (e.g., Non-polar to Polar) change_column->change_phase adjust_dimensions Adjust Column Dimensions (Length, Diameter, Film Thickness) change_phase->adjust_dimensions change_phase->end_success Success optimize_flow Optimize Carrier Gas Flow Rate adjust_dimensions->optimize_flow If no success advanced_techniques Consider Advanced Techniques optimize_flow->advanced_techniques If no success optimize_flow->end_success Success mdgc Multidimensional GC (GCxGC) advanced_techniques->mdgc mdgc->end_success Success end_fail Consult Specialist mdgc->end_fail No Success

Caption: A systematic workflow for resolving co-eluting pyrazine isomers in GC.

  • Modify the Temperature Program:

    • Decrease the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) can improve the separation of closely eluting compounds.[3]

    • Add an Isothermal Hold: Introducing a hold in the temperature gradient 20-30°C below the elution temperature of the co-eluting pair for 1-2 minutes can sometimes provide sufficient separation.[7]

  • Change the GC Column:

    • Select a Different Stationary Phase: If using a non-polar column (e.g., DB-5ms), switching to a mid-polar or polar column (e.g., DB-WAX) can alter the elution order and resolve the co-elution. Pyrazine isomers that co-elute on a non-polar phase may be well-separated on a polar phase.[3]

    • Adjust Column Dimensions: Using a longer column can increase the number of theoretical plates and improve resolution. A narrower internal diameter can also enhance separation efficiency.

  • Optimize Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., Helium) to its optimal value can enhance column efficiency and improve separation.[3]

  • Consider Advanced Techniques: If standard GC method optimization is insufficient, more advanced techniques like multidimensional gas chromatography (MDGC or GCxGC) may be required to resolve complex co-elution issues.[3]

Data Presentation

Table 1: HPLC Method Parameters for Pyrazine Isomer Separation

ParameterRecommended Starting ConditionsOptimization Strategy
Column C18 (e.g., 150 x 4.6 mm, 5 µm)[6]Switch to Phenyl-Hexyl or Cyano phase for different selectivity.[6]
Mobile Phase A 0.1% Formic Acid in Water[6]Adjust pH to alter ionization and retention.
Mobile Phase B Acetonitrile or Methanol[6]Switch between Acetonitrile and Methanol to change selectivity.[6]
Gradient Start with a scouting gradient (e.g., 5-95% B in 15 min)[6]Decrease the gradient slope in the region where isomers elute.[6]
Flow Rate 1.0 mL/min[6]Decrease flow rate to improve resolution.[6]
Temperature 30 °C[6]Increase temperature to decrease analysis time and alter selectivity.[6]
Detection UV at 270 nm[1]---

Table 2: GC-MS Method Parameters for Alkylpyrazine Isomer Analysis

ParameterRecommended Starting ConditionsOptimization Strategy
Column Non-polar (e.g., DB-5ms, 30m x 0.25mm, 0.25µm)Switch to a polar column (e.g., DB-WAX) for different selectivity.[3]
Injector Temperature 250 °C[1]---
Carrier Gas Helium at a constant flow of ~1.2 mL/min[1]Optimize linear velocity for maximum efficiency.[3]
Oven Program Initial: 50°C, hold 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min[1]Decrease ramp rate (e.g., 2-5°C/min) or add an isothermal hold before elution.[3][7]
MS Source Temp. 230 °C[1]---
MS Quad Temp. 150 °C[1]---
Scan Range m/z 40-300[1]---

Experimental Protocols

Protocol 1: HPLC Mobile Phase Optimization for Pyrazine Isomer Separation

Objective: To achieve baseline separation of pyrazine isomers by systematically modifying the mobile phase composition.

Initial Conditions:

  • Column: C18, 5 µm, 250 mm x 4.6 mm i.d.[1]

  • Mobile Phase: Acetonitrile/Water (50:50 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 270 nm[1]

  • Temperature: 25 °C[1]

Procedure:

  • Vary the Organic Modifier Percentage:

    • Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 60%, 50%, 40%, 30%).[1]

    • Equilibrate the column with each mobile phase for at least 10 column volumes before injecting the sample.[1]

    • Analyze the chromatograms for changes in retention time and resolution.

  • Change the Organic Modifier:

    • If varying the acetonitrile concentration does not provide adequate resolution, switch to methanol as the organic modifier.

    • Repeat step 1 with varying methanol concentrations.[1]

  • Adjust the Mobile Phase pH:

    • Prepare the aqueous component of the mobile phase with a buffer or an acid modifier (e.g., 0.1% formic acid).[1]

    • Ensure the chosen pH is compatible with the column's operating range.[1]

    • Repeat the analysis with the pH-adjusted mobile phase.

  • Introduce Gradient Elution:

    • If isocratic elution is insufficient, develop a linear gradient.[1] For example, start with a lower percentage of the organic modifier and increase it over the course of the run.[1]

Protocol 2: GC-MS Analysis of Volatile Alkylpyrazine Isomers

Objective: To separate and identify alkylpyrazine isomers using GC-MS and retention indices.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.[1]

GC Conditions:

  • Injector Temperature: 250 °C[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 10 °C/min.

    • Final hold: 5 minutes at 250 °C.[1]

MS Conditions:

  • Ion Source Temperature: 230 °C[1]

  • Quadrupole Temperature: 150 °C[1]

  • Scan Range: m/z 40-300[1]

Procedure:

  • Inject a standard mixture of the pyrazine isomers.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • If co-elution is observed, systematically apply the troubleshooting steps outlined in Guide 2, starting with modifying the temperature program.

  • For unambiguous identification, compare the retention indices and mass spectra of the sample peaks with those of authentic standards run under the identical conditions.[2]

References

Improving the efficiency of "Methyl 5-methoxypyrazine-2-carboxylate" synthesis on a larger scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of "Methyl 5-methoxypyrazine-2-carboxylate" synthesis on a larger scale.

I. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the key conversion of Methyl 5-chloropyrazine-2-carboxylate to the final product via nucleophilic aromatic substitution (SNAr).

Issue 1: Low or Incomplete Conversion of Methyl 5-chloropyrazine-2-carboxylate

Potential Cause Recommended Action Expected Outcome
Insufficient Reagent Activity 1. Use freshly prepared sodium methoxide solution or high-quality commercial grade solid. 2. Ensure the methanol used for preparing sodium methoxide is anhydrous.Increased rate of reaction and higher conversion.
Low Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation.Enhanced reaction kinetics leading to higher conversion.
Short Reaction Time Extend the reaction time, monitoring the progress by an appropriate analytical method (e.g., HPLC, GC-MS).Drive the reaction to completion.
Inadequate Mixing On a larger scale, ensure efficient mechanical stirring to maintain a homogeneous reaction mixture.Improved mass transfer and consistent reaction throughout the vessel.

Issue 2: Formation of Impurities and Byproducts

Potential Cause Recommended Action Expected Outcome
Presence of Water Ensure all reagents and solvents are anhydrous. Water can react with sodium methoxide and the starting material.Minimized formation of hydrolysis byproducts such as 5-hydroxypyrazine-2-carboxylic acid.
Reaction Temperature Too High Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to prevent degradation or side reactions.Reduced formation of thermal degradation products.
Excess Sodium Methoxide Use a stoichiometric amount or a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents).Minimized potential for side reactions caused by a highly basic environment.
Air (Oxygen) Exposure Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of oxidative side reactions.

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause Recommended Action Expected Outcome
Emulsion Formation During Workup Add a small amount of brine to the aqueous layer to break the emulsion.Clear separation of aqueous and organic layers.
Product Precipitation If the product precipitates during workup, it may be isolated by filtration. Ensure the filtrate is also extracted to recover any dissolved product.Maximized recovery of the crude product.
Inefficient Crystallization Screen for optimal crystallization solvents. Consider using a solvent/anti-solvent system.Improved purity and crystal form of the final product.
Co-eluting Impurities in Chromatography Optimize the mobile phase and stationary phase for better separation.Higher purity of the isolated product.

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of this compound?

A common and scalable approach is the nucleophilic aromatic substitution (SNAr) of Methyl 5-chloropyrazine-2-carboxylate with sodium methoxide. The chloro-precursor is activated towards nucleophilic attack by the electron-withdrawing pyrazine ring and the carboxylate group.

Q2: How can I prepare the starting material, Methyl 5-chloropyrazine-2-carboxylate, on a larger scale?

Methyl 5-chloropyrazine-2-carboxylate can be synthesized from 5-hydroxypyrazine-2-carboxylic acid. The synthesis typically involves two steps: 1) Esterification of the carboxylic acid to the methyl ester, followed by 2) chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q3: What are the key reaction parameters to control during the methoxylation step?

The key parameters to control are temperature, reaction time, and the stoichiometry of the reagents. It is crucial to maintain anhydrous conditions and an inert atmosphere to prevent side reactions.

Q4: What are the expected yields for this synthesis?

Q5: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for monitoring the disappearance of the starting material and the formation of the product and any byproducts. For purity assessment of the final product, HPLC, NMR (¹H and ¹³C), and elemental analysis are recommended.

III. Experimental Protocols

Protocol 1: Synthesis of Methyl 5-chloropyrazine-2-carboxylate (Precursor)

  • Step 1: Esterification of 5-hydroxypyrazine-2-carboxylic acid.

    • To a suspension of 5-hydroxypyrazine-2-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 5-hydroxypyrazine-2-carboxylate.

  • Step 2: Chlorination of Methyl 5-hydroxypyrazine-2-carboxylate.

    • Carefully add phosphorus oxychloride (POCl₃) to the crude methyl 5-hydroxypyrazine-2-carboxylate.

    • Heat the mixture to reflux and maintain the temperature until the reaction is complete.

    • Cool the reaction mixture and carefully quench by pouring it onto ice.

    • Extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer, filter, and concentrate to yield the crude Methyl 5-chloropyrazine-2-carboxylate. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

  • Under an inert atmosphere (e.g., nitrogen), dissolve Methyl 5-chloropyrazine-2-carboxylate in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (prepared by carefully dissolving sodium metal in anhydrous methanol, or using a commercial solution) to the reaction mixture. A slight excess of sodium methoxide (1.1-1.2 equivalents) is typically used.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess base with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

IV. Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start 5-hydroxypyrazine-2-carboxylic acid esterification Esterification (MeOH, H₂SO₄) start->esterification intermediate Methyl 5-hydroxypyrazine- 2-carboxylate esterification->intermediate chlorination Chlorination (POCl₃) intermediate->chlorination precursor Methyl 5-chloropyrazine- 2-carboxylate chlorination->precursor snar SNAr Reaction (NaOMe, MeOH) precursor->snar workup Workup & Purification snar->workup final_product Methyl 5-methoxypyrazine- 2-carboxylate workup->final_product

Caption: A flowchart of the synthetic pathway.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low Conversion Detected check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_temp Review Reaction Temperature check_time Evaluate Reaction Time check_mixing Assess Mixing Efficiency temp_ok Temperature Optimal? reagent_ok->temp_ok Yes improve_reagents Use Fresh/Anhydrous Reagents reagent_ok->improve_reagents No time_ok Time Sufficient? temp_ok->time_ok Yes increase_temp Increase Temperature temp_ok->increase_temp No mixing_ok Mixing Adequate? time_ok->mixing_ok Yes extend_time Extend Reaction Time time_ok->extend_time No improve_mixing Improve Stirring mixing_ok->improve_mixing No end Re-evaluate Process mixing_ok->end Yes improve_reagents->end increase_temp->end extend_time->end improve_mixing->end

Caption: A decision tree for troubleshooting low conversion rates.

Validation & Comparative

A Comparative Analysis of Methyl 5-methoxypyrazine-2-carboxylate and its Ethyl Ester for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between structurally similar compounds can significantly impact experimental outcomes. This guide provides a detailed comparative analysis of Methyl 5-methoxypyrazine-2-carboxylate and its corresponding ethyl ester, Ethyl 5-methoxypyrazine-2-carboxylate. The following sections present a side-by-side look at their physicochemical properties, synthesis, and a proposed framework for evaluating their biological activity, supported by detailed experimental protocols.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental step in the preliminary assessment of any compound is the characterization of its physicochemical properties. These parameters influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical in drug discovery and development. The table below summarizes the available data for both the methyl and ethyl esters of 5-methoxypyrazine-2-carboxylic acid.

PropertyThis compoundEthyl 5-methoxypyrazine-2-carboxylate
Molecular Formula C₇H₈N₂O₃[1]C₈H₁₀N₂O₃[2][3]
Molar Mass 168.15 g/mol [1]182.18 g/mol
Appearance Typically a solid[1]White powder
CAS Number 38789-75-254013-05-7[2][3]
Melting Point Data not readily availableData not readily available
Boiling Point Data not readily availableData not readily available
Solubility in Water Limited solubility expected[1]Data not readily available
Solubility in Organic Solvents Soluble in common organic solvents like ethanol and dichloromethane[1]Data not readily available

Synthesis and Experimental Workflows

The synthesis of these esters typically involves the esterification of 5-methoxypyrazine-2-carboxylic acid. Standard esterification procedures such as Fischer esterification or DCC/DMAP coupling can be employed.

Experimental Protocol: Synthesis of Ethyl 5-methoxypyrazine-2-carboxylate

This protocol describes a general method for the synthesis of the ethyl ester via Fischer esterification.

Materials:

  • 5-methoxypyrazine-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvents (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 5-methoxypyrazine-2-carboxylic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methoxypyrazine-2-carboxylate.

  • Purify the crude product by column chromatography or recrystallization.

A comparative workflow for the synthesis and analysis of both esters is visualized in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Analysis start 5-methoxypyrazine-2-carboxylic acid ester_me Esterification with Methanol start->ester_me ester_et Esterification with Ethanol start->ester_et prod_me This compound ester_me->prod_me prod_et Ethyl 5-methoxypyrazine-2-carboxylate ester_et->prod_et nmr_me NMR Spectroscopy prod_me->nmr_me ms_me Mass Spectrometry prod_me->ms_me hplc_me HPLC Purity prod_me->hplc_me nmr_et NMR Spectroscopy prod_et->nmr_et ms_et Mass Spectrometry prod_et->ms_et hplc_et HPLC Purity prod_et->hplc_et

Comparative Synthesis and Analysis Workflow

Comparative Biological Activity: A Framework for Evaluation

Hypothetical Signaling Pathway for Antitumor Activity

The following diagram illustrates a hypothetical signaling pathway that could be modulated by pyrazine derivatives, leading to an antitumor effect. This could involve the inhibition of key kinases or the induction of apoptosis.

G compound Pyrazine Ester (Methyl or Ethyl) receptor Cell Surface Receptor compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor apoptosis Apoptosis (Induction) kinase_cascade->apoptosis gene_expression Gene Expression transcription_factor->gene_expression proliferation Cell Proliferation (Inhibition) gene_expression->proliferation

Hypothetical Antitumor Signaling Pathway
Experimental Protocol: Comparative Antitumor Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine cytotoxicity.[8][9][10]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound and Ethyl 5-methoxypyrazine-2-carboxylate

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the methyl and ethyl esters in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Experimental Protocol: Comparative Antifungal Susceptibility Testing

This protocol outlines a method for comparing the antifungal activity of the two esters using a broth microdilution method.[11][12][13][14][15]

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • This compound and Ethyl 5-methoxypyrazine-2-carboxylate

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the methyl and ethyl esters in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This guide provides a foundational comparison of this compound and its ethyl ester. While there are gaps in the publicly available data for the ethyl ester, this document outlines the necessary experimental framework to conduct a thorough comparative analysis. The provided protocols for synthesis and biological evaluation will enable researchers to generate the data needed to make informed decisions in their research and development endeavors. The subtle structural difference between the methyl and ethyl esters may lead to significant variations in their biological activity, highlighting the importance of such comparative studies.

References

"Methyl 5-methoxypyrazine-2-carboxylate" vs. other pyrazine derivatives in flavor profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor profiles of various pyrazine derivatives, with a focus on "Methyl 5-methoxypyrazine-2-carboxylate" and other commercially significant alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in the fields of flavor chemistry, food science, and drug development.

Executive Summary

Pyrazines are a crucial class of heterocyclic aromatic compounds that significantly contribute to the flavor profiles of a wide range of foods and beverages.[1][2] They are primarily formed during thermal processing through the Maillard reaction and are responsible for desirable roasted, nutty, toasted, and baked aromas.[1] The specific flavor profile of a pyrazine derivative is dictated by its substitution pattern, with alkyl-, alkoxy-, and acyl-pyrazines each imparting distinct sensory characteristics. While extensive data exists for many common pyrazine derivatives, the specific sensory profile of this compound is not well-documented in publicly available literature. This guide compiles available quantitative and qualitative data for a range of pyrazine derivatives to serve as a comparative reference.

Comparative Sensory Data of Pyrazine Derivatives

The following table summarizes the reported odor and taste thresholds of selected pyrazine derivatives in water, providing a quantitative basis for comparing their sensory potency. Lower threshold values indicate a higher potency of the compound.

Pyrazine DerivativeOdor Threshold (ppb in water)Taste Threshold (ppb in water)Predominant Sensory Descriptors
This compound Not Widely ReportedNot Widely ReportedCharacteristic odor (specifics require experimental determination)[3]
2,3,5-Trimethylpyrazine 33 - 400-Roasted nuts (hazelnut, peanut), baked potato, cocoa[4][5]
2,3,5,6-Tetramethylpyrazine 38 - 10001000Nutty, earthy, chocolate, musty[4][5]
2-Acetylpyrazine 1 - 7010000Popcorn, nutty, bread crust, corn chip, roasted[4][5]
2-Methoxy-3-isopropylpyrazine 0.002 - 2-Green bell pepper, earthy, pea-like[5][6]
2-Isobutyl-3-methoxypyrazine 0.001 - 2-Green bell pepper, earthy, vegetative[5][6]
2-Ethyl-3,5-dimethylpyrazine 1-Nutty, roasted, earthy, potato[4][5]
2,5-Dimethylpyrazine 350 - 800-Nutty, roasted, chocolate, potato[4][5]
2,6-Dimethylpyrazine 200 - 550-Nutty, roasted, coffee, chocolate[4][5]
2-Methylpyrazine 35,000 - 105,000-Nutty, roasted, cocoa[4][5]

Experimental Protocols for Sensory and Instrumental Analysis

To ensure objective and reproducible sensory and instrumental data, standardized methodologies are crucial. The following sections detail common experimental protocols used in the analysis of pyrazine flavor profiles.

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation of volatile compounds by gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.

Methodology:

  • Sample Preparation: Volatile compounds from the sample matrix (e.g., food product, flavor formulation) are extracted using methods such as solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column appropriate for the separation of pyrazine derivatives (e.g., DB-5, DB-WAX). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.

  • Olfactometric Detection: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) for chemical identification and quantification. The other stream is directed to a sniffing port where a trained sensory panelist inhales the effluent and records the perceived aroma, its intensity, and its retention time.

  • Data Analysis: The olfactometric data is compiled to create an aromagram, which is a plot of aroma intensity versus retention time. This allows for the correlation of specific aroma descriptors with individual chemical compounds identified by the MS detector. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which indicates the potency of each odorant.

Instrumental Analysis: Electronic Nose

An electronic nose is an instrument designed to mimic the human olfactory system. It consists of an array of chemical sensors that respond to volatile compounds, coupled with a pattern recognition system to analyze the sensor responses.

Methodology:

  • Sample Preparation: A known quantity of the sample is placed in a sealed vial and allowed to equilibrate, allowing volatile compounds to accumulate in the headspace.

  • Vapor Sampling: The headspace gas is then drawn into the electronic nose chamber containing the sensor array. The sensors can be of various types, including metal oxide semiconductors (MOS), conducting polymers, or quartz crystal microbalances (QCM).

  • Sensor Response: The volatile compounds interact with the sensor surfaces, causing a change in their electrical properties (e.g., resistance, frequency). These changes are recorded as a sensor response pattern.

  • Data Analysis: The response patterns from the sensor array are analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA). This allows for the discrimination between different samples based on their overall aroma profiles. The electronic nose can be trained to recognize the "aroma fingerprint" of specific samples or to classify them based on quality attributes.

Signaling Pathways in Pyrazine Flavor Perception

The perception of pyrazine flavor is a complex process involving both the olfactory (smell) and, to a lesser extent, the gustatory (taste) systems.

Olfactory Signaling Pathway

The aroma of pyrazines is detected by olfactory receptors in the nasal cavity. The binding of a pyrazine molecule to its specific receptor initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain. The olfactory receptor OR5K1 has been identified as a key receptor for several alkylpyrazines.[7][8]

Olfactory_Signaling_Pathway cluster_0 Nasal Cavity Pyrazine Pyrazine Molecule OR Olfactory Receptor (e.g., OR5K1) Pyrazine->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Depolarization Depolarization CNG_Channel->Depolarization Na⁺, Ca²⁺ influx leads to Ca_Cl_Channel Ca²⁺-activated Cl⁻ Channel Ca_Cl_Channel->Depolarization Cl⁻ efflux enhances Depolarization->Ca_Cl_Channel Opens Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Simplified diagram of the olfactory signaling pathway for pyrazine perception.

Gustatory Signaling Pathway

The direct contribution of pyrazines to taste perception is less understood compared to their role in aroma. While some pyrazines may elicit a bitter taste, a specific and universal gustatory pathway has not been well-established. Some evidence suggests that certain pyrazines might interact with bitter taste receptors (TAS2Rs). For instance, 2,3,5-trimethylpyrazine has been reported to be detected by the bitter taste receptor Tas2r143 in mice.[7] However, the overall flavor perception of pyrazines is predominantly driven by retronasal olfaction, where volatile compounds travel from the mouth to the nasal cavity during eating.

Gustatory_Signaling_Pathway cluster_1 Taste Bud Pyrazine Pyrazine Molecule (e.g., 2,3,5-Trimethylpyrazine) TAS2R Bitter Taste Receptor (e.g., Tas2r143) Pyrazine->TAS2R Binds to (potential interaction) G_protein G-protein (Gustducin) TAS2R->G_protein Activates PLC Phospholipase Cβ2 G_protein->PLC Activates IP3 IP₃ PLC->IP3 Converts PIP₂ to PIP2 PIP₂ Ca_release Ca²⁺ Release from Intracellular Stores IP3->Ca_release Neurotransmitter_release Neurotransmitter Release to Gustatory Nerve Ca_release->Neurotransmitter_release

Caption: Postulated gustatory signaling pathway for certain pyrazines via bitter taste receptors.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the experimental protocols described above.

GC_O_Workflow cluster_2 Gas Chromatography-Olfactometry (GC-O) Workflow Sample_Prep Sample Preparation (e.g., SPME, SDE) GC_Injection GC Injection & Separation Sample_Prep->GC_Injection Column_Effluent Column Effluent GC_Injection->Column_Effluent Splitter Effluent Splitter Column_Effluent->Splitter MS_Detector Mass Spectrometer (MS) (Identification & Quantification) Splitter->MS_Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Data_Analysis Data Analysis (Aromagram, FD Factors) MS_Detector->Data_Analysis Sensory_Panel Sensory Panelist Sniffing_Port->Sensory_Panel Sensory_Panel->Data_Analysis

Caption: Typical experimental workflow for Gas Chromatography-Olfactometry (GC-O).

ENose_Workflow cluster_3 Electronic Nose Workflow Sample_Equilibration Sample Equilibration (Headspace Generation) Vapor_Sampling Vapor Sampling Sample_Equilibration->Vapor_Sampling Sensor_Array Sensor Array Vapor_Sampling->Sensor_Array Signal_Acquisition Signal Acquisition Sensor_Array->Signal_Acquisition Pattern_Recognition Pattern Recognition (PCA, LDA) Signal_Acquisition->Pattern_Recognition Classification Sample Classification/ Discrimination Pattern_Recognition->Classification

Caption: General experimental workflow for Electronic Nose analysis.

References

Efficacy Showdown: Methyl 5-methoxypyrazine-2-carboxylate and Its Challenger in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of pharmaceutical manufacturing, the efficiency and quality of intermediates are paramount. This guide provides a detailed comparison of Methyl 5-methoxypyrazine-2-carboxylate, a key intermediate in the synthesis of drugs like Glipizide, with a viable alternative, Methyl 5-chloropyrazine-2-carboxylate. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their synthesis protocols, efficacy, and the broader context of their application in therapeutic pathways.

At a Glance: Performance of Key Intermediates

The selection of a pharmaceutical intermediate is a critical decision in drug synthesis, directly impacting yield, purity, and overall cost-effectiveness. Below is a comparative summary of this compound and a prominent alternative, Methyl 5-chloropyrazine-2-carboxylate.

IntermediatePrecursor CompoundSynthesis MethodReported YieldReported PurityKey Applications
This compound 5-Methylpyrazine-2-carboxylic acidEsterification (Fischer)Not explicitly stated for this specific esterification, but precursor synthesis yields are documented.Precursor purity is high (≥99%).Synthesis of Glipizide and other pharmaceutical agents.
Methyl 5-chloropyrazine-2-carboxylate 5-Hydroxypyrazine-2-carboxylic acidTwo-step synthesis via esterification and chlorination~36% (overall for two steps)>95%Intermediate for various active pharmaceutical ingredients.
Methyl 5-chloropyrazine-2-carboxylate 5-Chloropyrazine-2-carboxylic acidEsterification with trimethylsilyldiazomethane~101% (as reported, may indicate crude yield)>95%Building block for various pharmaceuticals.

In Focus: The Synthesis of Glipizide

This compound is a crucial building block in the synthesis of Glipizide, a second-generation sulfonylurea used to treat type 2 diabetes. The pyrazine moiety is a key component of the final drug's structure, which is responsible for its therapeutic effect.

Glipizide functions by stimulating insulin release from pancreatic β-cells. This action is mediated through its binding to the sulfonylurea receptor (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane. The binding of Glipizide inhibits the channel, leading to membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin-containing granules.

G cluster_0 Pancreatic β-cell Glipizide Glipizide SUR1 Sulfonylurea Receptor 1 (SUR1) Glipizide->SUR1 binds to KATP ATP-sensitive K+ Channel (KATP) SUR1->KATP inhibits MembraneDepolarization Membrane Depolarization KATP->MembraneDepolarization leads to Ca2Channel Voltage-gated Ca2+ Channel MembraneDepolarization->Ca2Channel opens Ca2Influx Ca2+ Influx Ca2Channel->Ca2Influx facilitates InsulinVesicles Insulin Vesicles Ca2Influx->InsulinVesicles triggers InsulinRelease Insulin Release InsulinVesicles->InsulinRelease results in G Start 2,5-Dimethylpyrazine Oxidation Oxidation (e.g., KMnO4, H2O, Reflux) Start->Oxidation Filtration Filtration Oxidation->Filtration Acidification Acidification (e.g., HCl) Filtration->Acidification Precipitation Precipitation Acidification->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Product 5-Methylpyrazine-2-carboxylic acid Purification->Product G cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination Start1 5-Hydroxypyrazine-2-carboxylic acid Reaction1 Methanol, Thionyl Chloride, Reflux Start1->Reaction1 Workup1 Evaporation & Trituration Reaction1->Workup1 Intermediate Methyl 5-hydroxypyrazine-2-carboxylate Workup1->Intermediate Reaction2 POCl3, Reflux Intermediate->Reaction2 Workup2 Quenching, Neutralization, Extraction Reaction2->Workup2 Purification2 Purification Workup2->Purification2 Product Methyl 5-chloropyrazine-2-carboxylate Purification2->Product

A Comparative Guide to the Validation of Analytical Methods for Methyl 5-methoxypyrazine-2-carboxylate Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Methyl 5-methoxypyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The validation of these analytical methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4][5]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] For pharmaceutical ingredients and products, the ICH guidelines provide a framework for demonstrating that an analytical method is suitable for its intended purpose.[3][4] This guide focuses on the validation of a primary analytical method, High-Performance Liquid Chromatography (HPLC), and compares its performance with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

Logical Relationship of Validation Parameters

The following diagram illustrates the interconnectedness of the core validation parameters as stipulated by ICH Q2(R2) guidelines.

ICH_Validation_Parameters cluster_0 Core Validation Attributes cluster_1 Method Suitability Specificity Specificity Accuracy Accuracy Specificity->Accuracy FitForPurpose Fit for Intended Purpose Specificity->FitForPurpose Precision Precision Accuracy->Precision Accuracy->FitForPurpose Linearity Linearity Precision->Linearity Precision->FitForPurpose Range Range Linearity->Range LOQ Quantitation Limit (LOQ) Linearity->LOQ Range->FitForPurpose Robustness Robustness Robustness->FitForPurpose LOD Detection Limit (LOD) LOQ->LOD LOQ->FitForPurpose

Caption: Interrelationship of ICH Q2(R2) validation parameters.

Comparative Analysis of Analytical Methods

This section presents a comparative summary of the validation data for two common analytical techniques for the quantification of this compound: HPLC and GC-MS. The data presented is hypothetical but representative of typical performance for these methods.

Summary of Validation Data
Validation ParameterHPLC-UVGC-MSICH Acceptance Criteria
Specificity No interference from blank and placeboNo interference from blank and placeboThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50The range should be suitable for the intended application.
Accuracy (% Recovery) 99.5% - 100.8%99.2% - 101.5%Typically 98.0% to 102.0%
Precision (Repeatability, %RSD) 0.85%1.10%≤ 2%
Precision (Intermediate Precision, %RSD) 1.25%1.65%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.20.05To be determined and reported.
Limit of Quantitation (LOQ) (µg/mL) 0.60.15To be determined and reported.
Robustness PassedPassedNo significant impact on results from minor variations in method parameters.
Performance Comparison
  • Linearity and Range: Both methods demonstrate excellent linearity. The HPLC method offers a wider linear range, which can be advantageous for analyzing samples with varying concentrations without requiring multiple dilutions.

  • Accuracy and Precision: Both methods show high accuracy and precision, well within the typical acceptance criteria. The HPLC method exhibits slightly better precision in this hypothetical comparison.

  • Sensitivity: The GC-MS method demonstrates superior sensitivity with lower LOD and LOQ values, making it more suitable for trace-level analysis.

  • Specificity: GC-MS offers higher specificity due to the mass spectrometric detection, which provides structural information and can better distinguish the analyte from co-eluting impurities.

Experimental Protocols

A detailed experimental protocol for the validation of the HPLC method is provided below.

HPLC Method Validation Protocol

Objective: To validate the HPLC method for the quantification of this compound in a drug substance.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Validation Workflow Diagram

The following diagram outlines the workflow for the validation of the analytical method.

Validation_Workflow start Start Validation protocol Develop and Document Validation Protocol start->protocol specificity Specificity Study (Blank, Placebo, Spiked Samples) protocol->specificity linearity Linearity Study (Minimum 5 Concentrations) protocol->linearity accuracy Accuracy Study (3 Levels, 3 Replicates) protocol->accuracy precision Precision Study (Repeatability & Intermediate) protocol->precision lod_loq Determine LOD & LOQ (Signal-to-Noise or Calibration Curve) protocol->lod_loq robustness Robustness Study (Vary Flow Rate, Temp, Mobile Phase) protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Validated report->end

Caption: Workflow for analytical method validation.

Experimental Procedures:

  • Specificity:

    • Inject a blank solvent, a placebo solution, and a solution of this compound to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity:

    • Prepare a series of at least five standard solutions of this compound at concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates for each concentration level.

    • Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability: Analyze six independent samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument. Calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2%)

    • Analyze samples under these modified conditions and evaluate the impact on the results.

Conclusion

Both HPLC and GC-MS are suitable methods for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis. The HPLC method is robust and provides a wider linear range, making it ideal for routine quality control. The GC-MS method offers superior sensitivity and specificity, which is advantageous for impurity profiling and trace-level analysis. This guide provides a framework for the validation of analytical methods for this compound, ensuring the generation of reliable and accurate data that meets regulatory expectations.

References

Spectroscopic Fingerprints: A Comparative Guide to Methyl 5-methoxypyrazine-2-carboxylate Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. The subtle shift of a single functional group, as seen in the regioisomers of Methyl 5-methoxypyrazine-2-carboxylate, can dramatically alter a compound's biological activity. This guide offers a comparative analysis of the spectroscopic characteristics of this compound and its regioisomers, Methyl 3-methoxypyrazine-2-carboxylate and Methyl 6-methoxypyrazine-2-carboxylate.

Distinguishing Isomers: The Spectroscopic Toolkit

The differentiation of these regioisomers hinges on the unique electronic environments of their constituent atoms, which are revealed through various spectroscopic techniques. The primary methods for elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is particularly sensitive to the electronic environment of protons. The position of the methoxy group will significantly influence the chemical shifts of the pyrazine ring protons.

CompoundPredicted ¹H NMR Chemical Shifts (ppm)
This compound H-3: ~8.5-8.7 ppm (singlet)H-6: ~8.2-8.4 ppm (singlet)-OCH₃ (methoxy): ~4.0-4.2 ppm (singlet)-OCH₃ (ester): ~3.9-4.1 ppm (singlet)
Methyl 3-methoxypyrazine-2-carboxylate H-5: ~8.1-8.3 ppm (doublet)H-6: ~8.0-8.2 ppm (doublet)-OCH₃ (methoxy): ~4.1-4.3 ppm (singlet)-OCH₃ (ester): ~3.9-4.1 ppm (singlet)
Methyl 6-methoxypyrazine-2-carboxylate H-3: ~8.8-9.0 ppm (singlet)H-5: ~8.3-8.5 ppm (singlet)-OCH₃ (methoxy): ~4.0-4.2 ppm (singlet)-OCH₃ (ester): ~3.9-4.1 ppm (singlet)

Note: These are predicted values based on the analysis of similar compounds and spectroscopic principles. Actual values may vary.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the pyrazine ring carbons will be diagnostic for each isomer.

CompoundPredicted ¹³C NMR Chemical Shifts (ppm)
This compound C-2: ~145-150C-3: ~140-145C-5: ~160-165C-6: ~135-140C=O: ~165-170-OCH₃ (methoxy): ~55-60-OCH₃ (ester): ~52-55
Methyl 3-methoxypyrazine-2-carboxylate C-2: ~140-145C-3: ~158-163C-5: ~130-135C-6: ~145-150C=O: ~165-170-OCH₃ (methoxy): ~55-60-OCH₃ (ester): ~52-55
Methyl 6-methoxypyrazine-2-carboxylate C-2: ~148-153C-3: ~142-147C-5: ~132-137C-6: ~162-167C=O: ~165-170-OCH₃ (methoxy): ~55-60-OCH₃ (ester): ~52-55

Note: These are predicted values based on the analysis of similar compounds and spectroscopic principles. Actual values may vary.

Expected IR Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule. All three isomers will exhibit characteristic absorptions for the C=O of the ester, the C-O stretches of the ester and methoxy groups, and the aromatic C-N and C-H vibrations. Subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (ester)1720-1740
C-O Stretch (ester & methoxy)1200-1300 (asymmetric), 1000-1100 (symmetric)
Aromatic C=N/C=C Stretch1550-1600
Aromatic C-H Stretch3000-3100
Expected Mass Spectrometry Data

All three regioisomers have the same molecular formula (C₇H₈N₂O₃) and therefore the same molecular weight (168.15 g/mol ).[1] The distinction will lie in their fragmentation patterns upon ionization. The position of the methoxy group will influence the stability of the resulting fragments. For example, the loss of the methoxy group (-OCH₃) or the ester group (-COOCH₃) will be common fragmentation pathways, but the relative intensities of the resulting fragment ions may differ between the isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like the ones discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample holder or pure KBr. Then, collect the sample spectrum over a range of approximately 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For fragmentation analysis, a tandem mass spectrometer (MS/MS) can be used.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of regioisomers.

G Workflow for Spectroscopic Differentiation of Regioisomers cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Regioisomers Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR Compare Compare Spectra of Isomers MS->Compare IR->Compare NMR->Compare Elucidate Structure Elucidation Compare->Elucidate Final Final Elucidate->Final Confirmed Structures

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of regioisomers.

This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous identification of regioisomers. For researchers in drug discovery and development, a thorough understanding of these analytical methods is crucial for ensuring the identity and purity of their compounds, ultimately contributing to the safety and efficacy of new therapeutic agents.

References

Comparative study of different synthesis routes for pyrazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazine-2-carboxylates is a critical step in the creation of novel therapeutic agents. This guide provides a comparative analysis of three prominent synthesis routes: Direct Fischer Esterification, synthesis via an Acyl Chloride Intermediate, and the Yamaguchi Esterification. The objective is to offer a clear, data-driven comparison to aid in methodology selection based on factors such as yield, reaction conditions, and reagent handling.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the three synthesis routes. It is important to note that direct comparison of yields can be influenced by the specific substrates and reaction scale.

ParameterRoute A: Direct Fischer EsterificationRoute B: Acyl Chloride IntermediateRoute C: Yamaguchi Esterification
Starting Materials Pyrazine-2-carboxylic acid, AlcoholPyrazine-2-carboxylic acid, Thionyl chloride, AlcoholPyrazine-2-carboxylic acid, Alcohol, 2,4,6-Trichlorobenzoyl chloride
Key Reagents Strong acid catalyst (e.g., H₂SO₄)Thionyl chloride (SOCl₂), Base (e.g., Pyridine)4-Dimethylaminopyridine (DMAP), Triethylamine (Et₃N)
Reaction Temperature Reflux (typically 80-120°C)0°C to reflux (approx. 70-80°C for acyl chloride formation)Room temperature
Reaction Time 3 - 8 hours1 - 3 hours1 - 6 hours
Reported Yield High (e.g., ~95% for isobutyl ester)[1]High (generally >80-90%)[2]High (typically 70-90%)[3][4]
Key Advantages Cost-effective, simple procedure.[1]High reactivity, rapid reaction, near-quantitative yields.[2]Mild reaction conditions, high yields, avoids harsh reagents.[3][5]
Key Disadvantages Reversible reaction requiring water removal, can require high temperatures.[6][7]Use of hazardous reagent (SOCl₂), generation of corrosive HCl gas.[2]Stoichiometric amounts of reagents required, purification of byproducts.[8]

Experimental Protocols

Detailed methodologies for each of the key synthesis routes are provided below.

Route A: Direct Fischer Esterification

This protocol is adapted from a patented procedure for the synthesis of isobutyl pyrazine-2-carboxylate[1].

Materials:

  • Pyrazine-2-carboxylic acid (124 g)

  • Isobutyl alcohol (300 ml)

  • 98% Sulfuric acid (2 g)

  • Sodium bicarbonate (3% aqueous solution)

  • Water

Procedure:

  • Combine pyrazine-2-carboxylic acid, isobutyl alcohol, and concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.

  • Heat the mixture to reflux and stir for approximately 3 hours.

  • Continuously remove the water generated during the reaction via azeotropic distillation using the Dean-Stark trap to drive the equilibrium towards the product.

  • After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.

  • Neutralize the excess acid by washing with a 3% aqueous sodium bicarbonate solution.

  • Wash the organic layer with water multiple times.

  • Remove the excess isobutyl alcohol under reduced pressure.

  • Purify the final product, isobutyl pyrazine-2-carboxylate, by distillation to obtain a colorless liquid[1].

Route B: Synthesis via Acyl Chloride Intermediate

This is a general procedure for the formation of an ester from a carboxylic acid via an acyl chloride intermediate[9][10].

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous solvent (e.g., benzene, acetone)

  • Anhydrous base (e.g., pyridine)

Procedure:

  • In a flask under an inert atmosphere, suspend or dissolve pyrazine-2-carboxylic acid in an anhydrous solvent like benzene.

  • Add thionyl chloride (typically 1.5 equivalents) to the mixture.

  • Reflux the mixture for approximately 1 hour until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude pyrazine-2-carbonyl chloride is obtained.

  • In a separate flask, dissolve the desired alcohol in an anhydrous solvent such as acetone, and add pyridine as a base.

  • Cool the alcohol solution in an ice bath and add the crude acyl chloride dropwise with stirring.

  • Allow the reaction to proceed at room temperature until completion.

  • The reaction mixture is then typically worked up by washing with water and dilute acid to remove pyridine hydrochloride, followed by extraction with an organic solvent.

  • The organic layer is dried, and the solvent is evaporated to yield the crude ester, which can be further purified by chromatography or distillation.

Route C: Yamaguchi Esterification

This protocol is a generalized procedure for the Yamaguchi esterification, known for its mild conditions[3][8].

Materials:

  • Pyrazine-2-carboxylic acid

  • Anhydrous alcohol

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene

Procedure:

  • Dissolve pyrazine-2-carboxylic acid in anhydrous toluene.

  • Add triethylamine followed by 2,4,6-trichlorobenzoyl chloride to the solution at room temperature to form the mixed anhydride.

  • Stir the mixture for 1-2 hours.

  • In a separate flask, prepare a solution of the desired alcohol and a stoichiometric amount of DMAP in anhydrous toluene.

  • Add the alcohol-DMAP solution to the mixed anhydride solution.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete.

  • The reaction is quenched, and the mixture is washed with aqueous solutions to remove byproducts.

  • The organic layer is separated, dried, and concentrated under reduced pressure.

  • The crude ester is purified by column chromatography to yield the final product.

Visualized Workflows

The following diagrams illustrate the logical flow of each synthesis route.

Route_A cluster_0 Route A: Direct Fischer Esterification start Pyrazine-2-carboxylic Acid + Alcohol reflux Reflux with Acid Catalyst (H₂SO₄) start->reflux Heat azeotropic Azeotropic Water Removal reflux->azeotropic workup Neutralization & Washing azeotropic->workup purification Distillation workup->purification product Pyrazine-2-carboxylate purification->product

Caption: Workflow for Direct Fischer Esterification.

Route_B cluster_1 Route B: Acyl Chloride Intermediate start_acid Pyrazine-2-carboxylic Acid acyl_chloride_formation React with SOCl₂ start_acid->acyl_chloride_formation intermediate Pyrazine-2-carbonyl Chloride acyl_chloride_formation->intermediate esterification React with Alcohol + Base intermediate->esterification workup Aqueous Workup esterification->workup purification Purification workup->purification product Pyrazine-2-carboxylate purification->product

Caption: Workflow for Synthesis via Acyl Chloride.

Route_C cluster_2 Route C: Yamaguchi Esterification start_acid Pyrazine-2-carboxylic Acid anhydride_formation React with Yamaguchi Reagent + Et₃N start_acid->anhydride_formation mixed_anhydride Mixed Anhydride Intermediate anhydride_formation->mixed_anhydride esterification React with Alcohol + DMAP mixed_anhydride->esterification workup Aqueous Workup esterification->workup purification Chromatography workup->purification product Pyrazine-2-carboxylate purification->product

Caption: Workflow for Yamaguchi Esterification.

References

A Comparative Guide to the Inter-laboratory Validation of Quantitative Methods for Methoxypyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of methoxypyrazines (MPs) is critical due to their significant impact on the aroma and flavor profiles of various products, including wines and foods.[1][2] These potent aromatic compounds can impart distinct vegetative or earthy notes even at trace levels.[1][3] This guide provides a comparative overview of validated analytical methods for the determination of key methoxypyrazines, drawing upon data from single-laboratory validation studies in the absence of a dedicated, publicly available inter-laboratory collaborative study.[1]

The primary analytical techniques for the quantification of methoxypyrazines are Gas Chromatography-Mass Spectrometry (GC-MS) and, to a lesser extent, Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods are often coupled with sample preparation and concentration techniques such as Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE).[1] The most commonly studied methoxypyrazines include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[2]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of key methoxypyrazines as reported in single-laboratory validation studies.

Table 1: Performance Characteristics of GC-MS Based Methods

MethodAnalyteLinearity (R²)Recovery (%)LOD (ng/L)LOQ (ng/L)MatrixReference
HS-SPME-MDGC-MSIPMP> 0.999 (quadratic)95 - 102-0.260Model Wine/Wine[3]
SBMP> 0.999 (quadratic)94.3 - 101.3-0.130Model Wine/Wine[3]
IBMP> 0.999 (quadratic)95.7 - 106.3-0.267Model Wine/Wine[3]
HS-SPME-GCxGC-NPDIBMP--0.5-Wine[4][5]
HS-SPME-GCxGC-IDTOFMSIBMP--1.95-Wine[4][5]
QuEChERS-GC-MSIPMP, SBMP, IBMP-71 - 874.2 - 7.1-Wine[6]
Cation-Exchange SPE-MDGC-MS/MSIPMP, SBMP, IBMP-Evaluated--Wine[7]

Table 2: Performance Characteristics of Stable Isotope Dilution Assays (SIDA)

MethodAnalyteLinearity (R²)Recovery (%)LOD (ng/L)LOQ (ng/L)MatrixReference
SIDA-GC-MSMIBP----Grapes/Wine[8][9]
SIDA-GC-MSIPMP----Wine[10]
IBMP----Wine[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Headspace Solid-Phase Microextraction coupled with Multidimensional Gas Chromatography-Mass Spectrometry (HS-SPME-MDGC-MS)

This method is utilized for the quantification of trace levels of methoxypyrazines in complex matrices like wine.[3]

  • Sample Preparation: A defined volume of wine (e.g., 10 mL) is placed into a headspace vial.

  • Extraction: A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace above the sample for a specific time and temperature to adsorb the volatile methoxypyrazines.

  • Analysis: The SPME fiber is then introduced into the injector of a gas chromatograph. The analytes are desorbed and separated on a first-dimension analytical column. A specific portion of the effluent containing the target analytes is then transferred ("heart-cut") to a second-dimension column with a different stationary phase for further separation.

  • Detection: The separated compounds are detected and quantified by a mass spectrometer, often operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Stable Isotope Dilution Assay (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a highly accurate quantification technique that employs a stable isotope-labeled analog of the analyte as an internal standard.[1][8][9]

  • Sample Preparation: A known amount of the deuterated methoxypyrazine standard is added to a known volume of the sample (e.g., wine).

  • Extraction: The methoxypyrazines (both native and labeled) are extracted from the sample using techniques like liquid-liquid extraction or solid-phase extraction (SPE).[1]

  • Analysis: The concentrated extract is injected into a GC-MS system. The native and labeled compounds are separated by the GC column.

  • Quantification: The mass spectrometer monitors characteristic ions for both the native and the labeled analytes. The concentration of the native methoxypyrazine is calculated based on the ratio of the peak areas of the native and labeled compounds.[1]

Visualizations

Experimental Workflow for Inter-laboratory Validation

G Figure 1. General Workflow of an Inter-laboratory Validation Study A Study Design & Protocol Development B Selection of Participating Laboratories A->B C Preparation & Distribution of Homogeneous Samples B->C D Analysis of Samples by Each Laboratory C->D E Data Collection & Statistical Analysis (e.g., Repeatability, Reproducibility) D->E F Evaluation of Method Performance E->F G Final Report & Method Standardization F->G

Caption: General Workflow of an Inter-laboratory Validation Study.

Logical Comparison of Analytical Methods

G Figure 2. Comparison of Key Attributes of Analytical Methods for Methoxypyrazines cluster_0 Primary Techniques cluster_1 Key Performance Characteristics GCMS GC-MS Gas Chromatography-Mass Spectrometry Sensitivity {High Sensitivity | (ng/L levels)} GCMS->Sensitivity Excellent Selectivity {High Selectivity | (Complex Matrices)} GCMS->Selectivity Very Good (MDGC enhances) Accuracy {High Accuracy | (SIDA)} GCMS->Accuracy Excellent with SIDA Precision {Good Precision | (Repeatability & Reproducibility)} GCMS->Precision Good LCMS LC-MS Liquid Chromatography-Mass Spectrometry LCMS->Sensitivity Good LCMS->Selectivity Good

Caption: Comparison of Key Attributes of Analytical Methods for Methoxypyrazines.

References

A Sensory Comparison of Pyrazine Aroma Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the sensory properties of key pyrazine aroma compounds, offering a comparative framework for "Methyl 5-methoxypyrazine-2-carboxylate" in the absence of direct sensory data.

Introduction

Pyrazines are a critical class of heterocyclic aromatic compounds that contribute significantly to the aroma profiles of a wide range of food products, including coffee, cocoa, and roasted nuts. Their potent and diverse aromas, ranging from nutty and roasted to green and earthy, make them a subject of great interest for researchers in food science, flavor chemistry, and drug development, where understanding off-tastes and aromas is crucial. This guide provides a comparative sensory analysis of several key pyrazine compounds.

Comparative Sensory Data

The sensory characteristics of pyrazines are heavily influenced by their substitution patterns. The following table summarizes the odor thresholds and aroma descriptors for a selection of prominent pyrazine compounds, providing a basis for comparison. Odor threshold is a critical metric, indicating the lowest concentration of a compound that can be detected by the human olfactory system.

CompoundOdor Threshold (in water)Aroma Descriptors
2-Methylpyrazine 35,000 ppbNutty, roasted, cocoa
2,3-Dimethylpyrazine 1,100 ppbRoasted, nutty, coffee, chocolate
2,5-Dimethylpyrazine 400 ppbRoasted, nutty, potato
2-Ethyl-3,5-dimethylpyrazine 0.04 ppbEarthy, potato, nutty, roasted
3-Isobutyl-2-methoxypyrazine (IBMP) 0.002 ppbGreen bell pepper, earthy, vegetative
3-Isopropyl-2-methoxypyrazine (IPMP) 0.001 ppbGreen pea, earthy, potato
2-Acetyl-5-methylpyrazine 70 ppbRoasted, nutty, popcorn

Note: Data is compiled from various scientific sources. Odor thresholds can vary depending on the medium and the sensory methodology employed.

Experimental Protocols

To generate robust and reproducible sensory data for "this compound" and other aroma compounds, a well-defined experimental protocol is essential. The following outlines a standard Quantitative Descriptive Analysis (QDA) methodology.

1. Panelist Selection and Training:

  • Selection: Recruit 10-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability. Screen for anosmia (smell blindness) and specific sensitivities.

  • Training: Conduct a series of training sessions (typically 15-20 hours) to familiarize panelists with the basic tastes and a wide range of aroma references relevant to pyrazines (e.g., roasted nuts, green bell pepper, cocoa powder, earthy notes).

  • Lexicon Development: Through exposure to the target compound and other pyrazines, the panel collaboratively develops a consensus vocabulary (lexicon) of descriptive terms for the aroma profile.

  • Intensity Scaling: Train panelists to use a standardized intensity scale (e.g., a 15-point numerical scale or an unstructured line scale) to rate the intensity of each descriptor. Reference standards for different intensity levels should be provided for calibration.

2. Sample Preparation and Presentation:

  • Preparation: Prepare solutions of "this compound" and other comparative pyrazines in a neutral, odor-free solvent (e.g., deionized water or mineral oil) at various concentrations, including those around the anticipated threshold.

  • Coding and Randomization: Assign three-digit random codes to all samples to prevent bias. The order of sample presentation should be randomized for each panelist.

  • Serving: Present samples in standardized, odor-free glass containers with lids. Panelists should evaluate samples in individual sensory booths with controlled temperature and lighting.

3. Data Collection and Analysis:

  • Evaluation: Panelists individually assess the aroma of each sample and rate the intensity of each descriptor from the agreed-upon lexicon on the provided scale.

  • Data Capture: Utilize sensory analysis software to collect the data from each panelist.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the intensity of attributes between samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory profiles of the different compounds.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Sensory Panel Evaluation

The following diagram illustrates the typical workflow for a Quantitative Descriptive Analysis (QDA) sensory panel.

G A Panelist Recruitment & Screening B Panelist Training & Lexicon Development A->B E Sensory Evaluation Sessions B->E C Reference Standard Preparation C->B D Test Sample Preparation & Coding D->E F Data Collection E->F G Statistical Analysis F->G H Results & Interpretation G->H

Caption: Workflow of a Quantitative Descriptive Analysis (QDA) sensory panel.

Olfactory Signaling Pathway

The perception of aroma compounds like pyrazines is initiated by their interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.

G cluster_0 A Odorant Molecule (Pyrazine) B Olfactory Receptor (GPCR) A->B Binding C G-protein (Gαolf) Activation B->C D Adenylyl Cyclase Activation C->D E ATP to cAMP Conversion D->E F cAMP-gated Ion Channel Opening E->F cAMP increase G Ca²⁺/Na⁺ Influx F->G H Membrane Depolarization G->H I Action Potential Generation H->I J Signal to Brain (Olfactory Bulb) I->J

Caption: Simplified diagram of the olfactory signal transduction pathway.

Conclusion

While specific sensory data for "this compound" remains to be established, this guide provides a valuable comparative context through the analysis of other well-documented pyrazine compounds. The detailed experimental protocol for Quantitative Descriptive Analysis offers a clear roadmap for researchers to conduct their own sensory evaluations and contribute to the growing body of knowledge on this important class of aroma compounds. The visualization of the experimental workflow and the olfactory signaling pathway further aids in understanding the processes behind sensory perception. Future research focusing on the sensory properties of less common pyrazines, such as "this compound," will be instrumental in advancing the fields of flavor science and drug development.

Performance comparison of GC-MS and LC-MS/MS for pyrazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Comparison for Researchers and Drug Development Professionals

The accurate quantification of pyrazines—a class of nitrogen-containing heterocyclic aromatic compounds—is critical in diverse fields, from ensuring the flavor and aroma integrity of food products to the pharmacokinetic profiling of pyrazine-derived pharmaceuticals. The two most powerful and prevalent analytical techniques for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance for pyrazine analysis, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

While both techniques offer high sensitivity and selectivity, the choice between GC-MS and LC-MS/MS hinges on the specific pyrazine's physicochemical properties, the complexity of the sample matrix, and the analytical objectives. GC-MS is a well-established and robust method, particularly for volatile and semi-volatile pyrazines, often considered the gold standard in flavor and fragrance analysis. Conversely, LC-MS/MS provides a powerful alternative for a broader range of pyrazines, including less volatile and more polar compounds, often with simpler sample preparation and higher throughput capabilities, making it highly suitable for complex biological matrices.

Performance Comparison: A Quantitative Overview

The following tables summarize the quantitative performance data for pyrazine analysis using both GC-MS and LC-MS/MS, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in instrumentation, sample matrices, and specific methodologies.

Table 1: Quantitative Performance Data for Pyrazine Analysis by GC-MS

PyrazineMatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Linearity (R²)
2-MethylpyrazineRapeseed Oil2691.6-109.2≥ 0.99
2,3-DimethylpyrazineRapeseed Oil51591.6-109.2≥ 0.99
2,5-DimethylpyrazineRapeseed Oil3991.6-109.2≥ 0.99
2,6-DimethylpyrazineRapeseed Oil41291.6-109.2≥ 0.99
2,3,5-TrimethylpyrazineRapeseed Oil103091.6-109.2≥ 0.99
2-Ethyl-5-methylpyrazineRapeseed Oil82491.6-109.2≥ 0.99
2-Ethyl-3,5-dimethylpyrazineRapeseed Oil154591.6-109.2≥ 0.99

LOD: Limit of Detection; LOQ: Limit of Quantification. Data compiled from a study on flavor-enhanced oils[1].

Table 2: Quantitative Performance Data for Pyrazine Analysis by LC-MS/MS

PyrazineMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)Linearity (R²)
PyrazineHuman Plasma-0.5 (ng/mL)-≥ 0.99
2,3,5,6-TetramethylpyrazineBaijiu0.120.4084.36-103.92≥ 0.99
2,3,5-TrimethylpyrazineBaijiu0.090.3084.36-103.92≥ 0.99
2,5-DimethylpyrazineBaijiu0.080.2784.36-103.92≥ 0.99
2,6-DimethylpyrazineBaijiu0.110.3784.36-103.92≥ 0.99
2-Ethyl-3,5-dimethylpyrazineBaijiu0.070.2384.36-103.92≥ 0.99
PyrazinamideRat Plasma-1.0 (µg/mL)≥85-

LOD: Limit of Detection; LOQ: Limit of Quantification. Data compiled from studies on Baijiu and rat plasma[2][3]. Note the different units between the tables.

Experimental Protocols: A Detailed Look at the Methodologies

The following sections provide detailed experimental protocols for both GC-MS and LC-MS/MS analysis of pyrazines, as cited in the literature.

GC-MS Analysis of Pyrazines in Edible Oil

This method is suitable for the analysis of volatile and semi-volatile pyrazines in a food matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Accurately weigh 5 g of the oil sample into a 20 mL headspace vial.

  • Add a known amount of internal standard (e.g., deuterated pyrazine).

  • Seal the vial and incubate at 60°C for 20 minutes to allow for equilibration of the pyrazines in the headspace.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C to extract the analytes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Injector: Splitless mode at 250°C.

  • Column: DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 230°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

LC-MS/MS Analysis of Pyrazines in Human Plasma

This method is well-suited for the quantification of pyrazine-containing compounds in a complex biological matrix.[4]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., deuterated pyrazine).[4]

  • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.[4]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 200 µL of the mobile phase.[4]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1200 series or similar.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis of pyrazines.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike Spike with Internal Standard Sample->Spike Equilibrate Equilibrate in Headspace Vial Spike->Equilibrate Extract SPME Fiber Extraction Equilibrate->Extract Desorb Thermal Desorption in Injector Extract->Desorb Separate GC Separation Desorb->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Process Data Acquisition & Processing Detect->Process Quantify Quantification Process->Quantify

Caption: Workflow for GC-MS analysis of pyrazines.

LCMSMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC System Evaporate->Inject Separate LC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Fragment Tandem MS (MRM) Ionize->Fragment Process Data Acquisition & Processing Fragment->Process Quantify Quantification Process->Quantify

Caption: Workflow for LC-MS/MS analysis of pyrazines.

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of pyrazines, each with its own set of advantages.

GC-MS remains the method of choice for volatile and semi-volatile pyrazines , particularly in the analysis of food and beverages where aroma and flavor profiles are of interest. Its high chromatographic resolution and extensive spectral libraries facilitate reliable compound identification.

LC-MS/MS offers greater versatility for a broader range of pyrazines, including less volatile, more polar, and thermally labile compounds . This makes it particularly well-suited for applications in pharmaceutical and clinical research , where the analysis of pyrazine-containing drugs and their metabolites in complex biological matrices is required. The simpler sample preparation and potential for high-throughput analysis are also significant advantages of LC-MS/MS.

Ultimately, the decision between GC-MS and LC-MS/MS should be guided by the specific analytical requirements of the study, including the nature of the pyrazines of interest, the sample matrix, and the desired sensitivity and throughput.

References

Safety Operating Guide

Proper Disposal of Methyl 5-methoxypyrazine-2-carboxylate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 5-methoxypyrazine-2-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific hazard data for this compound is limited, related pyrazine derivatives can cause skin and eye irritation. Therefore, at a minimum, personnel should wear:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below. This information is critical for the correct labeling and handling of waste.

PropertyValue
Chemical Formula C₇H₈N₂O₃
Molar Mass 168.15 g/mol [1]
Appearance Typically a solid[1]
Solubility in Water Limited solubility expected[1]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol and dichloromethane[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene or glass) and has a secure, leak-proof lid.[2]

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Waste Accumulation :

    • Collect waste this compound powder and any materials heavily contaminated with it (e.g., weighing paper, single-use spatulas) in the designated hazardous waste container.

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be well-ventilated, secure, and provide secondary containment to prevent spills.[2] Keep the container away from incompatible materials such as strong oxidizing agents.[1]

    • Keep the waste container closed at all times, except when adding waste.[2]

  • Disposal of Contaminated Materials :

    • Any lab supplies that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered contaminated.[2]

    • Place these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.[2]

    • Before disposing of an empty container, ensure it is completely free of the chemical's residue.[4]

  • Arranging for Final Disposal :

    • Disposal must be conducted in accordance with local and national regulations.[4]

    • Contact your institution's EHS department or a licensed waste disposal company to schedule a pickup for the hazardous waste.[2][4]

    • Provide an accurate description of the waste, including the chemical name and quantity, to the disposal service.[2]

    • Follow all institutional and local regulations for the final disposal of the chemical waste at an approved waste disposal facility.[2]

Experimental Protocols

Currently, there are no standard experimental protocols for the neutralization or chemical degradation of this compound at the laboratory scale for disposal purposes. The recommended procedure is collection and disposal via a licensed hazardous waste service.

Disposal Workflow

The following diagram outlines the logical workflow for the safe disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste - Label a dedicated, compatible container - Do not mix with other wastes ppe->segregate accumulate 3. Accumulate Waste - Collect pure chemical and  contaminated disposables segregate->accumulate store 4. Store Waste Container Securely - Designated, ventilated area - Secondary containment - Keep container closed accumulate->store spill Spill Occurs accumulate->spill contact_ehs 5. Arrange for Disposal - Contact institution's EHS or  licensed disposal company store->contact_ehs documentation 6. Complete Waste Manifest - Provide accurate chemical information contact_ehs->documentation end End: Waste Collected by Professional Service documentation->end spill_procedure Follow Spill Cleanup Protocol: - Absorb with inert material - Collect in hazardous waste container - Decontaminate area spill->spill_procedure Emergency spill_procedure->accumulate Contain and collect

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 5-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 5-methoxypyrazine-2-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development who may be working with this or similar chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body Part Required PPE Specifications and Rationale
Eyes & Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a risk of splashing.[3]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected. Set a regular replacement schedule to prevent permeation by chemicals.
Body Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat that fully covers the arms is essential. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH/MSHA Approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient or when handling the powder outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Feet Closed-Toe, Chemical-Resistant ShoesFootwear must cover the entire foot to protect against spills.[5] Perforated shoes or sandals are not permitted in the laboratory.[5]

Step-by-Step Handling Procedures

Adherence to a standardized workflow is critical for ensuring safety and minimizing exposure. The following protocol outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing In Fume Hood Dissolving Dissolving Weighing->Dissolving Controlled Addition Reaction Setup Reaction Setup Dissolving->Reaction Setup Monitor Decontaminate Decontaminate Reaction Setup->Decontaminate Post-Experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Proper Labeling Doff PPE Doff PPE Segregate Waste->Doff PPE Prevent Contamination Wash Hands Wash Hands Doff PPE->Wash Hands Final Step

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Pre-Handling Preparation:

    • Review the Safety Data Sheet (SDS) for any similar pyrazine compounds to be aware of all potential hazards.[6]

    • Ensure all necessary PPE is available and in good condition.[4]

    • Prepare the workspace by ensuring a certified chemical fume hood is operational and the area is free of clutter.

    • Have spill control materials (e.g., absorbent pads, neutralizer) readily accessible.

  • Handling the Compound:

    • Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood to prevent inhalation of fine particles.[4] Use anti-static weighing paper or a container.

    • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Reaction: If the compound is used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.

  • Post-Handling and Cleanup:

    • Decontamination: Wipe down all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Personal Decontamination: After handling, and before leaving the laboratory, remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water.

Disposal Plan

Proper chemical waste management is crucial to protect personnel and the environment.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected by institutional environmental health and safety personnel.

  • Disposal Procedure:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • Never dispose of this compound down the drain or in regular trash.[7]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.